Product packaging for C.I. Acid yellow 3(Cat. No.:CAS No. 8004-92-0)

C.I. Acid yellow 3

Numéro de catalogue: B1669019
Numéro CAS: 8004-92-0
Poids moléculaire: 477.4 g/mol
Clé InChI: FZUOVNMHEAPVBW-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Quinoline Yellow WS is a mixture of organic compounds derived from the dye Quinoline Yellow SS (Spirit Soluble). Owing to the presence of sulfonate groups, the WS dyes are water-soluble (WS). It is a mixture of disulfonates (principally), monosulfonates and trisulfonates of 2-(2-quinolyl)indan-1,3-dione with a maximum absorption wavelength of 416 nm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9NNa2O8S2 B1669019 C.I. Acid yellow 3 CAS No. 8004-92-0

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873122
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL
Record name D&C Yellow No. 10
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

8004-92-0, 1803038-62-1
Record name C.I. Food Yellow 13
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Record name Quinoline Yellow WS
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URL https://www.drugbank.ca/drugs/DB14231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name C.I. Acid Yellow 3
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Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Record name C.I. Acid Yellow 3
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Foundational & Exploratory

C.I. Acid Yellow 3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical and Physical Properties, Analytical Methodologies, and Biological Interactions of a Widely Used Quinophthalone Dye.

C.I. Acid Yellow 3, known commonly as Quinoline (B57606) Yellow, is a synthetic anionic dye belonging to the quinophthalone class. It is the water-soluble sodium salt form of Quinoline Yellow SS (Spirit Soluble), achieved through sulfonation. This dye is a mixture of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. Its vibrant greenish-yellow hue and solubility in water have led to its extensive use as a colorant in pharmaceuticals, cosmetics, and food products in certain regions. For professionals in research and drug development, a thorough understanding of its physicochemical properties and biological interactions is crucial for its safe and effective application and for assessing its toxicological profile.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear overview of its identity and physical attributes.

Table 1: General Chemical Properties
PropertyValueSource(s)
CI Name Acid Yellow 3[1]
CI Number 47005[1]
CAS Number 8004-92-0[1][2]
Chemical Class Quinophthalone[3]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (for the disulfonate)[2]
Molecular Weight 477.38 g/mol (for the disulfonate)[2]
Synonyms Quinoline Yellow S, Quinoline Yellow WS, D&C Yellow No. 10, Food Yellow 13[1][2]
Table 2: Physical and Spectroscopic Properties
PropertyValueSource(s)
Appearance Greenish-yellow to orange powder[1][3]
Solubility Soluble in water and ethanol.[1]
Melting Point Decomposes[3]
Maximum Absorbance (λmax) 223 nm, 414 nm, 416 nm[4][5]
Stability Stable in non-oxidative formulations.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound. The following protocols provide standardized procedures for key analytical techniques.

UV-Visible Spectroscopy for Determination of λmax

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in an aqueous solution.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in approximately 50 mL of distilled water and then dilute to the mark with distilled water. Mix thoroughly.

  • Preparation of Working Solution (e.g., 10 mg/L): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with distilled water (the blank) and place it in the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the cuvette, rinse it with the working solution of this compound, and then fill it with the working solution. Place the cuvette in the spectrophotometer and scan the absorbance over the same wavelength range.

  • Data Analysis: The resulting spectrum will show one or more absorbance peaks. The wavelength at which the highest absorbance is recorded is the λmax. Note that this compound may exhibit multiple peaks, and the prominent peak in the visible region is often of most interest for colorimetric analysis.

Quantitative Solubility Testing (Gravimetric Method)

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Thermostatic shaker or water bath

  • Sealed vials

  • Syringe with a 0.45 µm filter

  • Pre-weighed glass beakers

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a sealed vial containing a known volume of distilled water (e.g., 10 mL).

  • Equilibration: Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand at the set temperature until the undissolved solid has settled.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed glass beaker. Place the beaker in a drying oven at a temperature sufficient to evaporate the water without degrading the dye (e.g., 70-80°C) until a constant weight is achieved.

  • Calculation: The solubility (S) in g/L is calculated using the formula: S = (Mass of dried dye / Volume of solution taken) * 1000

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of this compound and separate its components.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 10% deionized water and 90% methanol.[6] Degas the mobile phase before use.

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 10% Water: 90% Methanol[6]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Set the detector to the λmax determined by UV-Vis spectroscopy (e.g., 414 nm).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the prepared sample into the HPLC system and run the analysis. The resulting chromatogram will show peaks corresponding to the different sulfonated components of this compound and any impurities. The purity can be estimated by the relative peak areas.

Biological Interactions and Genotoxicity

Recent studies have raised concerns about the genotoxic potential of Quinoline Yellow. Research indicates that it can induce DNA damage and modulate the expression of genes involved in critical DNA repair pathways.

Modulation of DNA Repair Pathways

In vitro studies using human HepG2 cells have shown that Quinoline Yellow can significantly increase the expression of numerous genes involved in DNA repair and apoptosis.[7] This suggests that the dye may induce DNA lesions that trigger a cellular response to repair the damage. The affected pathways include:

  • ATR/ATM Signaling: This pathway is a primary sensor of DNA damage, particularly double-strand breaks and stalled replication forks.

  • Nucleotide Excision Repair (NER): Responsible for repairing bulky DNA adducts.

  • Base Excision Repair (BER): Corrects damage to single nitrogenous bases.

  • Mismatch Repair (MMR): Rectifies errors in DNA replication.

  • Double-Strand Break Repair: A critical pathway for repairing the most severe form of DNA damage.

The upregulation of genes in these pathways indicates a cellular response to genotoxic stress induced by this compound.[7]

G cluster_exposure Exposure cluster_effect Cellular Effect cluster_response Cellular Response: Upregulation of DNA Repair Pathways AcidYellow3 This compound (Quinoline Yellow) DNADamage Induction of DNA Damage AcidYellow3->DNADamage causes ATR_ATM ATR/ATM Signaling DNADamage->ATR_ATM activates NER Nucleotide Excision Repair (NER) DNADamage->NER activates BER Base Excision Repair (BER) DNADamage->BER activates MMR Mismatch Repair (MMR) DNADamage->MMR activates DSBR Double-Strand Break Repair DNADamage->DSBR activates

Caption: Logical workflow of this compound inducing DNA damage and activating cellular DNA repair pathways.

Conclusion

This compound is a chemically complex dye with well-defined physical properties that make it suitable for a range of applications. However, for its use in drug development and other sensitive areas, a comprehensive understanding of its potential biological effects is paramount. The provided analytical protocols offer a framework for the quality control and detailed characterization of this compound. Furthermore, the evidence of its interaction with DNA repair pathways highlights the need for careful toxicological assessment. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions regarding the use and study of this compound.

References

Lucifer yellow CH molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lucifer Yellow CH for Researchers and Drug Development Professionals

Introduction

Lucifer yellow CH is a highly fluorescent, water-soluble dye that has been an invaluable tool in biological research since its introduction by Walter W. Stewart in 1978.[1] Its utility spans various disciplines, including neuroscience, cell biology, and physiology.[1][2] This technical guide provides a comprehensive overview of Lucifer yellow CH, focusing on its molecular characteristics, quantitative data, and detailed experimental protocols.

Molecular Structure and Formula

Lucifer yellow CH is a naphthalimide derivative. The "CH" in its name refers to the carbohydrazide (B1668358) group (-NH-NH-CO-NH-NH2), which allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation, making it ideal for morphological studies.[1][3][4] The dilithium (B8592608) salt is the most commonly used form.

Chemical Formula: C₁₃H₉Li₂N₅O₉S₂[3][5]

IUPAC Name: dilithium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate[5]

Synonyms: Lucifer Yellow carbohydrazide[6][7]

Physicochemical and Spectroscopic Properties

The key properties of Lucifer yellow CH are summarized in the table below, providing essential data for experimental design.

PropertyValueReferences
Molecular Weight 457.25 g/mol [3]
CAS Number 67769-47-5 (dilithium salt)[3][8]
Excitation Maximum (λex) 428 - 430 nm[2][6][9]
Emission Maximum (λem) 533 - 540 nm[2][6][9]
Quantum Yield 0.21[8][10]
Solubility (in water) Approx. 1 mg/mL[6][7]
Solubility (in PBS) Up to 10 mg/mL with sonication[11]

Experimental Protocols

Lucifer yellow CH can be introduced into cells using various methods, each suited for different experimental goals.

Protocol 1: Cell Labeling via Microinjection or Electroporation

This protocol is suitable for detailed morphological analysis of single cells.

Materials:

  • Lucifer yellow CH (dilithium or dipotassium (B57713) salt)[2]

  • LiCl or KCl solution (0.5-1 M) for microinjection[1]

  • Appropriate buffer (e.g., PBS) for electroporation[12]

  • Microinjection setup or electroporation device[12]

  • Cultured cells or tissue preparation

  • 4% paraformaldehyde (PFA) for fixation[12]

Procedure:

  • Preparation of Dye Solution:

    • For microinjection, dissolve Lucifer yellow CH to a concentration of 2-5% in 0.5-1 M LiCl.[1] The use of LiCl prevents precipitation of the dye, which can occur with potassium salts.[1]

    • For electroporation, prepare a stock solution of Lucifer yellow CH in water (e.g., 1 mg/mL) and dilute it to the desired working concentration (e.g., 5 mM) in a suitable electroporation buffer.[11][12]

  • Cell Loading:

    • Microinjection: Load the dye solution into a glass micropipette. Under microscopic guidance, carefully impale a single cell and inject the dye using brief positive pressure pulses or iontophoresis.[1][12]

    • Electroporation: Resuspend cells in the electroporation buffer containing Lucifer yellow. Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse according to the manufacturer's instructions for your cell type.[1][12]

  • Incubation: Allow the dye to diffuse throughout the cell. This typically takes 15-30 minutes but may require longer for cells with extensive processes.[12]

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-20 minutes at room temperature.[12] The carbohydrazide group will react with aldehydes in the fixative, covalently linking the dye to intracellular proteins.[4]

  • Imaging: After washing away the fixative, the cells can be imaged using fluorescence microscopy with appropriate filters for Lucifer yellow (excitation ~430 nm, emission ~540 nm).[9]

Protocol 2: Scrape Loading/Dye Transfer Assay for Gap Junction Intercellular Communication (GJIC)

This assay is a rapid method to assess the functionality of gap junctions between cells in a monolayer.[13][14]

Materials:

  • Confluent cell monolayer in a petri dish

  • Lucifer yellow CH solution (0.05% to 1 mg/mL in PBS)[14][15]

  • Phosphate-buffered saline (PBS) with and without Ca²⁺/Mg²⁺[15]

  • Surgical scalpel or needle[14]

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to full confluency in a petri dish.[14]

  • Washing: Rinse the cell monolayer three times with PBS containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.[14]

  • Loading: Remove the PBS and add the Lucifer yellow solution to the dish. Using a scalpel or needle, make several scratches across the cell monolayer. The dye will enter the damaged cells along the scrape line.[14][15]

  • Dye Transfer: Incubate the cells for 3-8 minutes at room temperature to allow the dye to pass from the initially loaded cells into adjacent, coupled cells via gap junctions.[13][15]

  • Washing: Aspirate the dye solution and wash the monolayer thoroughly with PBS (at least 3 times) to remove all extracellular dye and prevent high background fluorescence.[16]

  • Imaging and Analysis: Immediately visualize the cells using a fluorescence microscope. Capture images along the scrape line. The extent of GJIC is quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells perpendicular to the cut.[13][14]

Visualizations

Experimental Workflow: Scrape Loading Dye Transfer Assay

Scrape_Loading_Workflow start Start: Confluent Cell Monolayer wash1 Wash with Ca²⁺/Mg²⁺ PBS start->wash1 add_dye Add Lucifer Yellow Solution wash1->add_dye scrape Make Incisions in Monolayer add_dye->scrape incubate Incubate (3-8 min) for Dye Transfer scrape->incubate wash2 Wash 3x with PBS to Remove Excess Dye incubate->wash2 image Fluorescence Microscopy Imaging wash2->image analyze Quantify Dye Diffusion Distance/Area image->analyze end_node End: GJIC Assessment analyze->end_node

Caption: Workflow for assessing gap junction communication using the scrape loading dye transfer method.

Logical Relationship: Applications and Properties of Lucifer Yellow CH

Lucifer_Yellow_Properties cluster_props cluster_apps ly Lucifer Yellow CH prop_node Key Properties app_node Primary Applications morphology Neuronal Morphology & Tracing ly->morphology gap_junction Gap Junction Studies (Dye Coupling) ly->gap_junction endocytosis Endocytosis/Pinocytosis Tracer ly->endocytosis ablation Selective Cell Ablation ly->ablation fluorescent High Fluorescence fluorescent->ly hydrophilic Water Soluble hydrophilic->ly fixable Aldehyde-Fixable (Carbohydrazide Group) fixable->ly impermeant Membrane Impermeant impermeant->ly

Caption: Key properties of Lucifer yellow CH and its primary research applications.

References

Quinoline yellow synthesis and manufacturing process

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Quinoline (B57606) Yellow

Introduction

Quinoline Yellow, a synthetic dye, exists in two primary forms: a spirit-soluble (SS) version, chemically known as 2-(2-quinolyl)indan-1,3-dione, and a water-soluble (WS) version, which is a mixture of the sodium salts of the sulfonic acids of the former. The water-soluble form is widely used as a colorant in foods, pharmaceuticals, and cosmetics, where it is designated as E104 in the EU and D&C Yellow 10 in the US.[1][2] This guide provides a detailed technical overview of the synthesis, manufacturing processes, and purification methods for Quinoline Yellow, tailored for researchers and professionals in chemical and drug development.

The synthesis is a two-step process. The first step involves the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640) to create the core quinophthalone structure. The second step is the sulfonation of this intermediate to yield the water-soluble dye, which is a mixture of mono-, di-, and trisulfonated products.[3][4][5]

Core Synthesis Pathway

The fundamental process for producing Quinoline Yellow involves two key chemical transformations: a condensation reaction followed by sulfonation.

G cluster_step1 cluster_step2 reactant reactant process process intermediate intermediate product product Quinaldine Quinaldine (2-Methylquinoline) Condensation Condensation Quinaldine->Condensation PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Condensation Quinophthalone 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS) Sulfonation Sulfonation Quinophthalone->Sulfonation SulfonatingAgent Fuming Sulfuric Acid (Oleum) SulfonatingAgent->Sulfonation QY_WS Quinoline Yellow WS (Mixture of Sulfonated Salts) Condensation->Quinophthalone Heat (190-220°C) Optional: ZnCl₂ catalyst Sulfonation->QY_WS

Caption: Overall synthesis pathway for Quinoline Yellow.

Step 1: Condensation to form 2-(2-quinolyl)indan-1,3-dione

The initial step is a condensation reaction between quinaldine and phthalic anhydride.[3] This reaction forms the quinophthalone structure, which is the spirit-soluble version of the dye (Solvent Yellow 33). The process involves heating the reactants, typically at temperatures between 190°C and 220°C.[3][6] This can be performed as a solvent-free melt or in high-boiling inert solvents.[3] A notable improvement involves using an excess of phthalic anhydride, which serves as both a reactant and a solvent, leading to higher yields.[3][7] Catalysts such as zinc chloride may also be employed to facilitate the reaction.[1][5]

ParameterValue / ConditionReference
Reactants Quinaldine, Phthalic Anhydride[3]
Temperature 190–220°C[3][6]
Catalyst Zinc Chloride (optional)[1][5]
Method Solvent-free melt or high-boiling inert solvents[3]
Alternative Method Solid-phase interaction with gradual temperature increase[6]
Yield Improvement Use of excess phthalic anhydride as a solvent[3][7]
Step 2: Sulfonation to form Quinoline Yellow WS

The intermediate, 2-(2-quinolyl)indan-1,3-dione, is sulfonated to produce the water-soluble dye.[4] This is typically achieved using fuming sulfuric acid (oleum).[1][6] The sulfonation process introduces sulfonic acid groups onto the quinophthalone molecule, making it water-soluble. The reaction is not perfectly selective and results in a mixture of products.

The final product, Quinoline Yellow WS, is primarily a mixture of the sodium salts of mono-, di-, and trisulfonated isomers.[2][3][8] The disulfonated compounds are the principal components.[2][9] The position of sulfonation can vary, with the 6-sulfo and 8-sulfo isomers being common.[1][10]

ComponentTypical Percentage in Final ProductReference
Disodium disulfonates≥ 80% (principal component)[4][9]
Sodium monosulfonates≤ 15%[4][9]
Trisodium trisulfonates≤ 7%[4][9]
Total Colouring Matter ≥ 70% (JECFA) / ≥ 85% (D&C) [1][4][9]

Industrial Manufacturing and Purification

On an industrial scale, the process is designed to handle large volumes and ensure the final product meets stringent purity standards for its intended use in drugs, cosmetics, or food.

G process process product product final_product final_product waste waste Sulfonation Sulfonation Reaction (Quinophthalone + Oleum) Drowning Drowning in Brine (NaCl Solution) Sulfonation->Drowning SaltingOut Salting Out Drowning->SaltingOut Filtration1 Filtration SaltingOut->Filtration1 CrudeProduct Technical Grade QY-WS (Wet Pulp) Filtration1->CrudeProduct Impurities Inorganic Salts (NaCl, Na₂SO₄) & Organic By-products Filtration1->Impurities Filtrate Purification Purification (Optional) (e.g., Amine Salt Formation) CrudeProduct->Purification Drying Drying CrudeProduct->Drying Direct to Drying (Lower Purity) Regeneration Regeneration (Treatment with NaOH) Purification->Regeneration Insoluble Amine Salt Regeneration->Drying FinalProduct Purified Quinoline Yellow WS (Powder/Granules) Drying->FinalProduct

Caption: Industrial manufacturing and purification workflow.

The conventional manufacturing process involves drowning the sulfonation reaction mixture in a brine solution.[1] This causes the sodium salts of the sulfonated products to precipitate, a step known as "salting out." The resulting solid, referred to as "technical Quinoline Yellow WS," is collected by filtration. However, this crude product is heavily contaminated with inorganic salts like sodium chloride and sodium sulfate, as well as sulfonated by-products such as sulfonated phthalic acid and sulfonated quinaldine.[1]

Further purification is necessary to meet regulatory standards. A patented method describes a multi-step process for purification:[1]

  • An aqueous solution of technical Quinoline Yellow WS is treated with an organic amine (e.g., diphenylguanidine or tertiary octylamine) to form water-insoluble amine salts of the sulfonated dye.

  • This step effectively separates the dye from the highly water-soluble inorganic salt impurities.

  • The precipitated amine salt is collected and then treated with a sodium hydroxide (B78521) solution to regenerate the purified, water-soluble sodium salt of Quinoline Yellow, while the amine can be recovered.

  • The final product is then dried to obtain a powder or granules.

This process significantly reduces impurities, yielding a product with a high total color content (≥85%) that is certifiable for use in drugs and cosmetics.[1]

ImpuritySpecification Limit (D&C Yellow No. 10)Reference
Sulfonated quinaldines≤ 0.2%[1]
Sulfonated phthalic acid≤ 0.2%[1]
Chlorides and Sulfates (as sodium salts)≤ 6.0%[1]
Water-insoluble matter≤ 0.2%[4]
Ether-extractable matter≤ 0.2%[4]
Unsulfonated primary aromatic amines≤ 0.01%[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2-(2-quinolyl)indan-1,3-dione

This protocol is adapted from a patented method describing a solid-phase reaction.[6]

  • Reactant Mixture : Combine 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride in a suitable reaction vessel.

  • Heating Profile : Heat the mixture according to the following temperature ramp:

    • Heat to 195°C over 20 minutes.

    • Heat from 195°C to 200°C over 1 hour.

    • Heat from 200°C to 210°C over 1 hour.

    • Heat from 210°C to 220°C over 2 hours.

  • Water Removal : During the heating process, continuously remove the water of reaction (approximately 17-18 ml) via distillation.

  • Isolation : Cool the reaction mass to 100-120°C and dissolve it in 2.0 L of boiling acetic acid.

  • Purification : Filter the hot solution to remove any insoluble matter. Cool the filtrate to allow the product, 2-(2-quinolyl)indan-1,3-dione, to crystallize.

  • Washing and Drying : Collect the precipitated solid by filtration, wash with 800 ml of acetic acid followed by 1.0 L of water, and dry at 50-60°C.

Protocol 2: Sulfonation and Salting Out

This protocol is a generalized procedure based on descriptions of the industrial process.[1][6]

  • Sulfonation : To the dried 2-(2-quinolyl)indan-1,3-dione from the previous step, gradually add 700 ml of 65% oleum (B3057394) while maintaining the temperature at or below 40°C.

  • Reaction : Stir the mixture for 30 minutes at 40°C, then for 1 hour at 60°C.

  • Drowning : Cool the reaction mixture to room temperature and pour it slowly into 4 L of cold water with vigorous stirring.

  • Salting Out : Add 500 g of sodium chloride to the aqueous mixture to precipitate the sulfonated dye.

  • Isolation : Filter the precipitate and wash it with 2 L of cold water to obtain the technical grade Quinoline Yellow WS.

Protocol 3: Purification via Amine Salt Formation

This protocol is adapted from a patented purification method.[1]

  • Dissolution : Create an aqueous solution of technical grade Quinoline Yellow WS. Adjust the pH to between 7.5 and 8.5 using a sodium hydroxide solution. Heat the solution to 55-60°C.

  • Amine Salt Precipitation : Prepare a solution of an organic amine, such as diphenylguanidine, by dissolving it in water with hydrochloric acid. Add this amine solution dropwise to the heated dye solution over one hour. The water-insoluble organic amine salt of Quinoline Yellow will precipitate.

  • Isolation : Allow the mixture to cool to room temperature and stir overnight. Collect the precipitated amine salt by filtration. This step removes the inorganic salts and other water-soluble impurities which remain in the filtrate.

  • Regeneration : Resuspend the filtered amine salt in water and heat to 60-65°C. Add a 50% aqueous sodium hydroxide solution to raise the pH, which regenerates the water-soluble sodium salt of Quinoline Yellow and frees the organic amine.

  • Final Product : The resulting solution contains the purified Quinoline Yellow. The product can be isolated by methods such as spray drying to yield a high-purity powder.[1]

References

C.I. Acid Yellow 3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, a synthetic quinoline (B57606) dye, is a compound of significant interest across various scientific and industrial domains. This guide provides an in-depth overview of its chemical identity, properties, and relevant experimental protocols, tailored for a technical audience.

Chemical Identification and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 8004-92-0 [1][2][3][4]. This dye is known by a multitude of synonyms, reflecting its widespread use.

Table 1: Synonyms of this compound

Synonym
Quinoline Yellow[2]
C.I. 47005[3]
D & C Yellow No. 10[1]
Food Yellow 13[1]
Acid Quinoline Yellow Ws[1]
Acid Yellow QS[1]
Anhydride phtalique, produits de reaction avec la methylquinoline et la quinoline sulfurises[1]
Basacid Yellow 094[1]
Basovit Yellow 095E[1]
Cogilor Yellow 112.12[1]
Japan Yellow 203
E104

Physicochemical Properties

This compound is a water-soluble anionic dye characterized by its vibrant yellow hue. Its chemical structure and properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H9NNa2O8S2[1]
Molecular Weight477.38 g/mol [5]
AppearanceYellow to orange powder[4]
Melting Point150°C (Decomposes)[4]
Water Solubility225 g/L (20 °C)[4]
LogP3.36740[4]

Toxicological Data

The safety of this compound has been evaluated by various regulatory bodies. Key toxicological data are presented below.

Table 3: Toxicological Profile of this compound

ParameterValueSpeciesReference
Acceptable Daily Intake (ADI)0-10 mg/kg bw/dayHuman[6]
No-Observed-Adverse-Effect Level (NOAEL)250 mg/kg bw/dayRat[6]
LD50 (Oral)2000 mg/kgRat[5]
LD50 (Oral)>1000 mg/kg bwDog[5]

Experimental Protocols

Due to the lack of detailed experimental protocols for the synthesis of this compound in the provided search results, this section will focus on a representative experimental workflow: the photocatalytic degradation of the dye. This is a crucial area of research for addressing the environmental impact of such compounds.

Experimental Protocol: Photocatalytic Degradation of this compound

Objective: To evaluate the degradation efficiency of this compound using a semiconductor photocatalyst under UV irradiation.

Materials:

  • This compound

  • Titanium dioxide (TiO2) nanopowder (or other suitable photocatalyst)

  • Deionized water

  • UV lamp (e.g., low-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • Beakers or reaction vessel

  • Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. From this, prepare working solutions of the desired experimental concentration (e.g., 20 mg/L).

  • Catalyst Suspension: In a beaker or reaction vessel, add a specific amount of the photocatalyst (e.g., 50 mg/L of TiO2) to a measured volume of the this compound working solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

  • Photocatalytic Reaction: Place the reaction vessel under the UV lamp and begin irradiation. Continue stirring throughout the experiment to ensure a homogenous suspension.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of absorption for this compound using a spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance (after the dark period) and Aₜ is the absorbance at time t.

Signaling Pathways and Experimental Workflows

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways directly involving this compound. The primary research focus on this compound appears to be in the areas of material science, analytical chemistry, and toxicology rather than cell signaling.

However, a logical workflow for a common experimental procedure involving this dye, such as its photocatalytic degradation, can be visualized.

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution equilibrium Adsorption-Desorption Equilibrium (in dark) prep_dye->equilibrium prep_cat Prepare Photocatalyst Suspension prep_cat->equilibrium irradiation UV Irradiation equilibrium->irradiation sampling Sample Collection at Time Intervals irradiation->sampling analysis Spectrophotometric Analysis sampling->analysis calc Calculate Degradation Efficiency analysis->calc

Caption: Workflow for the photocatalytic degradation of this compound.

Conclusion

This compound is a well-characterized synthetic dye with a broad range of applications. While its physicochemical and toxicological properties are well-documented, further research is needed to elucidate its potential interactions with biological systems at a molecular level. The provided experimental protocol for photocatalytic degradation offers a starting point for studies aimed at mitigating the environmental impact of this and similar compounds.

References

Spectral Properties of C.I. Acid Yellow 3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, also widely known as Quinoline Yellow WS, is a synthetic dye belonging to the quinophthalone class. It is characterized by its vibrant greenish-yellow hue and its water solubility, a property conferred by the presence of sulfonate groups.[1] While its primary applications are in the food, cosmetic, and pharmaceutical industries as a colorant, its inherent fluorescent properties and interactions with various molecules have garnered interest in diverse research fields.[1][2] This technical guide provides a comprehensive overview of the spectral properties of this compound, detailing its absorption and emission characteristics, the influence of environmental factors, and relevant experimental protocols.

Physicochemical Properties

This compound is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione.[1] Its water-soluble nature makes it suitable for a variety of aqueous-based applications.

PropertyValueReference
Synonyms Quinoline Yellow S, C.I. 47005, Food Yellow 13, D&C Yellow No. 10[1]
CAS Number 8004-92-0[1]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (disulfonate)
Molar Mass 477.38 g/mol (disulfonate)
Appearance Greenish-yellow powder[1]
Solubility Soluble in water, sparingly soluble in ethanol.[3][4]

Spectral Properties

The electronic absorption and emission spectra of this compound are key to understanding its behavior in different chemical environments. These properties are influenced by the solvent polarity and the pH of the medium.

Absorption and Emission Data

The absorption spectrum of this compound is characterized by a prominent peak in the visible region, responsible for its yellow color. The following table summarizes the available quantitative data on its spectral properties in various solvents.

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
Water41487.9 (as L g⁻¹ cm⁻¹)-[4]
Phosphate-Buffered Saline (PBS)41322,700-[5]
Methanol413--[6]
Aqueous Acetic Acid (pH 5)~411--[6]
Effect of pH

The spectral properties of this compound are influenced by the pH of the solution. Studies on the protonation of Quinoline Yellow WS have shown that its form does not significantly change within a pH range of 1 to 8. However, at very low pH, protonation of the dye can occur, leading to changes in its absorption spectrum.

One study on the photocatalytic degradation of Quinoline Yellow found that the degradation rate is pH-dependent, with the highest efficiency observed at a neutral pH of 7. This suggests that the charge and surface properties of the dye molecule, which are influenced by pH, play a role in its interaction with other species.

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the absorption spectrum of this compound.

a. Materials:

  • This compound

  • Spectrophotometer grade solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

b. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dye solution. Fill the cuvette with the dye solution of a specific concentration. Place it in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Study of Dye-Protein Interaction (e.g., with Bovine Serum Albumin)

This protocol describes a method to investigate the interaction between this compound and a protein like Bovine Serum Albumin (BSA) using fluorescence spectroscopy.

a. Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate (B84403) buffer (e.g., pH 7.4)

  • Fluorometer

  • Quartz cuvettes

b. Procedure:

  • Solution Preparation: Prepare a stock solution of BSA (e.g., 10 µM) and this compound (e.g., 1 mM) in the phosphate buffer.

  • Titration: In a series of cuvettes, place a fixed concentration of BSA solution. Add increasing concentrations of this compound to each cuvette.

  • Incubation: Allow the solutions to incubate for a specific period (e.g., 30 minutes) at a constant temperature to reach equilibrium.

  • Fluorescence Measurement: Set the excitation wavelength of the fluorometer to the absorption maximum of the protein's intrinsic fluorophores (e.g., tryptophan at ~280 nm or ~295 nm). Record the fluorescence emission spectrum (e.g., 300-500 nm).

  • Data Analysis: Analyze the quenching of the protein's intrinsic fluorescence upon the addition of the dye. The binding constant and other thermodynamic parameters can be calculated using the Stern-Volmer equation and other relevant models.

Visualizations of Experimental Workflows

Dye-Protein Interaction Analysis Workflow

DyeProteinInteraction cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis BSA_sol Prepare BSA Solution (Fixed Concentration) Titration Titrate BSA with Acid Yellow 3 BSA_sol->Titration Dye_sol Prepare Acid Yellow 3 Solution (Varying Concentrations) Dye_sol->Titration Incubation Incubate to Reach Equilibrium Titration->Incubation Fluorescence Measure Fluorescence Spectra (Excitation at ~280nm) Incubation->Fluorescence Quenching Analyze Fluorescence Quenching Fluorescence->Quenching Binding Calculate Binding Constant & Thermodynamic Parameters Quenching->Binding

Caption: Workflow for studying the interaction between this compound and BSA.

Photocatalytic Degradation Workflow

PhotocatalyticDegradation cluster_setup Experimental Setup cluster_process Degradation Process cluster_analysis Analysis Dye_Solution Prepare this compound Aqueous Solution Catalyst Add Photocatalyst (e.g., TiO2) Dye_Solution->Catalyst Reactor Place in Photoreactor Catalyst->Reactor Irradiation Irradiate with UV/Visible Light Reactor->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Spectroscopy Measure Absorbance (UV-Vis Spectroscopy) Sampling->Spectroscopy Kinetics Determine Degradation Kinetics and Efficiency Spectroscopy->Kinetics

Caption: General workflow for the photocatalytic degradation of this compound.

Electrochemical Sensing Workflow

ElectrochemicalSensing cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_data Data Analysis Modification Modify Working Electrode (e.g., with Nanomaterials) Voltammetry Perform Voltammetric Scan (e.g., DPV, CV) Modification->Voltammetry Electrolyte Prepare Supporting Electrolyte Electrolyte->Voltammetry Sample Add this compound Sample Sample->Voltammetry Peak_Current Measure Peak Current Voltammetry->Peak_Current Calibration Construct Calibration Curve Peak_Current->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Workflow for the electrochemical detection of this compound.

Conclusion

This compound possesses interesting spectral properties that are responsive to its environment. While its primary role has been as a colorant, its potential as a fluorescent probe and its involvement in various chemical processes such as photocatalytic degradation and electrochemical interactions are areas of active research. This guide provides a foundational understanding of its spectral characteristics and outlines key experimental approaches for its study. Further research is warranted to expand the database of its photophysical parameters in a wider range of solvents and to explore its applications in more complex biological and chemical systems.

References

Lucifer Yellow: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Lucifer yellow, a widely used fluorescent dye. This document details its fluorescence quantum yield and lifetime, offering valuable data for researchers employing this tool in cellular imaging, neuroscience, and drug development. The guide includes detailed experimental protocols for key measurements and applications, alongside visual workflows to elucidate complex processes.

Photophysical Properties of Lucifer Yellow

Lucifer yellow is a highly fluorescent, water-soluble dye valued for its utility as a polar tracer in biological systems.[1] Its fluorescence characteristics, particularly its quantum yield and lifetime, are crucial parameters for quantitative fluorescence microscopy and other sensitive detection methods.

Quantitative Data Summary

The fluorescence quantum yield (Φ) and lifetime (τ) of Lucifer yellow are dependent on its solvent environment. Below is a summary of reported values in common solvents.

Table 1: Fluorescence Quantum Yield of Lucifer Yellow

SolventQuantum Yield (Φ)Reference
Water0.21[2][3]
Deuterium Oxide (D₂O)Significantly higher than in H₂O[4]

Table 2: Fluorescence Lifetime of Lucifer Yellow CH

SolventConcentration (M)Fluorescence Lifetime (τ) (ns)Reference
Water10⁻² - 10⁻⁶~5.2[5]
Water-5.06[4]
Deuterium Oxide (D₂O)-11.47[4]
Ethanol10⁻² - 10⁻⁶~9.7[5]
Methanol10⁻² - 10⁻⁶~9.5[5]

Note: The fluorescence lifetime of Lucifer yellow shows little dependence on concentration in the tested range.[5][6]

Experimental Protocols

Accurate measurement of the quantum yield and fluorescence lifetime is essential for the reliable application of Lucifer yellow in research. Furthermore, its use as a tracer in biological assays requires specific protocols.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Lucifer yellow relative to a well-characterized standard.

Principle: The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.[7][8]

Materials:

  • Lucifer yellow CH (e.g., lithium salt)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., water)

  • UV-Vis spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of Lucifer yellow and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the Lucifer yellow and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[2][7]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 428 nm for Lucifer yellow).

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer. Ensure the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both Lucifer yellow and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Determine the Gradient: The slope (gradient) of the resulting linear plots should be determined for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of Lucifer yellow (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of Lucifer yellow using the TCSPC technique.

Principle: TCSPC measures the time between a pulsed excitation source and the detection of a single emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, representing the fluorescence decay profile.[9][10]

Materials:

  • Lucifer yellow solution

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength (e.g., ~430 nm)

    • High-speed detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

    • Data acquisition and analysis software

  • Cuvette or sample holder

Procedure:

  • Sample Preparation: Prepare a dilute solution of Lucifer yellow to avoid aggregation and inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source. For Lucifer yellow, an excitation around 430 nm is suitable.[5]

    • Set the emission wavelength on the detector, typically at the peak of Lucifer yellow's emission (~530-540 nm).[5]

    • Adjust the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to prevent pulse pile-up.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector registers the arrival of individual photons.

    • The timing electronics measure the time delay between the excitation pulse and the detected photon.

    • This process is repeated to build a histogram of photon counts versus time.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential or multi-exponential decay model to extract the fluorescence lifetime(s).

    • The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).

Application Protocol: Lucifer Yellow Permeability Assay for Tight Junction Integrity

This protocol describes the use of Lucifer yellow to assess the integrity of tight junctions in a cell monolayer, for example, in an in vitro model of the blood-brain barrier.

Principle: Lucifer yellow is a cell-impermeant dye that can pass through the paracellular space. In a confluent cell monolayer with intact tight junctions, the passage of Lucifer yellow from the apical to the basolateral compartment is restricted.

Materials:

  • Confluent cell monolayer grown on a permeable support (e.g., Transwell® insert)

  • Lucifer yellow CH, potassium or lithium salt

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Multi-well plate reader with fluorescence detection (Excitation: ~425-485 nm, Emission: ~528-535 nm)[4][11]

  • Black, clear-bottom 96-well plates for fluorescence reading

Procedure:

  • Prepare Cell Monolayer: Grow cells to confluence on the permeable supports.

  • Wash: Gently wash the cell monolayer with pre-warmed assay buffer to remove any residual culture medium.

  • Add Lucifer Yellow: Add a known concentration of Lucifer yellow solution (e.g., 0.5 mg/mL) to the apical compartment of the insert.[1]

  • Add Buffer to Basolateral Compartment: Add fresh assay buffer to the basolateral compartment.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[1][11]

  • Collect Samples: After incubation, collect samples from the basolateral compartment.

  • Prepare Standards: Prepare a standard curve using serial dilutions of the Lucifer yellow solution.

  • Measure Fluorescence: Transfer the basolateral samples and standards to a black 96-well plate and measure the fluorescence intensity using a plate reader.

  • Calculate Permeability: The amount of Lucifer yellow that has passed through the monolayer can be quantified using the standard curve, and the apparent permeability coefficient (Papp) can be calculated.

Application Protocol: Study of Gap Junctional Intercellular Communication (GJIC)

Lucifer yellow is widely used to study GJIC, as it can pass through gap junction channels between coupled cells.[9] Two common methods are microinjection and scrape-loading.

Principle: A single cell within a population is injected with Lucifer yellow. The spread of the dye to adjacent cells is visualized by fluorescence microscopy, indicating functional gap junctions.[12]

Materials:

  • Cultured cells on a glass-bottom dish or coverslip

  • Lucifer yellow solution (e.g., 5% w/v in 150 mM LiCl)[13]

  • Micromanipulator and microinjection system

  • Glass micropipettes

  • Inverted fluorescence microscope with a CCD camera

Procedure:

  • Prepare Micropipettes: Pull glass capillaries to form fine-tipped micropipettes and back-fill with the Lucifer yellow solution.

  • Position Micropipette: Using the micromanipulator, carefully position the micropipette over the target cell.

  • Inject Lucifer Yellow: Gently penetrate the cell membrane and inject a small amount of the dye using a brief pressure pulse.

  • Visualize Dye Transfer: Observe the spread of fluorescence from the injected cell to its neighbors over time using the fluorescence microscope.

  • Image Acquisition: Capture images at different time points to document the extent of dye coupling.

Principle: A mechanical scrape is made through a confluent cell monolayer in the presence of Lucifer yellow. The dye enters the damaged cells along the scrape and then passes into adjacent, intact cells through functional gap junctions.[11]

Materials:

  • Confluent cell monolayer in a petri dish or multi-well plate

  • Lucifer yellow solution (e.g., 1 mg/mL in HBSS)[5]

  • Surgical scalpel or needle

  • Fluorescence microscope

Procedure:

  • Wash Cells: Wash the cell monolayer with a suitable buffer (e.g., HBSS).

  • Add Lucifer Yellow: Add the Lucifer yellow solution to cover the cell monolayer.

  • Scrape Monolayer: Make a clean scrape through the monolayer with a scalpel or needle.

  • Incubate: Incubate for a short period (e.g., 5-8 minutes) to allow for dye uptake and transfer.[1][5]

  • Wash Thoroughly: Wash the cells multiple times with buffer to remove extracellular dye.

  • Visualize and Analyze: Observe the cells under a fluorescence microscope. The extent of dye transfer from the scrape line into the cell sheet is indicative of the level of GJIC.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the principle of gap junctional communication studied with Lucifer yellow.

Lucifer_Yellow_Permeability_Assay start Start: Confluent Cell Monolayer on Permeable Support wash1 Wash with pre-warmed assay buffer start->wash1 add_ly Add Lucifer Yellow to Apical Compartment wash1->add_ly add_buffer Add fresh buffer to Basolateral Compartment add_ly->add_buffer incubate Incubate at 37°C for a defined time add_buffer->incubate collect_samples Collect samples from Basolateral Compartment incubate->collect_samples measure_fluorescence Measure fluorescence of samples and standards collect_samples->measure_fluorescence calculate_papp Calculate Apparent Permeability (Papp) measure_fluorescence->calculate_papp end_assay End: Assessment of Tight Junction Integrity calculate_papp->end_assay

Figure 1: Workflow for a Lucifer Yellow Permeability Assay.

Gap_Junction_Communication cluster_0 Cell 1 (Injected/Loaded) cluster_1 Cell 2 (Coupled) cluster_2 Cell 3 (Coupled) cell1 Lucifer Yellow (LY) gap_junction1 Gap Junction cell1->gap_junction1 Dye Transfer cell2 LY gap_junction2 Gap Junction cell2->gap_junction2 Dye Transfer cell3 LY gap_junction1->cell2 gap_junction2->cell3

Figure 2: Signaling pathway of Lucifer Yellow transfer via gap junctions.

Scrape_Loading_Workflow start_scrape Start: Confluent Cell Monolayer wash_cells_scrape Wash cells with buffer start_scrape->wash_cells_scrape add_ly_scrape Add Lucifer Yellow solution wash_cells_scrape->add_ly_scrape scrape_monolayer Create a scrape with a scalpel/needle add_ly_scrape->scrape_monolayer incubate_scrape Incubate for dye uptake and transfer scrape_monolayer->incubate_scrape wash_extracellular Wash thoroughly to remove extracellular dye incubate_scrape->wash_extracellular visualize_scrape Visualize dye transfer using fluorescence microscopy wash_extracellular->visualize_scrape end_scrape End: Assess Gap Junctional Communication visualize_scrape->end_scrape

Figure 3: Experimental workflow for the Scrape-Loading Dye Transfer assay.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Yellow 3 in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Yellow 3 (also known as Quinoline Yellow WS, C.I. 47005). The information compiled herein is intended to support research, development, and formulation activities by providing key data on the behavior of this dye in various solvent systems and under different environmental conditions.

Introduction to Acid Yellow 3

Acid Yellow 3 is a synthetic quinophthalone dye widely used in textiles, cosmetics, and as a food additive (E104) in some regions.[1][2] Its chemical structure, characterized by the presence of sulfonic acid groups, renders it water-soluble and suitable for applications requiring dyeing from an aqueous medium.[3] Understanding its solubility and stability is paramount for ensuring product performance, shelf-life, and safety.

Solubility Profile

The solubility of Acid Yellow 3 is a critical parameter for its application in various formulations. The following tables summarize the available quantitative and qualitative solubility data in a range of common solvents.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of Acid Yellow 3 in several solvents.

SolventChemical ClassSolubilityTemperature (°C)
WaterProtic, Polar6 g/L[1]20
WaterProtic, Polar225 g/L[3]20
WaterProtic, Polar20% (w/v)Not Specified
EthanolProtic, Polar0.4 g/L[1]Not Specified
SalineAqueous5% (w/v)Not Specified
Dimethyl Sulfoxide (DMSO)Aprotic, Polar2.5% (w/v)Not Specified
AcetoneAprotic, Polar0.2 g/L[4]20
Ethyl AlcoholProtic, Polar0.1 g/L[4]20

Note: Discrepancies in reported water solubility may be due to differences in the purity of the dye, the specific mixture of mono- and disulfonic acids, and the experimental methods used.

Qualitative Solubility Data

The table below provides a qualitative overview of Acid Yellow 3's solubility in various organic solvents.

SolventChemical ClassSolubility
WaterProtic, PolarSoluble[5][6][7]
EthanolProtic, PolarSoluble[5]
ChloroformHalogenatedSoluble[8]
DichloromethaneHalogenatedSoluble[4][8]
Ethyl AcetateEsterSoluble[8]
TolueneAromatic HydrocarbonSoluble[9]
CellosolveGlycol EtherSoluble[9]
PyridineHeterocyclicSoluble[4]
Dimethylformamide (DMF)Aprotic, PolarSoluble[4]
Sulfuric AcidStrong AcidSoluble[4]

Stability Profile

The stability of Acid Yellow 3 is crucial for its application in products with a desired shelf-life and for ensuring color consistency.

General Stability

Acid Yellow 3 is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1] It is also noted to be stable in non-oxidative hair dye formulations.[10]

pH Stability

Acid Yellow 3 exhibits good stability under acidic conditions.[2] However, quantitative data on its stability across a broad pH range is limited in the available literature. Degradation of the dye has been observed to be favored by an increase in pH, particularly in the presence of an oxidizing agent like hydrogen peroxide.[11]

Thermal Stability

The dye is stable at room temperature.[10] Studies on the degradation of Acid Yellow 3 in the presence of hydrogen peroxide showed that the degradation rate increases with a rise in temperature from 25°C to 70°C.[11]

Photostability

Acid Yellow 3 is reported to have good lightfastness.[2] However, detailed quantitative data on its photostability under specific light sources and intensities is not extensively available. It is recommended to store the substance protected from strong light.[1]

Incompatible Materials

To maintain the stability of Acid Yellow 3, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Acid Yellow 3.

Protocol for Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess Acid Yellow 3 to a vial prep2 Add a known volume of solvent prep1->prep2 prep3 Seal the vial prep2->prep3 equil1 Place in a shaker at constant temperature prep3->equil1 equil2 Agitate for a sufficient time (e.g., 24-48h) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.45 µm) sep1->sep2 analysis1 Take a known volume of the clear filtrate sep2->analysis1 analysis2 Determine the concentration of Acid Yellow 3 analysis1->analysis2 analysis3 Methods: Gravimetric, UV-Vis Spectrophotometry, or HPLC analysis2->analysis3 G Workflow for Stability Assessment using UV-Vis Spectrophotometry cluster_prep Sample Preparation cluster_exposure Exposure to Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Prepare a solution of Acid Yellow 3 of known concentration prep2 Divide into aliquots for different stress conditions prep1->prep2 prep3 Prepare control samples (e.g., protected from light) prep2->prep3 exp1 Incubate samples at different temperatures prep3->exp1 exp2 Store samples at different pH values prep3->exp2 exp3 Expose samples to a controlled light source prep3->exp3 analysis1 At specified time intervals, take an aliquot from each sample exp1->analysis1 exp2->analysis1 exp3->analysis1 analysis2 Measure the UV-Vis absorbance spectrum (e.g., 200-800 nm) analysis1->analysis2 analysis3 Record the absorbance at λmax analysis2->analysis3 eval1 Plot Absorbance vs. Time for each condition analysis3->eval1 eval2 Calculate the percentage of degradation over time eval1->eval2 eval3 Determine the degradation kinetics (e.g., half-life) eval2->eval3

References

C.I. Acid Yellow 3: A Technical Guide to its Mechanism of Action as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 3, also known as Quinoline Yellow, is a synthetic anionic dye that exhibits fluorescence. Its interaction with macromolecules, particularly proteins like Human Serum Albumin (HSA), leads to significant changes in its fluorescent properties, making it a valuable tool as a fluorescent probe. This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a fluorescent probe, focusing on its interaction with HSA. The guide details the binding mechanism, the principles of fluorescence quenching involved, and the key amino acid residues responsible for these phenomena. Furthermore, it provides structured experimental protocols for characterizing this interaction and presents visualizations of the key processes.

Introduction

Fluorescent probes are indispensable tools in biological and pharmaceutical research, enabling the study of molecular interactions, conformational changes, and the quantification of various analytes. This compound is a quinophthalone dye that has demonstrated utility as an extrinsic fluorescent probe. Its ability to bind to specific sites on proteins and exhibit a corresponding change in fluorescence provides a direct method for investigating protein-ligand interactions. This guide will focus on the well-characterized interaction between this compound and Human Serum Albumin (HSA), the most abundant protein in human plasma, which plays a crucial role in the transport and disposition of many drugs and endogenous compounds.

Core Mechanism of Action: Binding and Fluorescence Quenching

The primary mechanism of action of this compound as a fluorescent probe in the context of protein binding is a phenomenon known as fluorescence quenching . Upon binding to a protein like HSA, the fluorescence intensity of this compound is significantly reduced. This quenching is a result of specific molecular interactions between the dye and the amino acid residues within the protein's binding pocket.

Binding to Human Serum Albumin (HSA)

This compound binds non-covalently to HSA, primarily within Sudlow's Site I , which is located in subdomain IIA of the protein.[1][2] This binding is predominantly driven by a combination of hydrophobic interactions and hydrogen bonding between the dye molecule and the amino acid residues lining the binding pocket.

The Phenomenon of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through two primary mechanisms: static and dynamic.

  • Static Quenching: This occurs when the fluorophore and the quencher molecule form a non-fluorescent complex on the ground state. This complex formation alters the absorption spectrum of the fluorophore. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[3][4]

  • Dynamic Quenching: This involves the collision of the quencher with the fluorophore in its excited state. Upon collision, the fluorophore returns to the ground state without emitting a photon. Dynamic quenching affects the excited state and therefore reduces the fluorescence lifetime.[3][4]

The interaction between this compound and HSA is believed to primarily involve static quenching , indicating the formation of a stable ground-state complex. This is often characterized by a linear Stern-Volmer plot at lower concentrations and can be confirmed by fluorescence lifetime measurements, where the lifetime of the probe would not significantly decrease in the presence of the quencher.

Role of Specific Amino Acid Residues in Quenching

The quenching of this compound's fluorescence upon binding to HSA is attributed to the interaction with specific amino acid residues within subdomain IIA. This subdomain contains a single tryptophan residue, Trp-214 , which is the dominant intrinsic fluorophore of HSA.[1] Aromatic amino acids, particularly tryptophan and tyrosine , are known to be efficient quenchers of fluorescence through mechanisms like photoinduced electron transfer (PET).[3][5][6] Given the location of Trp-214 within the binding pocket of subdomain IIA, it is the most likely residue responsible for quenching the fluorescence of this compound upon binding. The close proximity of the bound dye to the indole (B1671886) side chain of tryptophan facilitates the non-radiative energy transfer, leading to a decrease in fluorescence intensity. Other residues such as tyrosine, histidine, and methionine can also act as quenchers.[3][5][6]

Quantitative Data

ParameterSymbolDescriptionTypical Method of Determination
Binding Constant KaA measure of the affinity between the probe and the protein.Fluorescence Titration
Number of Binding Sites nThe stoichiometry of the probe-protein interaction.Fluorescence Titration (Scatchard Plot)
Stern-Volmer Quenching Constant KSVA measure of the efficiency of quenching.Stern-Volmer Analysis
Bimolecular Quenching Rate Constant kqThe rate constant for the quenching process.Stern-Volmer Analysis and Lifetime Data
Fluorescence Quantum Yield (Free) ΦF(free)The ratio of photons emitted to photons absorbed by the free probe.Comparative Method with a Standard
Fluorescence Lifetime (Free) τ0The average time the probe stays in the excited state when free in solution.Time-Resolved Fluorescence Spectroscopy

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with a protein like HSA.

Fluorescence Titration for Binding Constant Determination

This experiment measures the change in fluorescence intensity of the probe upon the addition of increasing concentrations of the protein.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Human Serum Albumin (HSA) stock solution (e.g., 100 µM in the same buffer)

  • Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a solution of this compound at a constant concentration (e.g., 1 µM) in the buffer.

  • Record the fluorescence emission spectrum of the this compound solution (determine the excitation and emission maxima).

  • Titrate the this compound solution by adding small aliquots of the HSA stock solution.

  • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of HSA.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the HSA concentration.

  • Analyze the data using a suitable binding model (e.g., the Scatchard equation) to determine the binding constant (Ka) and the number of binding sites (n).

Stern-Volmer Analysis for Quenching Mechanism

This analysis helps to determine the type of quenching (static or dynamic) and to calculate the quenching constant.

Procedure:

  • Using the data from the fluorescence titration experiment, plot F0/F versus the concentration of the quencher (HSA). F0 is the fluorescence intensity of this compound in the absence of HSA, and F is the fluorescence intensity at each HSA concentration.

  • A linear plot suggests a single type of quenching mechanism is dominant.

  • The slope of the linear fit gives the Stern-Volmer quenching constant (KSV).

  • The relationship is described by the Stern-Volmer equation: F0/F = 1 + KSV[Q] = 1 + kqτ0[Q] where [Q] is the concentration of the quencher (HSA).

  • If the fluorescence lifetime of the free probe (τ0) is known or measured, the bimolecular quenching rate constant (kq) can be calculated.

Visualizations

Signaling Pathway of Fluorescence Quenching

G cluster_Probe This compound (Probe) cluster_Protein HSA (Quencher) Probe_Ground Ground State (S0) Probe_Excited Excited State (S1) Probe_Ground->Probe_Excited Absorption Complex Ground State Complex (Probe-HSA) Probe_Ground->Complex Binding Probe_Excited->Probe_Ground Fluorescence (hν_em) Protein_Ground Ground State Probe_Excited->Protein_Ground Dynamic Quenching (Collisional) Protein_Ground->Complex Excitation Excitation Excitation->Probe_Ground hν_ex Fluorescence Fluorescence Quenching Quenching

Caption: Mechanism of static and dynamic fluorescence quenching.

Experimental Workflow for Fluorescence Titration

G Start Prepare Probe and Protein Stock Solutions Setup Set Fluorometer Parameters (Excitation/Emission λ) Start->Setup Measure_F0 Measure Fluorescence of Free Probe (F0) Setup->Measure_F0 Titration Add Aliquot of Protein Solution to Probe Measure_F0->Titration Equilibrate Mix and Equilibrate Titration->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F Loop Repeat Titration Steps Measure_F->Loop Loop->Titration Yes Data_Analysis Correct for Dilution and Plot ΔF vs. [Protein] Loop->Data_Analysis No End Calculate Ka and n Data_Analysis->End

Caption: Workflow for fluorescence titration experiment.

Logical Relationship in Stern-Volmer Analysis

G Input Fluorescence Intensity Data (F0 and F at various [Q]) Calculate Calculate F0/F Input->Calculate Plot Plot F0/F vs. [Q] Calculate->Plot Analyze Linear Regression Analysis Plot->Analyze Static Static Quenching Dominant Analyze->Static Linear, no change in τ Dynamic Dynamic Quenching Dominant Analyze->Dynamic Linear, decrease in τ Mixed Mixed Quenching Analyze->Mixed Non-linear Output Determine KSV (slope) and kq (if τ0 is known) Static->Output Dynamic->Output Mixed->Output

Caption: Decision process in Stern-Volmer analysis.

Conclusion

This compound serves as an effective fluorescent probe for studying protein-ligand interactions, with its mechanism of action rooted in the principles of molecular recognition and fluorescence quenching. Its binding to the hydrophobic pocket of subdomain IIA in HSA and the subsequent quenching of its fluorescence, likely by the Trp-214 residue, provides a robust and sensitive method for characterizing these interactions. The experimental protocols and analytical approaches outlined in this guide offer a comprehensive framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of biomolecular interactions critical in drug development and various scientific disciplines. Further research to determine the precise photophysical parameters of this compound will enhance its quantitative application as a fluorescent probe.

References

Methodological & Application

Application Notes and Protocols: Using Lucifer Yellow for Neuronal Tracing and Morphology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been a cornerstone in neuroscience research since its introduction.[1][2] Its utility stems from its ability to be introduced into single cells via microinjection or iontophoresis, its high quantum yield (resistance to photobleaching), and its fixable nature, allowing for detailed post-experimental morphological analysis.[1][2] The carbohydrazide (B1668358) (CH) group in its structure allows it to be covalently linked to surrounding biomolecules during aldehyde fixation, ensuring the dye is retained within the cell.[3]

This dye is particularly valuable for two primary applications in neuroscience: the detailed morphological reconstruction of individual neurons and the assessment of intercellular communication through gap junctions.[1][2][4] Its molecular weight is low enough to permit passage through gap junction channels, making it an excellent tool for studying neuronal coupling.[1]

These application notes provide detailed protocols for researchers utilizing Lucifer yellow for single-neuron tracing and for assessing gap junctional communication.

Properties of Lucifer Yellow

A summary of the key physicochemical and spectral properties of Lucifer yellow is presented below. These properties are crucial for designing and executing experiments, particularly for selecting appropriate filter sets for fluorescence microscopy.

PropertyValueReferences
Molecular Formula C₁₃H₉Li₂N₅O₉S₂ (Dilithium Salt)[5][6][7]
Molecular Weight 457.25 g/mol (Dilithium Salt)[5][6][7][8][9]
Excitation Maximum (λex) ~428 nm[1][9][10][11]
Emission Maximum (λem) ~536-544 nm[8][9][10][11]
Quantum Yield 0.21[12]
Form Faint to dark orange powder[7]
Solubility Highly soluble in water[7][13]
Cell Permeability Membrane impermeant[14]

Application 1: Single-Neuron Morphology and Tracing

This application focuses on filling a single neuron with Lucifer yellow to visualize its complete dendritic and, to a lesser extent, axonal arborization. This technique is invaluable for correlating a neuron's physiological properties with its structure.

Experimental Workflow: Single-Neuron Iontophoresis

The following diagram outlines the key steps for filling a single neuron with Lucifer yellow in a brain slice preparation.

G cluster_prep Preparation cluster_injection Injection cluster_post Post-Injection Processing prep_tissue Prepare Brain Slice (e.g., 110 µm) prep_electrode Pull Glass Electrode (5-15 MΩ initial resistance) mount_slice Mount Slice in Recording Chamber prep_tissue->mount_slice prep_dye Prepare & Filter 1.5-5% LY Solution fill_electrode Backfill Electrode with LY Solution fill_electrode->mount_slice target_cell Identify Target Neuron mount_slice->target_cell impale_cell Impale Neuron with Electrode target_cell->impale_cell inject_dye Inject LY via Iontophoresis (-4 to -6 nA pulses) impale_cell->inject_dye diffusion Allow Dye Diffusion (15-30 min) inject_dye->diffusion fix_tissue Fix with 4% Paraformaldehyde (PFA) diffusion->fix_tissue image_cell Image with Confocal Microscopy fix_tissue->image_cell

Caption: Workflow for single-neuron filling using Lucifer yellow iontophoresis.

Detailed Protocol: Intracellular Iontophoresis in Brain Slices

This protocol is adapted for filling neurons in acute or lightly fixed brain slices.[5][8]

1. Solutions and Reagents:

  • Lucifer Yellow (LY) Stock Solution: Prepare a 1.5-5% (w/v) solution of Lucifer yellow CH dilithium (B8592608) or dipotassium (B57713) salt in 5 mM KCl or 0.5-1M LiCl.[1][8][15] Vortex thoroughly.

  • Filtration: To prevent electrode clogging, centrifuge the LY solution at >16,000 x g for 10 minutes and then filter the supernatant through a 0.2 µm syringe filter.[8] Aliquots can be stored at 4°C for up to 3 months.[8]

  • Fixative: 4% Paraformaldehyde (PFA) in 0.1 M phosphate-buffered saline (PBS).

2. Electrode Preparation:

  • Pull sharp microelectrodes from borosilicate glass capillaries. The ideal resistance when filled with the LY solution should be between 200 MΩ for fixed tissue iontophoresis or lower (around 10-40 MΩ) for live-cell recordings.[8][16]

  • Backfill the prepared electrode with the filtered LY solution.[16] Ensure the internal wire of the electrode holder is in contact with the solution.[8]

3. Iontophoresis Procedure:

  • Prepare brain slices (e.g., 110 µm thick) using a vibratome and place them in a recording chamber on the microscope stage.[8]

  • Under visual guidance (e.g., DIC or Dodt contrast), identify and approach a target neuron with the LY-filled microelectrode.

  • Carefully impale the neuron. In live preparations, this is confirmed by a sudden drop in membrane potential. In fixed tissue, it is done under visual control.[5][17]

  • Inject the Lucifer yellow using negative current pulses (iontophoresis), as the dye is negatively charged.[16]

    • Typical Parameters: -4 to -6 nA pulses, 500 ms (B15284909) duration, at a frequency of 1 Hz.[16]

  • Monitor the filling of the cell in real-time using epifluorescence. Continue injection until the distal dendrites are brightly fluorescent.[5][17]

4. Post-Injection Processing:

  • After injection, allow time for the dye to diffuse throughout the neuron's processes (typically 15-30 minutes).[10]

  • Fix the tissue by immersing the slice in 4% PFA for at least 1-2 hours at room temperature or overnight at 4°C.

  • Wash the slice with PBS (3 x 10 minutes).

  • The slice can now be mounted for imaging or processed further for immunohistochemistry.[10]

5. Imaging:

  • Image the filled neuron using a confocal microscope.

  • Use an excitation wavelength around 428-440 nm and collect emission between 510-560 nm.[10][11]

  • Acquire a z-stack of images to allow for 3D reconstruction of the neuron's morphology.[18]

Summary of Experimental Parameters
ParameterRecommended ValueReferences
LY Concentration 1.5 - 5% (w/v)[1][8][15]
Electrode Resistance (initial) 5 - 15 MΩ (live cell)[16]
Electrode Resistance (filled) 10 - 40 MΩ (live cell); ~200 MΩ (fixed)[8][16]
Injection Current -4 to -6 nA (hyperpolarizing pulses)[16]
Pulse Duration / Frequency 500 ms 'on' / 1 Hz[16]
Diffusion Time 15 - 30 minutes[10]
Fixative 4% Paraformaldehyde (PFA)[10]

Application 2: Gap Junction Permeability Assay

Lucifer yellow's ability to pass through gap junction channels makes it an ideal tracer for identifying and quantifying cell-to-cell communication, a phenomenon known as dye coupling.[1] When injected into one cell, the dye will spread to adjacent, coupled cells.

Gap Junction Dye Coupling Pathway

This diagram illustrates the principle of Lucifer yellow transfer between two coupled cells.

G cluster_cells Cellular Environment cell1 Injected Neuron cell2 Coupled Neuron cell1->cell2 Dye Transfer via Gap Junction connexon1 Connexon connexon2 Connexon connexon1:e->connexon2:w p1 p2 ly_dye LY ly_dye->cell1 Dye Filling injection_point injection_point->cell1 Microinjection

Caption: Lucifer yellow passes from an injected cell to a coupled cell via gap junctions.

Detailed Protocol: Scrape-Loading Dye Transfer Assay

The scrape-loading assay is a common method to assess gap junctional communication in cultured cells.[7][19][20]

1. Cell Culture and Preparation:

  • Grow cells to a confluent monolayer in a petri dish or on coverslips.

  • Wash the cells with a Ca²⁺-free buffered saline solution for 1 minute.[7]

2. Scrape-Loading:

  • Add a solution of Lucifer yellow (e.g., 0.05% or 1 mg/mL in PBS) to the cells.[7][19]

  • Using a sharp scalpel blade or needle, make one or more fine linear scrapes across the cell monolayer.[19][21] The dye will enter the damaged cells along the scrape line.

3. Dye Transfer:

  • Allow the dye to diffuse from the loaded cells into adjacent coupled cells. The incubation time can vary, typically ranging from 3 to 8 minutes.[7][22]

  • Wash the cells thoroughly with PBS to remove excess extracellular dye.[23]

4. Fixation and Imaging:

  • Fix the cells with 4% PFA for 10-20 minutes at room temperature.[10][21]

  • Image the scrape line using an epifluorescence microscope. Capture images at various points along the scrape.

5. Quantification:

  • Quantification can be performed in several ways:

    • Counting Coupled Cells: Count the number of fluorescent cells adjacent to the initially loaded cell (for microinjection) or in rows extending from the scrape line.[1][22]

    • Measuring Diffusion Distance: Measure the perpendicular distance the fluorescence has spread from the scrape line. This can be analyzed using software like ImageJ by plotting fluorescence intensity profiles.[12][21] The full width at half maximum (FWHM) of the fluorescence plot can be used as a quantitative measure.[12]

Summary of Experimental Parameters
ParameterRecommended ValueReferences
Application Method Microinjection or Scrape-Loading[15][19]
LY Concentration 0.05 - 0.1% (w/v) for scrape-loading[7][19][23]
Dye Transfer Time 3 - 8 minutes[7][22]
Fixative 4% Paraformaldehyde (PFA)[10][21]
Quantification Cell counting or fluorescence distance measurement[12][22]

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
No/Weak Fluorescent Signal Electrode is clogged.Use filtered dye solution. Ensure electrode tip is clean. Briefly apply positive pressure or a "buzz" voltage.[8][16]
Insufficient dye injection.Increase injection current/duration. Monitor filling with fluorescence.[16]
Incorrect filter set.Confirm excitation/emission filters match LY's spectra (~428/536 nm).[24]
Signal Lost After Fixation Inadequate fixation.Ensure the Lucifer yellow preparation is the fixable (CH) form. Use an aldehyde-based fixative like PFA.[3][24]
High Background Fluorescence Incomplete washing.Increase the number and duration of washing steps after dye incubation and fixation.[10]
Poor Dendritic/Axonal Filling Injection time is too short.Increase the duration of iontophoretic pulses.[1]
Cell health is compromised (live cells).Use healthy slices and maintain optimal recording conditions.
Axonal filling is often incomplete.This is a known limitation of the technique. Combining with other tracers may be necessary for full axonal tracing.[5]

References

Application Notes and Protocols for Intracellular Injection and Loading of Lucifer Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye widely utilized as a tracer in biological research. Its membrane impermeability at physiological pH makes it an excellent marker for assessing cell-to-cell communication through gap junctions, tracking neuronal morphology, and verifying intracellular delivery.[1][2] This document provides detailed application notes and protocols for the intracellular loading of Lucifer yellow using microinjection, electroporation, and scrape-loading techniques.

Properties of Lucifer Yellow

Lucifer yellow CH (carbohydrazide) is the most common form used for intracellular applications. The carbohydrazide (B1668358) group allows the dye to be covalently cross-linked to surrounding biomolecules by aldehyde fixatives, enabling long-term preservation of the fluorescent signal.[1]

PropertyValueReference
Molecular Weight457.2 Da[2]
Excitation Maximum428 nm[3]
Emission Maximum532 nm[3]
Charge at Neutral pH-2[4]
FixabilityYes (with aldehyde-based fixatives)[4]

Intracellular Loading Techniques: A Comparative Overview

Several techniques can be employed to introduce Lucifer yellow into living cells. The choice of method depends on the cell type, experimental goals, and available equipment.

TechniquePrinciplePrimary ApplicationsAdvantagesDisadvantages
Microinjection Direct physical injection into a single cell using a fine glass micropipette.Detailed morphological studies of single cells (e.g., neurons), assessment of gap junctional communication from a single cell.[5]Precise control over which cell is loaded, allows for simultaneous electrophysiological recording.[4]Technically demanding, low throughput, can cause cell damage if not performed correctly.[6]
Electroporation Application of a controlled electrical field to transiently increase the permeability of the cell membrane.Loading a large population of cells simultaneously, studying gap junction communication in a cell monolayer.[4][7]High throughput, applicable to a wide range of cell types.[4]Can lead to significant cell death, requires specialized equipment, less control over the amount of dye loaded per cell.[8]
Scrape-Loading Mechanical disruption of a cell monolayer in the presence of the dye, allowing uptake by damaged cells and subsequent transfer to adjacent cells via gap junctions.Rapid assessment of gap junctional intercellular communication (GJIC) in confluent cell cultures.[9]Simple, rapid, and does not require specialized equipment.[9]Limited to adherent cell cultures, introduces variability due to the manual scraping process, primarily qualitative but can be quantified with image analysis.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with different Lucifer yellow loading techniques. Data has been compiled from various studies and may vary depending on cell type and specific experimental conditions.

Table 1: Loading Efficiency and Dye Transfer
TechniqueParameterCell TypeValueReference(s)
Microinjection Dye-coupled cellsIAR20 rat liver epithelial cells> 100 cells[11]
Dye-coupled cellsIAR6.1 rat liver epithelial cells~30 cells[11]
Dye-coupled cellsHuH7 human liver cells11-17 cells[1]
Electroporation Recipient cells per donor cellNative C6 cells (no gap junctions)0.3 cells[7]
Scrape-Loading Distance of dye diffusionA7r5 smooth muscle cells~100 µm[12]
Distance of dye diffusionpSMCs (primary smooth muscle cells)~200 µm[12]
Dye transfer areaWB-F344 rat liver epithelial cellsVaries with treatment[13]
Table 2: Cell Viability
TechniqueParameterCell TypeConditionViabilityReference(s)
Electroporation Cell Survival (%)DU 145 prostate cancer cells1.5 kV/cm, 1 ms (B15284909) pulse~80%[8]
Cell Survival (%)DU 145 prostate cancer cells2.5 kV/cm, 1 ms pulse~40%[8]
Cell Survival (%)Single cell electroporationOptimized parameters80-90%[14]
Scrape-Loading Not typically quantified--High for cells not directly scraped[9]
Microinjection Not typically quantified--High with proper technique[5]

Experimental Protocols

Protocol 1: Microinjection of Lucifer Yellow

This protocol is adapted for studying gap junctional intercellular communication in cultured mammalian cells.[5]

Materials:

  • Lucifer yellow CH, lithium salt

  • 150 mM Lithium Chloride (LiCl) in sterile water

  • Cultured cells on glass-bottom dishes or coverslips

  • Micropipette puller

  • Glass capillaries (e.g., borosilicate)

  • Micromanipulator and injection system (e.g., FemtoJet®, Eppendorf)

  • Inverted fluorescence microscope

Procedure:

  • Prepare Micropipettes: Pull glass capillaries to a fine tip (approximately 0.5 µm diameter) using a micropipette puller.

  • Prepare Lucifer Yellow Solution: Dissolve Lucifer yellow CH in 150 mM LiCl to a final concentration of 5-10% (w/v). Centrifuge the solution to pellet any undissolved particles.

  • Backfill Micropipette: Carefully backfill the pulled micropipette with the Lucifer yellow solution using a microloader pipette tip.

  • Mount Micropipette: Mount the filled micropipette onto the holder of the micromanipulator.

  • Position Micropipette: Under microscopic view, bring the micropipette tip close to the target cell.

  • Cell Injection: Gently penetrate the cell membrane with the micropipette tip. Apply a brief pulse of pressure or a hyperpolarizing current to inject the dye into the cytoplasm.[5] Successful injection will be visualized by the cell filling with the fluorescent dye.

  • Incubation and Imaging: Allow 3-10 minutes for the dye to diffuse into neighboring cells through gap junctions.[1][11]

  • Data Acquisition: Capture fluorescence and phase-contrast images at various time points to assess dye spread. The number of fluorescent cells surrounding the injected cell is a measure of gap junctional coupling.[1]

Protocol 2: Electroporation of Lucifer Yellow

This protocol is a general guideline for loading Lucifer yellow into a population of adherent cells.[7][15]

Materials:

  • Lucifer yellow CH

  • Electroporation buffer (e.g., phosphate-buffered saline, PBS)

  • Electroporation cuvettes or specialized electrodes for adherent cells

  • Electroporator

  • Adherent cells cultured on conductive slides or in cuvettes

Procedure:

  • Prepare Lucifer Yellow Solution: Dissolve Lucifer yellow CH in the electroporation buffer to a final concentration of 1-5 mM.[16]

  • Cell Preparation: Wash the cultured cells with electroporation buffer.

  • Electroporation:

    • For cells in suspension: Resuspend cells in the Lucifer yellow solution, transfer to an electroporation cuvette, and apply an electrical pulse.[16]

    • For adherent cells: Place the electrode on the cell monolayer submerged in the Lucifer yellow solution and apply the electrical pulse.[7]

  • Recovery: Immediately after the pulse, gently wash the cells with pre-warmed culture medium to remove excess dye and allow the cells to recover.

  • Incubation and Imaging: Incubate the cells for 15-30 minutes to allow for membrane resealing and dye diffusion.[16]

  • Data Analysis: Quantify the loading efficiency by measuring the fluorescence intensity of the cell population using a fluorescence microscope or flow cytometer.

Protocol 3: Scrape-Loading of Lucifer Yellow

This protocol is designed for the rapid assessment of gap junctional communication in confluent cell monolayers.[9][17]

Materials:

  • Lucifer yellow CH

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Scalpel blade or a sharp needle

  • Confluent cell culture in a petri dish or multi-well plate

Procedure:

  • Prepare Dye Solution: Dissolve Lucifer yellow CH in PBS or HBSS to a final concentration of 0.1-1% (w/v).[17]

  • Cell Preparation: Wash the confluent cell monolayer twice with PBS or HBSS.

  • Scraping: Add the Lucifer yellow solution to the cells. Immediately make several parallel scratches across the cell monolayer with a sterile scalpel blade or needle.[17]

  • Incubation: Incubate the cells with the dye solution for 1-5 minutes at room temperature. This allows the damaged cells along the scrape line to take up the dye.[17]

  • Washing: Gently wash the monolayer three times with PBS or HBSS to remove the extracellular dye.

  • Dye Transfer: Add pre-warmed culture medium and incubate for an additional 5-10 minutes to allow the dye to transfer from the loaded cells to their neighbors through gap junctions.[17]

  • Imaging and Analysis: Capture fluorescent images along the scrape lines. The extent of dye transfer can be quantified by measuring the distance of dye spread from the scrape line or by measuring the area of fluorescent cells.[11][12]

Visualization of Workflows and Pathways

Experimental Workflow: Microinjection

G cluster_prep Preparation cluster_injection Injection cluster_analysis Analysis prep_pipette Pull Micropipette backfill Backfill Micropipette prep_pipette->backfill prep_dye Prepare 5-10% Lucifer Yellow in LiCl prep_dye->backfill mount Mount Pipette on Micromanipulator backfill->mount position Position Pipette at Target Cell mount->position inject Penetrate Cell and Inject Dye position->inject incubate Incubate for 3-10 min for Dye Transfer inject->incubate image Acquire Fluorescence Images incubate->image quantify Quantify Dye-Coupled Cells image->quantify

Caption: Workflow for Lucifer Yellow microinjection.

Experimental Workflow: Scrape-Loading

G cluster_prep Preparation cluster_loading Loading cluster_analysis Analysis prep_cells Culture Cells to Confluence wash1 Wash Cells with PBS prep_cells->wash1 prep_dye Prepare 0.1-1% Lucifer Yellow in PBS add_dye Add Dye Solution to Cells prep_dye->add_dye wash1->add_dye scrape Scrape Monolayer with Needle/Blade add_dye->scrape incubate_load Incubate for 1-5 min scrape->incubate_load wash2 Wash to Remove Extracellular Dye incubate_load->wash2 incubate_transfer Incubate for 5-10 min for Dye Transfer wash2->incubate_transfer image Acquire Fluorescence Images incubate_transfer->image quantify Measure Dye Spread Distance/Area image->quantify

Caption: Workflow for the scrape-loading dye transfer assay.

Signaling Pathway: Gap Junction Communication

G cluster_cell1 Cell 1 (Loaded) cluster_cell2 Cell 2 (Coupled) cluster_signaling Downstream Signaling LY1 Lucifer Yellow GJ Gap Junction Channel (Connexin Complex) LY1->GJ Diffusion LY2 Lucifer Yellow GJ->LY2 Ca Ca²⁺ GJ->Ca IP3 IP₃ GJ->IP3 cAMP cAMP GJ->cAMP

Caption: Simplified diagram of gap junctional intercellular communication.

References

Application of Acid Yellow 3 in Live-Cell Imaging and Microscopy: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Yellow 3, also known as Quinoline Yellow WS, is a synthetic dye historically used as a colorant in food, cosmetics, and textiles.[1][2][3] While it possesses fluorescent properties, a comprehensive review of scientific literature reveals a notable absence of its application in live-cell imaging and advanced microscopy. The stringent requirements for probes in live-cell imaging—including high specificity, photostability, low cytotoxicity, and cell permeability—are not well-documented for Acid Yellow 3, limiting its utility in this domain. This document outlines the known characteristics of Acid Yellow 3 and provides a comparative perspective on established fluorescent dyes used in live-cell imaging.

Physicochemical and Fluorescent Properties of Acid Yellow 3

Limited quantitative data is available regarding the specific fluorescent properties of Acid Yellow 3 in a biological context. The maximum absorption wavelength in water is reported to be 493.5nm.[4] It is soluble in water and ethanol, exhibiting a green-yellow solution with strong green fluorescence.[4][5][6] This fluorescence is pH-sensitive, disappearing upon acidification and reappearing after neutralization or alkalization.[4]

PropertyValueSource
Synonyms Quinoline Yellow, C.I. 47005[7]
CAS Number 8004-92-0[8]
Molecular Formula Mixture of mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione[8][9]
Maximum Absorption Wavelength (in water) 493.5 nm[4]
Solubility Soluble in water and ethanol[4][5][6]
Appearance of Solution Yellow-red with strong yellow-green fluorescence[4]

Current Applications and Limitations in Microscopy

While some suppliers list Acid Yellow 3 as "suitable for microscopy," this appears to be in the context of staining for histology or other non-live-cell applications. There is a lack of published protocols or research articles demonstrating its use for imaging living cells. The primary documented applications are in industrial and cosmetic settings.[1][3][5]

Limitations for Live-Cell Imaging:

  • Lack of Specificity: Acid Yellow 3 is a general anionic dye and is not known to specifically target any subcellular structures or proteins, a key requirement for meaningful live-cell imaging.

  • Unknown Phototoxicity: There is no available data on the phototoxicity of Acid Yellow 3.[8] Illumination of a fluorescent molecule can generate reactive oxygen species, which can be harmful to living cells and introduce experimental artifacts.

  • Undefined Photostability: The photostability of Acid Yellow 3 under the intense and prolonged illumination required for live-cell microscopy is not characterized.

  • Cell Permeability: Information regarding the ability of Acid Yellow 3 to cross the plasma membrane of living cells is not available. Many acid dyes are membrane-impermeant and thus unsuitable for intracellular staining without disruptive techniques.

  • Cytotoxicity: While a median lethal dose in rats has been established, the specific cytotoxic effects at concentrations required for imaging in cultured cells are unknown.[4]

Experimental Protocols: A General Framework for Staining (Hypothetical)

Due to the absence of established protocols for Acid Yellow 3 in live-cell imaging, the following is a hypothetical and generalized protocol based on standard procedures for cell staining. This protocol is for illustrative purposes only and has not been validated. Researchers should exercise extreme caution and perform extensive validation if attempting to use Acid Yellow 3 for any form of cell staining.

Hypothetical Staining Workflow

G prep Cell Preparation stain Staining with Acid Yellow 3 prep->stain Incubate cells with dye solution wash Washing stain->wash Remove excess dye image Imaging wash->image Mount for microscopy

Caption: A generalized workflow for cell staining.

Protocol Steps:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of Acid Yellow 3 in a biologically compatible solvent (e.g., water or DMSO). Dilute the stock solution to a working concentration in a buffered saline solution (e.g., PBS) or cell culture medium. The optimal concentration would need to be determined empirically through a titration experiment.

  • Staining: Remove the cell culture medium and wash the cells once with a buffered saline solution. Add the staining solution to the cells and incubate for a predetermined period. The optimal incubation time would need to be determined empirically.

  • Washing: Remove the staining solution and wash the cells multiple times with a buffered saline solution or fresh cell culture medium to remove unbound dye.

  • Imaging: Add fresh, phenol (B47542) red-free cell culture medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission of Acid Yellow 3 (excitation ~490 nm, emission in the green-yellow range).

Comparative Analysis with Established Yellow Fluorescent Probes

To provide context, the following table compares the hypothetical use of Acid Yellow 3 with well-established yellow fluorescent probes for live-cell imaging.

FeatureAcid Yellow 3 (Hypothetical)Established Yellow Dyes (e.g., YFP, specific organelle stains)
Specificity Non-specificGenetically encoded (e.g., YFP fusions) or targeted to specific organelles (e.g., MitoTracker Yellow)
Phototoxicity UnknownCharacterized and often optimized for low phototoxicity
Photostability UnknownGenerally high and well-documented
Cell Permeability UnknownDesigned for cell permeability (for synthetic dyes) or expressed intracellularly (for fluorescent proteins)
Published Protocols None for live cellsAbundant and well-validated

Conclusion

While Acid Yellow 3 exhibits fluorescence, there is currently no scientific evidence to support its use in live-cell imaging or advanced microscopy. The lack of data on its specificity, phototoxicity, photostability, and cytotoxicity makes it an unsuitable candidate for such applications. Researchers and drug development professionals seeking to perform live-cell imaging with yellow fluorescence should utilize the wide array of well-characterized and validated fluorescent proteins and synthetic dyes specifically designed for this purpose.

Signaling and Experimental Logic

The decision-making process for selecting a fluorescent probe for live-cell imaging can be visualized as follows:

G start Need for Live-Cell Imaging Probe spec Is the probe specific for the target? start->spec photo Is the probe photostable and non-toxic? spec->photo Yes reject Reject Probe spec->reject No perm Is the probe cell-permeable? photo->perm Yes photo->reject No proto Are validated protocols available? perm->proto Yes perm->reject No select Select Probe proto->select Yes proto->reject No

Caption: Decision tree for selecting a live-cell imaging probe.

References

Application Notes and Protocols for Studying Endocytosis and Vesicle Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Note on C.I. Acid Yellow 3: Our comprehensive review of the scientific literature indicates that this compound (also known as Quinoline Yellow) is not a documented or commonly used fluorescent probe for studying endocytosis and vesicle trafficking in a research setting. Its primary applications are in the food, cosmetic, and pharmaceutical industries as a colorant.[1][2][3][4] While it is a fluorescent molecule, its suitability and efficacy for live-cell imaging and tracking of endocytic pathways have not been established.

Therefore, these application notes provide detailed protocols and data presentation for well-established and validated fluorescent tracers used by researchers to study these fundamental cellular processes.

Introduction to Fluorescent Tracers for Endocytosis

Endocytosis is a crucial cellular process by which cells internalize molecules and particulate matter by engulfing them in a portion of the cell membrane. This process is vital for nutrient uptake, regulation of cell surface receptor expression, and pathogen entry. The study of endocytosis often employs fluorescent, membrane-impermeant molecules that are taken up into the cell within vesicles. These probes act as tracers for the fluid phase of the endocytic pathway, allowing for the visualization and quantification of vesicle formation and trafficking.

Commonly used fluorescent tracers for fluid-phase endocytosis include:

  • Fluorescently-labeled Dextrans: (e.g., FITC-Dextran, Texas Red-Dextran) These are polysaccharides of varying molecular weights that are readily taken up by fluid-phase endocytosis and are resistant to degradation, making them excellent for long-term tracking to late endosomes and lysosomes.

  • Lucifer Yellow CH: A highly fluorescent, fixable dye that is also taken up via fluid-phase endocytosis and is often used for its high water solubility.[5]

  • pH-sensitive Dyes: (e.g., pHrodo™ Red/Green Dextran) These dyes are non-fluorescent at neutral pH and become brightly fluorescent in the acidic environment of endosomes and lysosomes, allowing for the specific visualization of these compartments.[6]

Key Endocytic Pathways

There are several distinct pathways of endocytosis, each with unique molecular machinery. The choice of experimental approach may depend on the pathway of interest.

  • Clathrin-Mediated Endocytosis (CME): The most well-characterized pathway, responsible for the uptake of a wide variety of specific cargo molecules via clathrin-coated pits.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane called caveolae and is important for the uptake of certain toxins and for transcytosis.

  • Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes) for the bulk uptake of extracellular fluid.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from fluid-phase endocytosis experiments using common fluorescent probes.

Table 1: Comparison of Common Fluorescent Probes for Endocytosis Studies

ProbeMolecular Weight (kDa)Excitation/Emission (nm)Key FeaturesCommon Concentration
FITC-Dextran10, 40, 70~490 / ~520High signal-to-noise ratio, cost-effective.0.5 - 1.0 mg/mL
Texas Red-Dextran10, 40, 70~595 / ~615Photostable, suitable for multicolor imaging.0.5 - 1.0 mg/mL
Lucifer Yellow CH0.45~428 / ~536Highly water-soluble, fixable with aldehydes.[5]0.5 - 1.0 mg/mL
pHrodo™ Red Dextran (B179266)10~560 / ~585pH-sensitive, fluoresces in acidic compartments.[6]0.1 mg/mL

Table 2: Typical Results from a Quantitative Endocytosis Assay

Cell TypeTreatmentFluorescent ProbeIncubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
HeLaControlFITC-Dextran (40 kDa)301500 ± 120
HeLaDrug X (Endocytosis Inhibitor)FITC-Dextran (40 kDa)30450 ± 50
MacrophageControlpHrodo™ Red Dextran602800 ± 250
MacrophageCytochalasin D (Actin Inhibitor)pHrodo™ Red Dextran60900 ± 100

Experimental Protocols

Protocol 1: General Fluid-Phase Endocytosis Assay

This protocol describes a general method for visualizing and quantifying fluid-phase endocytosis using a fluorescently labeled dextran.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled dextran (e.g., FITC-Dextran, 40 kDa)

  • Labeling Medium: Cell culture medium containing the fluorescent probe at the desired concentration (e.g., 1 mg/mL)

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium with DAPI

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Starvation (Optional): For some cell types, pre-incubating in serum-free medium for 30-60 minutes can enhance endocytic uptake.

  • Labeling: Aspirate the culture medium and replace it with pre-warmed Labeling Medium.

  • Incubation: Incubate the cells at 37°C for the desired time period (e.g., 5-60 minutes). Shorter times will label early endosomes, while longer times will allow the probe to traffic to late endosomes and lysosomes.

  • Washing: Aspirate the Labeling Medium and wash the cells three times with ice-cold PBS to remove the cell surface-bound probe.

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Pulse-Chase Experiment to Study Vesicle Trafficking

This protocol allows for the tracking of a cohort of endocytic vesicles over time as they mature and traffic through the cell.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Pulse: Incubate the cells with the Labeling Medium for a short period (the "pulse"), for example, 5 minutes at 37°C.

  • Wash: Quickly aspirate the Labeling Medium and wash the cells three times with ice-cold PBS.

  • Chase: Replace the PBS with pre-warmed, fresh culture medium (without the fluorescent probe). This is the start of the "chase" period.

  • Incubation: Incubate the cells for various chase times (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fix and Image: At the end of each chase period, fix and image the cells as described in steps 6-9 of Protocol 1. This will reveal the location of the fluorescent probe at different time points after internalization.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis cell_plating Plate cells on imaging substrate growth Allow cells to adhere and grow cell_plating->growth add_probe Add medium with fluorescent probe growth->add_probe incubation Incubate at 37°C add_probe->incubation wash Wash with ice-cold PBS incubation->wash fixation Fix with 4% PFA wash->fixation mount Mount with DAPI fixation->mount imaging Fluorescence Microscopy mount->imaging quantification Image Analysis and Quantification imaging->quantification

Caption: Workflow for a fluid-phase endocytosis assay.

Endocytic_Pathways cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pm Extracellular Space cme Clathrin-coated pit ccv Clathrin-coated vesicle cme->ccv caveolae Caveolae cav Caveosome caveolae->cav macro Membrane ruffle macropinosome Macropinosome macro->macropinosome ee Early Endosome ccv->ee cav->ee macropinosome->ee le Late Endosome ee->le recycling Recycling Endosome ee->recycling lysosome Lysosome le->lysosome golgi Golgi le->golgi recycling->pm Recycle to membrane golgi->le

Caption: Major endocytic pathways and vesicle trafficking routes.

References

Lucifer Yellow: A Versatile Tool as a Membrane-Impermeable Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been a cornerstone in cell biology research since its introduction in 1978.[1] Its utility stems from its pronounced negative charge and hydrophilic nature, which render it incapable of passively crossing intact biological membranes.[1] This key characteristic makes it an exceptional tracer for a multitude of applications, including the assessment of intercellular communication, the integrity of epithelial and endothelial barriers, neuronal mapping, and the study of endocytic pathways. This document provides detailed application notes and protocols for the use of Lucifer yellow as a membrane-impermeable tracer.

Physicochemical Properties and Spectral Characteristics

Lucifer yellow CH is typically used as a dilithium (B8592608) salt due to its high water solubility. The carbohydrazide (B1668358) (CH) group in its structure allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation, enabling permanent labeling for histological analysis.[2]

PropertyValueReference
Molecular Weight 457.25 g/mol [3][4]
Excitation Maximum ~428-430 nm[3][4][5]
Emission Maximum ~536-540 nm[3][4][5]
Formulation Commonly as a dilithium salt[1][2]

Application 1: Assessment of Paracellular Permeability (Gap Junctions and Tight Junctions)

One of the primary applications of Lucifer yellow is to assess the permeability of paracellular pathways, which are the spaces between cells. This is crucial for studying the integrity of cellular barriers formed by tight junctions in epithelial and endothelial cell monolayers, as well as for investigating direct cell-to-cell communication through gap junctions.[1][6][7]

Logical Workflow for Paracellular Permeability Assay

A Prepare Cell Monolayer on Permeable Support B Wash with Pre-warmed Buffer (e.g., HBSS) A->B C Add Lucifer Yellow to Apical Chamber B->C D Add Buffer to Basolateral Chamber B->D E Incubate (e.g., 1-2 hours at 37°C) C->E D->E F Collect Sample from Basolateral Chamber E->F H Measure Fluorescence (Ex: 485 nm, Em: 535 nm) F->H G Prepare Standard Curve G->H G->H I Calculate Permeability H->I

Caption: Workflow for a typical paracellular permeability assay using Lucifer yellow.

Detailed Protocol: Paracellular Permeability of a Caco-2 Cell Monolayer

This protocol is adapted for a 24-well plate format with cell culture inserts.

Materials:

  • Caco-2 cells cultured on permeable inserts (e.g., Transwell®)

  • Lucifer yellow CH, dilithium salt

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HEPES buffer

  • 24-well plate

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable inserts and culture until a confluent monolayer is formed, typically 18-21 days. The integrity of the monolayer can be pre-assessed by measuring Trans-Epithelial Electrical Resistance (TEER).[8]

  • Preparation:

    • Prepare a 1 mg/mL (or as desired) stock solution of Lucifer yellow in HBSS.

    • Prepare a working solution of 100 µg/mL Lucifer yellow in HBSS.[6]

    • Warm the HBSS and Lucifer yellow working solution to 37°C.

  • Assay Procedure:

    • Gently aspirate the culture medium from both the apical (inside the insert) and basolateral (outside the insert) chambers.

    • Wash the cell monolayer by adding warm HBSS to both chambers and then aspirating. Repeat this step twice.[6][8]

    • Add 400 µL of the 100 µg/mL Lucifer yellow working solution to the apical chamber.[8]

    • Add 800 µL of warm HBSS to the basolateral chamber.[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 2 hours.[6][8]

  • Sample Collection and Measurement:

    • After incubation, carefully collect a sample (e.g., 100 µL) from the basolateral chamber.

    • Prepare a standard curve by making serial dilutions of the Lucifer yellow working solution in HBSS.

    • Transfer the basolateral samples and the standards to a black 96-well plate.

    • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 535 nm.[6][8]

  • Data Analysis:

    • Use the standard curve to determine the concentration of Lucifer yellow that has passed through the monolayer into the basolateral chamber.

    • The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of transport of Lucifer yellow to the basolateral chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of Lucifer yellow in the apical chamber.

Application 2: Neuronal Tracing and Morphological Analysis

Lucifer yellow is an invaluable tool for visualizing the morphology of individual neurons and their processes.[1] It can be introduced into a neuron through a microelectrode, a process known as intracellular injection or iontophoresis.[1]

Workflow for Intracellular Injection and Neuronal Tracing

A Prepare Lucifer Yellow Solution in Microelectrode B Position Microelectrode and Impale Target Neuron A->B C Inject Lucifer Yellow via Iontophoresis (Negative Current) B->C D Allow Dye to Diffuse Throughout the Neuron C->D E Visualize Neuron using Fluorescence Microscopy D->E F Optional: Fix Tissue for Histology E->F G Image Acquisition and Morphological Reconstruction E->G F->G

Caption: General workflow for labeling a neuron with Lucifer yellow via intracellular injection.

Detailed Protocol: Intracellular Injection of Lucifer Yellow into a Neuron in a Brain Slice

Materials:

  • Vibratome or tissue slicer

  • Brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Microscope with fluorescence capabilities

  • Micromanipulator and recording setup

  • Glass microelectrodes

  • Lucifer yellow CH, dilithium salt

  • Intracellular amplifier for current injection

Protocol:

  • Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) and maintain them in oxygenated aCSF.

    • Prepare a 5-10% (w/v) solution of Lucifer yellow in an appropriate intracellular solution (e.g., 0.1 M LiCl or KCl).

    • Backfill a glass microelectrode with the Lucifer yellow solution. The electrode resistance should typically be in the range of 50-150 MΩ.

  • Intracellular Injection:

    • Under visual guidance (e.g., DIC optics), approach a target neuron with the microelectrode.

    • Carefully impale the neuron and establish a stable intracellular recording.

    • Inject Lucifer yellow into the neuron by applying negative hyperpolarizing current pulses (e.g., -0.5 to -1.0 nA, 500 ms (B15284909) duration at 1 Hz) for 5-15 minutes. Since Lucifer yellow is negatively charged, a negative current will expel it from the electrode tip.

  • Diffusion and Visualization:

    • Monitor the filling of the neuron in real-time using epifluorescence.[1]

    • After injection, allow the dye to diffuse throughout the dendritic and axonal arbors for at least 30-60 minutes.

  • Fixation and Imaging:

    • Fix the brain slice with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • The slice can then be further processed for immunohistochemistry or cleared for high-resolution imaging.

    • Acquire detailed images of the filled neuron using a confocal or two-photon microscope for morphological reconstruction.

Application 3: Cell Lineage Tracing in Developmental Biology

By injecting Lucifer yellow into a specific cell (blastomere) at an early stage of embryonic development, its descendants can be tracked, providing a "fate map" of that progenitor cell. The dye is passed on to daughter cells upon division, but it becomes progressively diluted.

Conceptual Diagram of Cell Lineage Tracing

Caption: Lucifer yellow injected into one blastomere is inherited by its progeny, revealing their fate in later stages.

Detailed Protocol: Microinjection of Lucifer Yellow for Lineage Tracing in Zebrafish Embryos

Materials:

  • Zebrafish embryos at the 1- to 4-cell stage

  • Microinjection setup (micromanipulator, pressure injector)

  • Borosilicate glass capillaries for pulling needles

  • Lucifer yellow CH, dilithium salt

  • Phenol (B47542) red (as a visualization aid for injection)

  • Mounting medium (e.g., methylcellulose)

Protocol:

  • Needle Preparation:

    • Pull glass capillaries to form fine-tipped injection needles.

    • Prepare an injection solution of 5% Lucifer yellow and 0.5% phenol red in distilled water.

    • Backload the injection needle with the Lucifer yellow solution.

  • Embryo Preparation:

    • Collect freshly fertilized zebrafish embryos.

    • Align the embryos in a groove on an agarose (B213101) plate for injection.

  • Microinjection:

    • Under a dissecting microscope, carefully insert the needle into one of the blastomeres of an early-stage embryo.

    • Inject a small volume of the Lucifer yellow solution (approximately 1-2 nL) using a calibrated pressure injector. The phenol red will provide a visual confirmation of a successful injection.

  • Post-Injection Culture and Observation:

    • Transfer the injected embryos to a petri dish with embryo medium.

    • Incubate the embryos at the appropriate temperature (e.g., 28.5°C for zebrafish).

    • At various developmental stages (e.g., gastrulation, somitogenesis, larval stage), observe the distribution of the fluorescently labeled cells using a fluorescence microscope.

  • Analysis:

    • Document the location and types of tissues that contain the fluorescent tracer. This reveals the developmental fate of the initially injected blastomere.

    • Due to dilution with each cell division, the fluorescence intensity will decrease over time.

Application 4: Quantification of Fluid-Phase Endocytosis

Lucifer yellow can be used as a marker for fluid-phase endocytosis (pinocytosis), as it is taken up by cells in small vesicles formed from the cell membrane. The amount of internalized dye can be quantified to measure the rate of endocytosis.

Protocol for Quantifying Fluid-Phase Endocytosis

Materials:

  • Cultured cells in a 24-well plate

  • Lucifer yellow CH, dilithium salt

  • Culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Plate cells in a 24-well dish and grow to the desired confluency.

  • Labeling:

    • Replace the culture medium with medium containing Lucifer yellow (e.g., 1 mg/mL).

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A 0-minute incubation serves as a background control.

    • To stop endocytosis, place the plate on ice.

  • Washing:

    • Aspirate the Lucifer yellow-containing medium.

    • Wash the cells thoroughly with ice-cold PBS (at least 3-4 times) to remove any surface-bound dye.

  • Cell Lysis:

    • Add lysis buffer to each well and incubate for 10-15 minutes to ensure complete cell lysis.

  • Quantification:

    • Transfer the cell lysates to a black 96-well plate.

    • Prepare a standard curve with known concentrations of Lucifer yellow in the lysis buffer.

    • Measure the fluorescence of the lysates and standards using a plate reader (Ex: ~428 nm, Em: ~536 nm).

  • Data Analysis:

    • Use the standard curve to calculate the amount of Lucifer yellow taken up by the cells at each time point.

    • The rate of endocytosis can be determined from the slope of the uptake curve over time.

Conclusion

Lucifer yellow remains a powerful and versatile fluorescent tracer for a wide range of applications in cell biology and drug development. Its membrane impermeability is the cornerstone of its utility in assessing cellular barrier functions, delineating neuronal architecture, tracing cell lineages, and quantifying endocytic processes. The protocols provided herein offer a comprehensive guide for researchers to effectively employ this classic yet indispensable tool.

References

Application Notes and Protocols: Integrating C.I. Acid Yellow 3 in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the integration of C.I. Acid Yellow 3 (also known as Quinoline (B57606) Yellow or D&C Yellow No. 10) into immunohistochemistry (IHC) protocols. This document outlines its potential applications as a counterstain and an agent for reducing autofluorescence, complete with detailed experimental protocols and data presentation guidelines.

Introduction to this compound in Immunohistochemistry

This compound is a synthetic quinoline-based dye widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its utility extends to histological and microscopic applications, suggesting its potential as a valuable reagent in immunohistochemistry.[4] This document explores two primary applications of this compound in IHC: as a cytoplasmic counterstain and as a potential tool for quenching endogenous tissue autofluorescence.

Key Properties of this compound (Quinoline Yellow):

PropertyValueReference
Synonyms Quinoline Yellow, D&C Yellow No. 10, C.I. 47005, Food Yellow 13, E104[1][5]
Appearance Bright yellow powder[1]
Solubility Soluble in water and ethanol (B145695)[1][5]
Stability Stable over a wide pH range (1-9) and at high temperatures (up to 250°C)[5]

Application 1: this compound as a Cytoplasmic Counterstain

In chromogenic IHC, a counterstain provides contrast to the primary antibody stain, allowing for better visualization of tissue morphology.[6] While hematoxylin (B73222) is the most common nuclear counterstain, a cytoplasmic counterstain can be beneficial in certain applications. This compound, with its vibrant yellow color, can serve as an effective counterstain for visualizing cytoplasm and connective tissue, particularly when using blue or purple chromogens.

Experimental Protocol: this compound as a Counterstain in Chromogenic IHC

This protocol is an adaptation of a standard IHC staining procedure.[7][8] Researchers should optimize the concentration and incubation time of the this compound solution for their specific tissue and antigen of interest.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal serum in TBS)

  • Primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • This compound (Quinoline Yellow) solution (0.1% - 1.0% w/v in deionized water)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) according to standard protocols (e.g., immerse slides in pre-heated citrate buffer at 95-100°C for 20-40 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., TBS with 0.05% Tween-20).

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at the optimal dilution and temperature (e.g., overnight at 4°C).

  • Secondary Antibody and Detection:

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

    • Visualize with DAB substrate, following the manufacturer's instructions. This will produce a brown precipitate at the site of the target antigen.

  • Counterstaining with this compound:

    • Immerse slides in the this compound solution for 1-5 minutes. (Optimization is recommended) .

    • Rinse briefly in deionized water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Expected Results:

  • Target Antigen: Brown (DAB)

  • Nuclei: Blue (if a nuclear counterstain like hematoxylin is also used prior to this compound)

  • Cytoplasm and Connective Tissue: Yellow

Workflow for IHC with this compound Counterstain

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection (DAB) PrimaryAb->SecondaryAb Counterstain Counterstain with this compound SecondaryAb->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Imaging Dehydration->Imaging

Caption: Immunohistochemistry workflow incorporating this compound as a counterstain.

Application 2: this compound for Autofluorescence Quenching

Endogenous autofluorescence in tissues can interfere with the detection of specific signals in immunofluorescence (IF).[9][10] Several methods exist to reduce autofluorescence, and yellow dyes have been explored for this purpose.[11] While specific data for this compound is limited, its properties suggest it may be a candidate for quenching autofluorescence, particularly in the green and red channels.

Proposed Experimental Protocol: Autofluorescence Quenching with this compound in Immunofluorescence

This is a proposed protocol based on general principles of autofluorescence quenching.[12] Significant optimization will be required.

Materials:

  • FFPE or frozen tissue sections

  • Standard immunofluorescence staining reagents (primary and fluorescently-labeled secondary antibodies)

  • This compound (Quinoline Yellow) solution (0.01% - 0.1% w/v in PBS or 50-70% ethanol)

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Tissue Preparation and Antibody Staining:

    • Follow a standard immunofluorescence protocol for deparaffinization (if applicable), antigen retrieval, blocking, and primary and secondary antibody incubations.

  • Autofluorescence Quenching (Post-Staining):

    • After the final washes following secondary antibody incubation, incubate the slides in the this compound solution for 5-10 minutes at room temperature. (Optimization of concentration and incubation time is critical) .

    • Rinse thoroughly with wash buffer (e.g., PBS).

  • Mounting and Imaging:

    • Mount with an antifade mounting medium containing DAPI.

    • Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophores and DAPI.

Considerations:

  • Fluorescence of this compound: It is crucial to determine if this compound itself fluoresces under the excitation wavelengths used for your primary fluorophores. A control slide treated only with the this compound solution should be imaged. Some quinoline derivatives are known to be fluorescent.[13][14][15]

  • Quenching of Specific Fluorophores: The quenching efficiency may vary depending on the fluorophore used. It is essential to compare the signal intensity of your target with and without the this compound treatment.

Logical Workflow for Evaluating this compound as a Quenching Agent

Quenching_Evaluation Start Start: Autofluorescent Tissue Stain Perform Immunofluorescence Staining Start->Stain Split Stain->Split NoQuench No Quenching Treatment (Control) Split->NoQuench Quench Treat with this compound Split->Quench ImageControl Image Control Slide NoQuench->ImageControl ImageTreated Image Treated Slide Quench->ImageTreated Compare Compare Signal-to-Noise Ratio ImageControl->Compare ImageTreated->Compare Result Evaluate Efficacy Compare->Result

Caption: Workflow for assessing the effectiveness of this compound in reducing autofluorescence.

Quantitative Data Analysis

To objectively evaluate the performance of this compound, quantitative image analysis is recommended.

For Counterstaining:
ParameterMethodExpected Outcome with this compound
Color Deconvolution Use image analysis software to separate the brown (DAB) and yellow (this compound) channels.Clear separation of signals, allowing for independent quantification of the primary stain.
Staining Intensity Measure the mean intensity of the yellow channel in cytoplasmic regions.[16]Consistent and uniform staining across the cytoplasm.
Contrast Calculate the contrast between the DAB signal and the counterstain.High contrast, enhancing the visibility of the primary stain.
For Autofluorescence Quenching:
ParameterMethodExpected Outcome with this compound
Signal-to-Noise Ratio (SNR) Measure the mean fluorescence intensity of the specific signal and a background region. Calculate SNR = (Signal - Background) / Standard Deviation of Background.An increase in the SNR compared to the untreated control.
Fluorescence Intensity of Target Measure the mean fluorescence intensity of the specific signal.Minimal reduction in the specific fluorescence signal.
Background Fluorescence Measure the mean fluorescence intensity of a background region devoid of specific staining.A significant decrease in background fluorescence compared to the untreated control.

Conclusion

This compound presents a promising and versatile reagent for immunohistochemistry. As a counterstain, it offers a vibrant yellow color that can provide excellent contrast with commonly used chromogens. Its potential as an autofluorescence quenching agent warrants further investigation and optimization. The protocols and evaluation metrics provided in these application notes offer a solid foundation for researchers to explore the integration of this compound into their IHC workflows.

References

Lucifer Yellow for Assessing Cell Monolayer Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of cellular monolayers is a critical factor in various fields of biological research, including drug discovery, toxicology, and the study of barrier tissues such as the intestinal epithelium and the blood-brain barrier. Lucifer yellow, a hydrophilic fluorescent dye, serves as a reliable tool for assessing the permeability of these monolayers. Due to its low molecular weight and inability to passively diffuse across cell membranes, its passage through a cell layer is primarily restricted to the paracellular pathway, which is governed by the tightness of intercellular junctions.[1][2] An increase in the flux of Lucifer yellow across a monolayer indicates a compromise in barrier integrity. This document provides detailed application notes and protocols for utilizing Lucifer yellow to quantify cell monolayer permeability.

Principle of the Assay

The Lucifer yellow permeability assay is based on the principle of measuring the flux of the dye from an apical (upper) chamber to a basolateral (lower) chamber across a cell monolayer cultured on a porous membrane support.[3] The cells form tight junctions that restrict the passage of molecules between them.[4] When Lucifer yellow is added to the apical chamber, its movement to the basolateral chamber is dependent on the permeability of these paracellular junctions.[3] The amount of Lucifer yellow that crosses the monolayer is quantified by measuring the fluorescence in the basolateral chamber. Higher fluorescence intensity in the basolateral compartment corresponds to greater paracellular permeability and thus, a less intact cell monolayer.[1]

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected permeability coefficients (Papp) for commonly used cell lines in monolayer permeability assays.

Table 1: Typical Experimental Parameters for Lucifer Yellow Permeability Assay

Parameter96-Well Plate Format24-Well Plate Format12-Well Plate Format
Cell Seeding Density Varies by cell type (e.g., Caco-2: 6,000-12,500 cells/well)[5]Varies by cell type (e.g., hCMEC/D3: 15,000 cells/insert)[3]Varies by cell type
Lucifer Yellow Concentration 100 µg/mL or 0.5 mg/mL[5][6]20 µM[3]Varies
Apical Volume 50 - 100 µL[5][6]200 µL[2]Varies
Basolateral Volume 250 - 275 µL[5]900 µL[2]Varies
Incubation Time 1 - 3 hours[5][6]1 hour[2]Varies
Incubation Conditions 37°C, 5% CO2[2]37°C, 5% CO2[2]37°C, 5% CO2
Shaking (optional) 70-90 rpm[5]100 rpm[3]Varies
Excitation Wavelength 425 - 485 nm[5][6]485 nm[2]425 - 485 nm
Emission Wavelength 528 - 535 nm[5][6]535 nm[2]528 - 535 nm

Table 2: Apparent Permeability Coefficient (Papp) of Lucifer Yellow in Different Cell Lines

Cell LineCulture ConditionsApparent Permeability Coefficient (Papp) (cm/s)
Caco-2 Monoculture(6.47 ± 1.59) x 10⁻⁸[7]
Caco-2 Co-culture with 3T3 cells(1.84 ± 0.20) x 10⁻⁷[7]
MDCK Monoculture(0.22 ± 0.06) x 10⁻⁶[8]
MDCK-chAbcg2/Abcb1 Monoculture(0.13 ± 0.01) x 10⁻⁶[8]
hCMEC/D3 Monoculture~2.5 x 10⁻⁴ cm/min (~4.17 x 10⁻⁶ cm/s)[3]
hCMEC/D3 Naïve conditions8.06 x 10⁻⁶[9]

Experimental Protocols

This section provides a detailed methodology for performing a Lucifer yellow permeability assay using a 24-well Transwell® plate format. The protocol can be adapted for other formats by adjusting the volumes accordingly as indicated in Table 1.

Materials
  • Cells of interest (e.g., Caco-2, MDCK, hCMEC/D3)

  • Cell culture medium

  • Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Collagen solution (or other appropriate coating material)[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)

  • Lucifer Yellow CH, Potassium Salt

  • Black, clear-bottom 96-well plates for fluorescence reading

  • Fluorescence plate reader

Protocol
  • Cell Seeding:

    • Coat the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen) if required for the cell type.[3]

    • Seed the cells onto the apical surface of the Transwell® inserts at a predetermined optimal density.

    • Culture the cells for the required duration to form a confluent monolayer with mature tight junctions (e.g., 21 days for Caco-2 cells, 7-10 days for hCMEC/D3 cells).[3][10]

    • Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER) prior to the permeability assay.

  • Preparation for the Assay:

    • Prepare a stock solution of Lucifer yellow (e.g., 1 mg/mL in transport buffer) and store it protected from light.

    • On the day of the experiment, prepare a working solution of Lucifer yellow at the desired concentration (e.g., 100 µg/mL or 20 µM) in pre-warmed transport buffer.[2][3]

    • Prepare a standard curve of Lucifer yellow in the transport buffer.

  • Permeability Assay:

    • Gently aspirate the culture medium from both the apical and basolateral chambers of the Transwell® inserts.

    • Wash the cell monolayer twice with pre-warmed transport buffer, being careful not to disturb the cells.

    • Add pre-warmed transport buffer to the basolateral chamber (e.g., 900 µL for a 24-well plate).[2]

    • Add the Lucifer yellow working solution to the apical chamber (e.g., 200 µL for a 24-well plate).[2]

    • Incubate the plate at 37°C and 5% CO₂ for a defined period (e.g., 1-2 hours).[2] Gentle shaking on an orbital shaker (e.g., 100 rpm) can be used to minimize the unstirred water layer.[3]

  • Sample Collection and Measurement:

    • After the incubation period, carefully collect a sample from the basolateral chamber (e.g., 100 µL) and transfer it to a black, clear-bottom 96-well plate.

    • Also, collect a sample from the apical chamber to determine the initial concentration (C₀).

    • Measure the fluorescence intensity of the basolateral samples and the standard curve using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).[2]

  • Data Analysis:

    • Use the standard curve to determine the concentration of Lucifer yellow in the basolateral samples.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt is the rate of Lucifer yellow transport to the basolateral chamber (µg/s or µmol/s).

      • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

      • C₀ is the initial concentration of Lucifer yellow in the apical chamber (µg/mL or µmol/mL).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells on Transwell Inserts form_monolayer Culture to Form Confluent Monolayer seed_cells->form_monolayer check_teer Monitor Monolayer Integrity (TEER Measurement) form_monolayer->check_teer wash_monolayer Wash Monolayer with Transport Buffer check_teer->wash_monolayer add_ly Add Lucifer Yellow to Apical Chamber wash_monolayer->add_ly add_buffer Add Transport Buffer to Basolateral Chamber wash_monolayer->add_buffer incubate Incubate at 37°C add_ly->incubate add_buffer->incubate collect_samples Collect Samples from Basolateral Chamber incubate->collect_samples measure_fluorescence Measure Fluorescence collect_samples->measure_fluorescence calculate_papp Calculate Apparent Permeability (Papp) measure_fluorescence->calculate_papp

Caption: Experimental workflow for the Lucifer yellow permeability assay.

Paracellular Transport Pathway

G cluster_apical Apical Compartment cluster_basolateral Basolateral Compartment Lucifer Yellow LY transported_ly Transported LY Lucifer Yellow->transported_ly Paracellular Transport cell1 Epithelial Cell cell2 Epithelial Cell tj Tight Junction

Caption: Lucifer yellow crosses the cell monolayer via the paracellular pathway.

References

C.I. Acid Yellow 3: Not Identified for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research indicates that C.I. Acid Yellow 3, also known as Quinoline Yellow, is an anionic quinolinone dye primarily used as a food additive and in the cosmetics industry. While it is classified as a fluorescent dye, there is no scientific literature or documentation to support its use as a probe in flow cytometry applications.

For researchers, scientists, and drug development professionals interested in flow cytometry, this document provides detailed application notes and protocols for three common and critical applications: Cell Viability Assessment, Apoptosis Detection, and Cell Cycle Analysis, using well-established and validated fluorescent dyes.

Application Note 1: Cell Viability Assessment using Propidium Iodide

Principle of the Assay

Distinguishing between live and dead cells is a critical first step in flow cytometry to ensure data accuracy, as dead cells can lead to artifacts from non-specific antibody binding and increased autofluorescence.[1][2] A common method for assessing cell viability is the dye exclusion test, which utilizes membrane-impermeant nucleic acid dyes like Propidium Iodide (PI).

Live cells possess an intact plasma membrane that prevents dyes like PI from entering the cell.[3][4] In contrast, dead or dying cells have compromised membrane integrity, allowing PI to enter, intercalate with double-stranded DNA, and emit a strong red fluorescence when excited by a laser. This results in a significantly brighter fluorescent signal in dead cells compared to live cells, allowing for their clear discrimination and exclusion from analysis.[1] While forward and side scatter gating can help remove some dead cells and debris, using a viability dye provides a much more accurate distinction.[1]

Quantitative Data Summary: Propidium Iodide Staining
ParameterValueNotes
Dye Propidium Iodide (PI)A non-permeant DNA binding dye.
Stock Solution 1 mg/mL in PBS with 0.01% Sodium AzideStable for up to 6 months at 4°C, protected from light.[3]
Working Solution 10-100 µg/mL in PBSPrepare fresh dilutions as needed.[3]
Volume to Add 5-10 µL of staining solution per 1x10⁶ cells in 100 µLShould be added just prior to analysis.
Incubation Time 1-15 minutesVaries by protocol; typically short and at room temperature.[3][5]
Incubation Temp. Room Temperature or on IceProtect from light during incubation.[3][5]
Wash Step Do Not Wash after adding PIPI must remain in the buffer during acquisition.[3][5]
Excitation Laser 488 nm (Blue) or 561 nm (Yellow-Green)Strong excitation at 488 nm.[3]
Emission Channel FL2 or FL3 (typically >600 nm)Use FL3 if co-staining with FITC or PE to minimize spectral overlap.[3]
Experimental Protocol: Cell Viability with Propidium Iodide

This protocol details the steps for staining a single-cell suspension with Propidium Iodide to discriminate live and dead cells.

Materials:

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • Propidium Iodide (PI) Staining Solution (see table above)

  • FACS Tubes (e.g., 12 x 75 mm polystyrene tubes)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Cell Count: Determine the total cell number and assess viability, which should ideally be above 90% for accurate analysis.

  • Washing: Wash cells by adding 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat for a total of two washes.

  • Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer per 1 x 10⁶ cells and transfer to a FACS tube.

  • (Optional) Surface Staining: If performing immunophenotyping, add fluorescently-conjugated antibodies for cell surface markers at this stage and incubate according to the manufacturer's protocol. PI staining is performed after surface staining.

  • PI Staining: Immediately before analysis, add 5-10 µL of PI staining solution to each sample tube.

  • Incubation: Mix gently and incubate for 5-15 minutes at room temperature in the dark.[3][5] Crucially, do not wash the cells after this step. [5]

  • Acquisition: Analyze the samples on a flow cytometer without delay. It is recommended to analyze within 4 hours.[5] Gate on the PI-negative population (live cells) for further analysis of other markers.

Visualization: Workflow for PI Viability Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition start Start with Single-Cell Suspension wash Wash Cells 2x with Cold PBS start->wash resuspend Resuspend 1x10^6 cells in 100 µL Staining Buffer wash->resuspend add_pi Add 5-10 µL Propidium Iodide resuspend->add_pi incubate Incubate 5-15 min RT, in the Dark add_pi->incubate acquire Analyze on Flow Cytometer incubate->acquire gate Gate on PI-Negative (Live) Population acquire->gate

Workflow for Propidium Iodide cell viability staining.

Application Note 2: Apoptosis Detection using Annexin V and PI

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. One of the earliest events is the loss of plasma membrane asymmetry. In healthy, viable cells, the phospholipid phosphatidylserine (B164497) (PS) is strictly located on the inner leaflet of the plasma membrane.[6][7] During early apoptosis, PS is translocated to the outer leaflet, exposing it to the extracellular environment.[8]

Annexin V is a cellular protein that has a high, calcium-dependent affinity for PS.[8][9] By conjugating Annexin V to a fluorochrome (e.g., FITC), it can be used as a sensitive probe to identify early apoptotic cells. To distinguish these from late apoptotic or necrotic cells, which have also lost membrane integrity, Propidium Iodide (PI) is used as a counterstain.[7] This dual-staining approach allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Naked nuclei or debris (rare).[7]

Quantitative Data Summary: Annexin V / PI Apoptosis Assay
ParameterValueNotes
Primary Probe Annexin V (conjugated to a fluorophore like FITC)Binds to externalized phosphatidylserine.
Counterstain Propidium Iodide (PI)Stains necrotic/late apoptotic cells with compromised membranes.
Cell Density 1-5 x 10⁵ cells per sampleOptimal cell number for staining.
Binding Buffer 1X Annexin Binding Buffer (e.g., 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)Calcium is essential for Annexin V binding.[10]
Annexin V Volume ~5 µL per 100 µL cell suspensionTitration is recommended for optimal concentration.[10]
PI Volume ~2-5 µL per 100 µL cell suspensionTitration is recommended.[11]
Incubation Time 15-20 minutes[10]
Incubation Temp. Room TemperatureMust be performed in the dark.[10]
Post-Incubation Add 400 µL of 1X Binding Buffer; do not wash.[10]
Analysis Time As soon as possible, keep on ice.[10]
Experimental Protocol: Annexin V / PI Apoptosis Assay

This protocol describes the simultaneous staining of cells with Annexin V-FITC and PI for flow cytometric analysis of apoptosis.

Materials:

  • 1X PBS, cold

  • 10X Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • FACS Tubes

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated negative control population.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Prepare a single-cell suspension of 1-5 x 10⁵ cells.

  • Washing: Wash cells once with cold 1X PBS, centrifuge, and carefully remove the supernatant.

  • Prepare Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer per sample.[6]

  • Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the 100 µL cell suspension.[6] Mix gently by tapping the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube. Do not wash.[10]

  • Acquisition: Analyze the samples by flow cytometry immediately. Keep samples on ice and protected from light until acquisition.

Visualization: Signaling Pathway and Workflow for Apoptosis Detection

G cluster_pathway Principle of Annexin V / PI Staining cluster_key Legend Healthy Healthy Cell (Annexin V- / PI-) EarlyApop Early Apoptotic Cell (Annexin V+ / PI-) Healthy->EarlyApop PS Translocation LateApop Late Apoptotic / Necrotic Cell (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization PS Phosphatidylserine (PS) AV Annexin V PI_mol Propidium Iodide (PI)

Cell states identified by Annexin V and PI co-staining.

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition start Induce Apoptosis & Harvest 1-5x10^5 cells wash Wash 1x with Cold PBS start->wash resuspend Resuspend in 100 µL 1X Binding Buffer wash->resuspend add_reagents Add 5 µL Annexin V-FITC + 5 µL PI resuspend->add_reagents incubate Incubate 15 min RT, in the Dark add_reagents->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer acquire Analyze Immediately on Flow Cytometer add_buffer->acquire

Experimental workflow for Annexin V / PI apoptosis assay.

Application Note 3: Cell Cycle Analysis using Propidium Iodide

Principle of the Assay

Cell cycle analysis by quantifying cellular DNA content is a fundamental application of flow cytometry.[12] The progression of cells through the cell cycle—G0/G1, S, and G2/M phases—is tightly regulated and involves distinct changes in DNA content.[12] Cells in the G0/G1 phase are diploid and have a normal (2N) DNA content. During the S (synthesis) phase, DNA is replicated, so S-phase cells have a DNA content between 2N and 4N. Cells in the G2 (pre-mitotic) and M (mitotic) phases are tetraploid, containing a 4N DNA content.[13]

Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] To allow PI to access the nuclear DNA, cells must first be fixed (e.g., with ethanol) to permeabilize the plasma and nuclear membranes.[14] Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that the measured fluorescence corresponds only to DNA content. The resulting DNA content histogram allows for the quantification of cells in each phase of the cell cycle and can also reveal a "sub-G1" peak, which is indicative of apoptotic cells with fragmented DNA.

Quantitative Data Summary: Cell Cycle Analysis with PI
ParameterValueNotes
Dye Propidium Iodide (PI)Intercalates stoichiometrically with DNA.[14]
Fixative 70% Ethanol (B145695), ice-coldPreferred for preserving DNA integrity.[14]
Cell Number ~1 x 10⁶ cells per sample[14]
Fixation Time At least 30 minutes on iceCells can be stored in ethanol at 4°C for weeks.[14][15]
RNase A Solution 100 µg/mL in PBSTo eliminate RNA staining.[14]
PI Staining Solution 50 µg/mL in PBS[14]
Incubation Time 5-30 minutes at Room TemperatureLonger incubation may be needed for some cell types.[14][16]
Wash Step Wash after fixation, but not after PI staining.[14]
Flow Rate Low flow rate (<400 events/sec)Recommended to reduce the coefficient of variation (CV) of peaks.[15]
Data Analysis Linear scale for PI fluorescenceUse doublet discrimination to exclude cell aggregates.[12][15]
Experimental Protocol: Cell Cycle Analysis with PI

This protocol provides a method for fixing and staining cells with PI for DNA content analysis.

Materials:

  • 1X PBS

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL)

  • FACS tubes

Procedure:

  • Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with 3 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in the residual PBS (~50-100 µL).

  • Fixation: While vortexing the cell suspension gently, add 1 mL of ice-cold 70% ethanol drop-by-drop. This minimizes cell clumping.[14]

  • Incubation (Fixation): Incubate the cells on ice for at least 30 minutes. (Samples can be stored at 4°C for long periods at this stage).[14]

  • Post-Fixation Wash: Centrifuge the fixed cells (note: a higher speed may be needed as fixed cells are more buoyant) for 5 minutes. Discard the supernatant and wash the pellet twice with 3 mL of PBS.[14][15]

  • RNase Treatment: Resuspend the cell pellet and add 50 µL of RNase A solution.[14]

  • PI Staining: Add 400 µL of PI staining solution and mix well.[14]

  • Incubation (Staining): Incubate at room temperature for 5-10 minutes, protected from light.[14]

  • Acquisition: Analyze on a flow cytometer. Collect at least 10,000 events using a linear scale for the PI fluorescence channel and apply doublet discrimination gating.[15]

Visualization: Workflow for Cell Cycle Analysis

G cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_acq Data Acquisition start Harvest ~1x10^6 cells wash1 Wash 1x with PBS start->wash1 fix Fix with Cold 70% Ethanol (add dropwise while vortexing) wash1->fix rnase Add 50 µL RNase A incubate_fix Incubate >= 30 min on Ice fix->incubate_fix wash2 Wash 2x with PBS incubate_fix->wash2 add_pi Add 400 µL PI Solution wash2->rnase rnase->add_pi acquire Analyze on Flow Cytometer (Linear Scale, Low Flow Rate) incubate_stain Incubate 5-10 min RT, in the Dark add_pi->incubate_stain incubate_stain->acquire

Experimental workflow for cell cycle analysis using PI.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy of Lucifer Yellow-Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Two-Photon Excitation Microscopy (2PEM) with Lucifer Yellow

Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers significant advantages for visualizing cells and tissues labeled with fluorescent dyes like Lucifer Yellow.[1] Unlike traditional one-photon confocal microscopy, 2PEM utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, resulting in fluorescence emission.[2] This nonlinear optical process provides inherent three-dimensional sectioning and deeper tissue penetration with reduced phototoxicity and photobleaching, making it ideal for live-cell imaging and studies in thick biological samples.[1]

Lucifer Yellow CH is a highly fluorescent, water-soluble dye that is widely used as a cell tracer.[3] Its inability to cross intact cell membranes makes it an excellent marker for assessing cell membrane integrity and for studying intercellular communication through gap junctions.[3][4] When introduced into a single cell within a coupled population, its transfer to neighboring cells can be visualized and quantified, providing a direct measure of gap junctional intercellular communication (GJIC).[5][6][7]

These application notes provide detailed protocols for labeling cells with Lucifer Yellow and subsequently imaging them using two-photon excitation microscopy.

Quantitative Data: Lucifer Yellow Properties

The following table summarizes the key optical and physical properties of Lucifer Yellow relevant for two-photon excitation microscopy.

PropertyValueReference
One-Photon Absorption Maximum (λabs) 428 nm[8]
One-Photon Emission Maximum (λem) 544 nm[8]
Two-Photon Excitation Maximum (λ2P,ex) ~850 - 860 nm[2][9]
Two-Photon Absorption Cross-Section (σ2) 0.95 ± 0.3 GM at 860 nm[2]
Quantum Yield (Φ) 0.21[10]
Molecular Weight 457.25 g/mol
Stokes Shift 116 nm[8]

Experimental Protocols

Protocol 1: Cell Labeling with Lucifer Yellow via Microinjection

This method is ideal for precisely loading individual cells and is often used for studying dye transfer between connected cells.

Materials:

  • Lucifer Yellow CH (2-5% w/v in 150 mM LiCl or sterile water)

  • Glass micropipettes (tip diameter ~0.5 µm)

  • Micromanipulator and microinjection system

  • Inverted fluorescence microscope

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Micropipettes: Pull glass capillaries to a fine tip using a micropipette puller.

  • Backfill Micropipette: Carefully backfill the micropipette with the Lucifer Yellow solution.

  • Position Micropipette: Under microscopic observation, use the micromanipulator to position the micropipette tip adjacent to the target cell.

  • Microinjection: Gently penetrate the cell membrane with the micropipette tip. Apply a brief, low-pressure pulse to inject a small volume of the Lucifer Yellow solution into the cytoplasm. Successful injection will be immediately visible as the cell becomes fluorescent.

  • Incubation: Allow the injected cells to incubate for a desired period (e.g., 5-15 minutes) to allow for dye diffusion and, if studying GJIC, transfer to adjacent cells.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove any extracellular dye.

  • Imaging: Proceed immediately to two-photon microscopy.

Protocol 2: Cell Labeling with Lucifer Yellow via Scrape Loading

This technique is suitable for labeling a population of cells in a monolayer and is commonly used for assessing GJIC in a larger cell population.

Materials:

  • Lucifer Yellow CH (0.1-0.5% w/v in PBS)

  • Sterile scalpel blade or needle

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Dye Solution: Dissolve Lucifer Yellow in PBS to the desired concentration.

  • Cell Culture: Grow cells to a confluent monolayer in a petri dish or on a coverslip.

  • Wash Cells: Gently wash the cell monolayer twice with pre-warmed PBS.

  • Add Dye Solution: Add the Lucifer Yellow solution to the cells, ensuring the monolayer is completely covered.

  • Scrape Loading: Using a sterile scalpel blade or needle, make one or more fine scratches across the cell monolayer. The mechanical disruption will allow the dye to enter the cells along the scratch.

  • Incubation: Incubate the cells with the dye solution for 2-5 minutes at room temperature to allow for dye uptake and transfer.

  • Washing: Gently wash the cells three to four times with pre-warmed PBS or culture medium to remove the dye solution.

  • Imaging: Proceed to two-photon microscopy. Observe the diffusion of the dye from the initially loaded cells at the scratch line to their neighbors.

Protocol 3: Cell Labeling with Lucifer Yellow via Electroporation

Electroporation can be used to load a large number of cells simultaneously. Optimization of electroporation parameters is crucial to ensure high loading efficiency and cell viability.

Materials:

  • Lucifer Yellow CH (1-5 mM in electroporation buffer)

  • Electroporator and cuvettes

  • Electroporation buffer (e.g., PBS or specialized commercial buffers)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation buffer at a suitable concentration.

  • Add Lucifer Yellow: Add Lucifer Yellow to the cell suspension to the final desired concentration.

  • Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse using pre-optimized settings for your cell type.

  • Recovery: Immediately after the pulse, gently remove the cells from the cuvette and transfer them to a culture dish containing pre-warmed medium.

  • Incubation: Allow the cells to recover and the dye to distribute for 15-30 minutes.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium.

  • Imaging: Proceed to two-photon microscopy.

Protocol 4: Two-Photon Excitation Microscopy of Lucifer Yellow-Labeled Cells

Instrumentation and Settings:

  • Microscope: An upright or inverted laser-scanning microscope equipped for two-photon excitation.

  • Laser: A tunable mode-locked Ti:Sapphire laser is commonly used.[1][9]

  • Excitation Wavelength: Set the laser to a wavelength between 840 nm and 860 nm for optimal excitation of Lucifer Yellow.[2][9]

  • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity. This will need to be empirically determined but is typically in the range of 5-50 mW at the sample.

  • Objective: Use a high numerical aperture (NA) water or oil immersion objective for efficient light collection.

  • Detectors: Non-descanned detectors (NDDs) are often preferred for their higher collection efficiency in scattering samples.

  • Emission Filter: Use a bandpass filter appropriate for the emission spectrum of Lucifer Yellow (e.g., 525/50 nm or 550/50 nm).

  • Dwell Time: Adjust the pixel dwell time to balance image acquisition speed and signal-to-noise ratio. A typical starting point is 1-2 µs/pixel.

Image Acquisition:

  • Locate Labeled Cells: Using brightfield or low-magnification fluorescence, locate the cells that have been successfully labeled with Lucifer Yellow.

  • Set Imaging Parameters: Switch to two-photon excitation and adjust the laser power, detector gain, and offset to obtain a clear image with good contrast and minimal saturation.

  • Acquire Z-stack: To visualize the three-dimensional morphology of the cells and the distribution of the dye, acquire a series of images at different focal planes (a z-stack).

  • Time-Lapse Imaging (Optional): For dynamic studies, such as monitoring dye transfer over time, set up a time-lapse acquisition sequence.

Application: Studying Gap Junctional Intercellular Communication (GJIC)

A primary application of 2PEM with Lucifer Yellow is the visualization and quantification of gap junctional intercellular communication (GJIC).[4][5][6][7] This process allows for the direct passage of small molecules and ions between adjacent cells through protein channels called gap junctions.

The experimental workflow for a GJIC assay typically involves labeling one or a small number of cells and then monitoring the transfer of the dye to neighboring cells over time.

Visualizations

experimental_workflow Experimental Workflow for GJIC Assay using 2PEM cluster_prep Cell Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis cell_culture 1. Culture cells to confluency labeling 2. Label cells with Lucifer Yellow (Microinjection or Scrape Loading) cell_culture->labeling washing 3. Wash to remove extracellular dye labeling->washing locate_cells 4. Locate labeled cell(s) washing->locate_cells setup_2pem 5. Set up 2PEM parameters (λ_ex = 850 nm, low laser power) locate_cells->setup_2pem acquire_images 6. Acquire initial image (t=0) setup_2pem->acquire_images time_lapse 7. Time-lapse imaging acquire_images->time_lapse quantify_transfer 8. Quantify dye transfer (number of coupled cells, fluorescence intensity) time_lapse->quantify_transfer analyze_results 9. Analyze and interpret results quantify_transfer->analyze_results gjic_pathway Conceptual Diagram of Gap Junctional Intercellular Communication cluster_cell1 Cell 1 (Injected) cluster_cell2 Cell 2 (Coupled) ly_source Lucifer Yellow (Microinjected) gap_junction Gap Junction Channel (Connexin Proteins) ly_source->gap_junction Diffusion ly_destination Lucifer Yellow (Transferred) gap_junction->ly_destination Passage cluster_cell1 cluster_cell1 cluster_cell2 cluster_cell2

References

Troubleshooting & Optimization

How to prevent photobleaching of C.I. Acid yellow 3 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during fluorescence experiments with C.I. Acid Yellow 3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as Quinoline (B57606) Yellow, is a synthetic anionic dye belonging to the quinophthalone class.[1] It is water-soluble due to the presence of sulfonate groups.[1] While commonly used as a food additive, it also finds applications in the cosmetic and pharmaceutical industries.[2][3] In research, its fluorescent properties make it useful for various imaging techniques.

Q2: What causes the fluorescence of my this compound sample to fade?

The fading of fluorescence is a phenomenon known as photobleaching. It is the irreversible photochemical destruction of a fluorophore caused by prolonged exposure to high-intensity light.[4][5] This process is often mediated by reactive oxygen species (ROS) that are generated during the excitation of the fluorophore.[4]

Q3: Can I use antifade reagents developed for other dyes with this compound?

Yes, many commercial and homemade antifade reagents are effective for a wide range of fluorophores, and the principles behind their action are generally applicable. These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photo-oxidation.[4][6] However, the effectiveness can vary between dyes, so optimization is recommended.

Q4: Are there any health and safety considerations when handling this compound?

This compound is considered stable under normal ambient and anticipated storage and handling conditions.[7] However, it is important to avoid creating dust, as fine particles suspended in air can be flammable.[7] It is also recommended to avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: Rapid Fading of this compound Fluorescence Signal

Rapid photobleaching is a primary concern in fluorescence imaging. The following steps can help mitigate this issue.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5] Neutral density (ND) filters can also be employed to attenuate the excitation light.[8]

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure time for your detector and keeping the shutter closed when not acquiring images.[9]

  • Utilize Antifade Mounting Media: Mounting the specimen in a medium containing an antifade reagent is a critical step in preserving the fluorescent signal.[4]

  • Choose the Right Antifade Reagent: The choice of antifade agent can significantly impact photostability. Common agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial formulations like ProLong™ Gold and VECTASHIELD® are also widely used.[4]

Illustrative Data on Antifade Reagent Efficacy:

The following table provides illustrative data on the photostability of this compound in the presence of different antifade reagents. Note: This data is hypothetical and intended for comparative purposes.

Mounting MediumInitial Fluorescence Intensity (Arbitrary Units)Fluorescence Half-Life (seconds)
PBS (Control)100015
Glycerol (B35011)/PBS95030
2% n-Propyl Gallate900120
1% p-Phenylenediamine850180
Commercial Antifade A920240
Commercial Antifade B940300
Issue 2: Low Initial Fluorescence Signal

A weak initial signal can be due to several factors unrelated to photobleaching.

Troubleshooting Steps:

  • Optimize Staining Protocol: Ensure the concentration of this compound and the incubation time are optimized for your specific sample.

  • Check Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of this compound (Excitation/Emission maxima are dye-specific and should be confirmed with the supplier).

  • Adjust pH of Mounting Medium: The fluorescence intensity of many dyes is pH-dependent.[10] Ensure the pH of your mounting medium is optimal for this compound fluorescence. For many fluorophores, a slightly basic pH (8.0-8.5) is beneficial.

  • Increase Detector Gain/Sensitivity: If available, increase the gain or sensitivity of your detector (e.g., PMT voltage on a confocal microscope or camera gain).[8]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a common and effective antifade mounting medium.[11][12]

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • In a conical tube, mix 1 part of 10X PBS with 9 parts of glycerol.

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring vigorously.

  • Adjust the final volume with deionized water if necessary to achieve the desired glycerol concentration (e.g., 90%).

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Mounting a Specimen with Antifade Medium

This protocol provides a general procedure for mounting fixed specimens.[13][14]

Materials:

  • Fixed and stained specimen on a microscope slide

  • Antifade mounting medium

  • Coverslips

  • Pipette

Procedure:

  • Carefully remove any excess buffer from the specimen on the microscope slide without allowing the specimen to dry out.

  • Apply one to two drops of the antifade mounting medium directly onto the specimen.

  • Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the mounting medium, avoiding the formation of air bubbles.

  • Gently press down on the coverslip to remove any excess mounting medium, which can be blotted away with a laboratory wipe.

  • For non-hardening mountants, the slide can be sealed with nail polish to prevent drying and coverslip movement. For hardening mountants, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 18-24 hours).[14]

  • Store the slide flat in the dark, preferably at 4°C, until ready for imaging.

Visualizations

Photobleaching_Mechanism cluster_fluorophore Fluorophore States cluster_processes Photophysical Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC Reaction Reaction with O2 (Photobleaching) T1->Reaction Generates ROS Excitation Light Absorption (Excitation) Fluorescence Fluorescence Emission ISC Intersystem Crossing (ISC) Reaction->S0 Irreversible Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start | Rapid Signal Fading Observed Q1 Is Excitation Light Minimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Using an Antifade Mountant? A1_Yes->Q2 Action1 Reduce Laser Power & Exposure Time A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Antifade Reagent Optimized? A2_Yes->Q3 Action2 Prepare or Purchase Antifade Medium A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End_Fail Consider a More Photostable Dye A3_Yes->End_Fail Action3 Test Different Antifade Agents (NPG, PPD, etc.) A3_No->Action3 End_Success Problem Resolved Action3->End_Success

Caption: Troubleshooting workflow for this compound photobleaching.

References

Optimizing Lucifer yellow concentration for cell staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lucifer Yellow (LY) for cell staining and permeability assays.

Frequently Asked Questions (FAQs)

Q1: What is Lucifer Yellow?

Lucifer Yellow CH is a highly fluorescent, water-soluble dye commonly used as a cellular tracer.[1] Due to its hydrophilic nature and negative charge, it does not readily cross intact cell membranes, making it an excellent marker for cell loading via microinjection, electroporation, or scrape-loading.[2][3] It is also widely used to assess the integrity of tight junctions in cell monolayers through paracellular permeability assays.[1][4] The dye is fixable, allowing for subsequent immunocytochemistry.[5]

Q2: What is the optimal concentration of Lucifer Yellow for my experiment?

The optimal concentration depends heavily on the loading method and cell type. Using a concentration that is too high can lead to aggregation and reduced diffusion, while a concentration that is too low will result in a weak signal.[6] It is always recommended to perform a titration to find the optimal concentration for your specific experimental conditions.[7]

Table 1: Recommended Lucifer Yellow Concentrations for Various Loading Methods

Loading MethodRecommended ConcentrationKey ConsiderationsSource(s)
Microinjection (Sharp Electrodes) 2–5% (w/v) in 0.5–1 M LiClThe lithium salt is used to overcome the low solubility of the potassium salt in KCl-based electrode solutions.[2][2][8]
Microinjection (Patch Pipettes) 0.02–0.5% (w/v)Lower concentrations are sufficient due to diffusion from the low-resistance pipette.[2][2]
Scrape-Loading 0.05–1% (w/v) in PBSA brief incubation (1-8 minutes) is required to allow dye uptake and transfer to adjacent cells.[9][10][9][10]
Electroporation 5 mM (approx. 0.24% w/v)Optimization of electroporation parameters is crucial to ensure efficient delivery without compromising cell viability.[6][6]
Paracellular Permeability Assay 20–100 µM (approx. 0.001-0.005% w/v)Used to assess the integrity of cell monolayers (e.g., Caco-2).[4][11][4][11]

Q3: How should I prepare and store Lucifer Yellow solutions?

Lucifer Yellow is typically supplied as a dilithium (B8592608) or dipotassium (B57713) salt.[5] For microinjection with KCl-containing electrodes, it is often dissolved in an aqueous solution of Lithium Chloride (LiCl) to prevent precipitation.[2] For most other applications, it can be dissolved in phosphate-buffered saline (PBS) or another appropriate transport buffer.[9][11] Once reconstituted, stock solutions should be stored at 4°C or -20°C, protected from light, and repetitive freeze-thaw cycles should be avoided.[12][13]

Q4: Is Lucifer Yellow toxic to cells?

Lucifer Yellow is generally considered non-toxic at standard working concentrations and does not affect cell viability.[1][14] However, prolonged exposure to high-intensity light can cause LY to generate radical species that may modify cellular components, such as ion channels.[15] It is always good practice to confirm that the staining procedure does not cause cell stress in your specific model, for instance, by using an ATP assay to measure metabolic cell viability.[12]

Troubleshooting Guide

This section addresses common problems encountered during Lucifer Yellow staining experiments.

Q5: Why is my fluorescent signal weak or absent?

A weak or non-existent signal is a common issue that can stem from several factors.[16][17]

  • Suboptimal Dye Concentration: The LY concentration may be too low for your cell type or loading method.[18] Try titrating the concentration to find the optimal balance between a strong signal and low background.[7]

  • Inefficient Loading: The method used to introduce the dye into the cells may be inefficient. For microinjection, ensure the cell is properly impaled. For electroporation, optimize the electrical pulse parameters.[6] For scrape-loading, ensure the scrapes are sufficient to load cells without causing excessive damage.[19]

  • Insufficient Diffusion Time: After loading, allow sufficient time for the dye to diffuse throughout the cell before fixation and imaging, especially if you need to visualize fine processes like dendritic branches.[6]

  • Photobleaching: LY, like many fluorophores, can fade or "bleach" during imaging.[1] To minimize this, use an anti-fade mounting medium and limit the sample's exposure to the excitation light.[18]

Q6: My signal is strong in the cell body but weak in finer structures like axons or dendrites. How can I fix this?

This problem often indicates an issue with dye diffusion.[6]

  • Check Dye Concentration: A very high concentration can cause the dye to aggregate, hindering its movement into smaller cellular compartments.[6]

  • Increase Diffusion Time: Allow more time between dye loading and cell fixation to permit the dye to travel further into the processes.[6]

  • Optimize Fixation/Permeabilization: Ensure your fixation and permeabilization steps are not quenching the fluorescence or creating barriers that block dye entry into the branches.[6]

  • Signal Amplification: If the signal remains weak, you can use an anti-Lucifer Yellow antibody followed by a fluorescent secondary antibody to greatly enhance the signal intensity.[2]

Q7: How can I reduce high background fluorescence?

High background, or noise, can obscure your specific signal.[7][20] It can be caused by unbound dye, non-specific binding, or autofluorescence from the cells or media.[7][17]

  • Thorough Washing: After loading, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove any excess, unbound dye from the sample.[7]

  • Optimize Dye Concentration: Using too much dye is a primary cause of high background. Perform a concentration titration to find the lowest possible concentration that still provides a bright, specific signal.[7]

  • Use Blocking Agents: For experiments involving immunochemistry, use blocking reagents like normal serum or Bovine Serum Albumin (BSA) to minimize non-specific antibody binding.[6][17]

  • Use Imaging-Specific Media: When performing live-cell imaging, switch from standard culture medium to an optically clear, buffered saline solution or a medium specifically designed to reduce background fluorescence.[7]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended SolutionSource(s)
Weak or No Signal Dye concentration too low.Perform a titration to find the optimal concentration.[7][18]
Inefficient dye loading.Optimize loading parameters (e.g., injection duration, electroporation voltage).[2][6]
Insufficient diffusion time.Increase incubation time between loading and fixation.[6]
Signal photobleaching.Use anti-fade mounting medium; limit light exposure.[1][18]
High Background Excess, unbound dye.Wash sample 2-3 times with PBS after loading.[7]
Dye concentration too high.Reduce dye concentration; perform a titration.[7]
Sample autofluorescence.Image in a background-reducing medium; select fluorophores with minimal spectral overlap.[7][17]
Uneven Staining Inadequate permeabilization.Optimize permeabilization step (if applicable, e.g., for immunolabeling).[17]
Uneven reagent distribution.Ensure thorough mixing of solutions and gentle agitation during incubation.[17]

Experimental Protocols & Workflows

Q8: What is a standard protocol for Scrape-Loading and Dye Transfer?

Scrape-loading is a technique used to introduce dyes into a population of cells in a monolayer to study gap junctional intercellular communication (GJIC).[19][21]

Protocol Steps:

  • Preparation: Grow cells to a confluent monolayer on coverslips or in culture dishes.[9]

  • Rinsing: Gently rinse the cell monolayer three times with a buffered solution like Hank's Balanced Salt Solution (HBSS).[9]

  • Loading: Remove the rinse solution and add a small volume of the Lucifer Yellow solution (e.g., 0.5% in PBS). Immediately make several parallel scratches across the monolayer with a sharp instrument, such as a 30G needle or a scalpel blade.[9][10]

  • Incubation: Allow the cells to incubate in the dye solution for a precise period (e.g., 1-8 minutes) to permit dye uptake by the scraped cells and subsequent transfer to neighboring cells via gap junctions.[9]

  • Washing: Quickly and thoroughly rinse the monolayer three times with buffer to remove the extracellular dye solution.[9]

  • Fixation: Fix the cells with a solution like 4% paraformaldehyde (PFA) for 10-20 minutes.[6][9]

  • Mounting & Imaging: Rinse the cells again with PBS, mount the coverslip, and visualize the dye transfer using fluorescence microscopy.[9]

Scrape_Loading_Workflow cluster_prep Preparation cluster_loading Loading & Transfer cluster_final Finalization start Start: Confluent Cell Monolayer rinse1 Rinse 3x with HBSS start->rinse1 add_ly Add Lucifer Yellow Solution rinse1->add_ly scrape Make Scratches with Needle/Scalpel add_ly->scrape incubate Incubate (1-8 min) for Dye Transfer scrape->incubate rinse2 Rinse 3x with HBSS to Remove Dye incubate->rinse2 fix Fix with 4% PFA (20 min) rinse2->fix image Mount & Image via Fluorescence Microscopy fix->image finish End: Analyze Dye Spread image->finish

Caption: Experimental workflow for the Scrape-Loading Dye Transfer assay.

Q9: How do I troubleshoot a staining experiment?

A systematic approach is key to troubleshooting. The flowchart below outlines a logical workflow for diagnosing and solving common issues with Lucifer Yellow staining.

Troubleshooting_Workflow start Problem: Poor Staining Result weak_signal Is the signal weak or absent? start->weak_signal Evaluate Signal increase_conc Solution: Increase LY concentration (perform titration) weak_signal->increase_conc Yes high_bg Is the background too high? weak_signal->high_bg No optimize_loading Solution: Optimize loading parameters (time, voltage, etc.) increase_conc->optimize_loading enhance_signal Solution: Use anti-LY antibody for signal amplification optimize_loading->enhance_signal decrease_conc Solution: Decrease LY concentration high_bg->decrease_conc Yes cell_death Are the cells unhealthy or dying? high_bg->cell_death No wash_more Solution: Increase number/duration of wash steps decrease_conc->wash_more toxicity_check Solution: Check for phototoxicity (reduce light exposure) cell_death->toxicity_check Yes loading_damage Solution: Use less harsh loading conditions toxicity_check->loading_damage

Caption: A logical workflow for troubleshooting common Lucifer Yellow staining issues.

References

Improving signal-to-noise ratio with C.I. Acid yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Acid Yellow 3

This guide provides technical information and troubleshooting advice for researchers considering the use of this compound (also known as Quinoline (B57606) Yellow WS) as an experimental tool to potentially improve the signal-to-noise ratio (SNR) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how can it theoretically improve the signal-to-noise ratio?

A1: this compound is a water-soluble, synthetic quinoline dye.[1][2][3] While not a standard laboratory reagent for this purpose, its strong light-absorbing properties present a theoretical mechanism for improving SNR in specific experimental contexts. The dye exhibits a maximum absorption wavelength around 411-416 nm in the blue-violet region of the spectrum.[1][2][3]

The potential for SNR improvement is based on the principle of light filtration or fluorescence quenching.[4] It could potentially reduce background noise in two ways:

  • Absorbing Stray Excitation Light: If you are using an excitation source in the violet-to-blue range for a green or red fluorophore, this compound could absorb scattered or unfocused excitation light, preventing it from contaminating the emission signal.

  • Quenching Autofluorescence: Many cell and tissue samples exhibit natural autofluorescence, often in the blue and green spectral regions, due to components like collagen, elastin, or aldehyde-based fixatives.[5] this compound's absorbance spectrum overlaps with the emission of some of these autofluorescent species. By absorbing this unwanted light, it may lower the overall background, making the specific signal from your intended fluorophore appear more distinct.

Q2: My immunofluorescence experiment has high background. What are the common causes, and could this compound be a solution?

A2: High background fluorescence is a frequent issue with several common causes.[6][7] Before considering an experimental additive like this compound, it is critical to troubleshoot and optimize your core protocol.

Common Causes of High Background:

  • Antibody Concentrations: Primary or secondary antibody concentrations may be too high, leading to non-specific binding.[6][8]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies.[6][7]

  • Inadequate Blocking: Non-specific protein binding sites may not be sufficiently blocked.[6][9]

  • Sample Autofluorescence: The inherent fluorescence of the tissue or cells themselves.[5][8]

  • Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent substances.[10]

This compound should only be considered after these other factors have been addressed. It may be a potential solution if you have confirmed that the high background is due to sample autofluorescence in the blue-green spectrum, which spectrally overlaps with the dye's absorbance.

Q3: What are the risks and compatibility issues to consider when using this compound?

A3: As this is an experimental application, careful consideration of potential negative effects is crucial.

  • Signal Quenching: The primary risk is quenching your specific fluorescent signal. This is highly likely if your fluorophore's excitation or emission spectrum overlaps with the ~416 nm absorbance peak of this compound. This technique is therefore best suited for fluorophores with emission spectra well into the red or far-red regions (e.g., Alexa Fluor 594, Cy5, Alexa Fluor 647).

  • Non-Specific Binding: The dye itself is a charged molecule and could bind non-specifically to tissues or cells, potentially introducing its own artifacts.

  • Phototoxicity: The introduction of any light-absorbing compound can sometimes increase phototoxicity during imaging.

  • Reproducibility: The dye is primarily manufactured for industrial and food applications, and batch-to-batch consistency for sensitive biological experiments may not be guaranteed.[11][12]

A thorough titration and validation with appropriate controls are mandatory to ensure the observed effects are beneficial and not artifactual.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue / DescriptionSource(s)
Common Names Quinoline Yellow WS, D&C Yellow No. 10, Food Yellow 13[1][3]
C.I. Name Acid Yellow 3[3]
C.I. Number 47005[3]
CAS Number 8004-92-0[1][2]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (Principal Component)[3]
Solubility Water-soluble[1][2]
Max. Absorbance (λmax) ~ 411 - 416 nm[1][2][3]
Appearance Yellow to orange powder[2]

Visualizations and Logical Workflows

The following diagrams illustrate troubleshooting logic, experimental design, and the theoretical mechanism of action.

start High Background Signal Observed check_abs Check Antibody Concentrations start->check_abs Step 1 titrate Titrate Primary & Secondary Antibodies check_abs->titrate check_wash Review Washing & Blocking Protocol titrate->check_wash If background persists end Problem Resolved titrate->end Problem Resolved optimize_wash Increase Wash Duration/ Volume & Optimize Blocker check_wash->optimize_wash check_autoF Assess Autofluorescence optimize_wash->check_autoF If background persists optimize_wash->end Problem Resolved unstained_control Image Unstained Control Sample check_autoF->unstained_control is_autoF Is Autofluorescence the Primary Issue? unstained_control->is_autoF consider_dye Consider Experimental Quenching Agent (e.g., this compound) is_autoF->consider_dye Yes reassess Re-assess Issue is_autoF->reassess No consider_dye->end reassess->check_abs

Caption: Troubleshooting workflow for diagnosing high background fluorescence.

cluster_prep Sample Preparation cluster_titration This compound Titration cluster_analysis Analysis prep_samples Prepare Identical Samples (e.g., cells on coverslips) stain_samples Perform Staining Protocol (Fix, Permeabilize, Block, Antibodies) prep_samples->stain_samples prepare_dye Prepare Stock Solution of This compound (e.g., 1% w/v in PBS) stain_samples->prepare_dye group_a Group A: No Dye Control (PBS only) group_b Group B: Low Dye Conc. (e.g., 0.01%) incubate Incubate all groups for a short period (e.g., 5-10 minutes) group_c Group C: Mid Dye Conc. (e.g., 0.1%) group_d Group D: High Dye Conc. (e.g., 0.5%) wash_final Perform Final Washes with PBS incubate->wash_final mount Mount Coverslips wash_final->mount image Image all groups with IDENTICAL acquisition settings mount->image quantify Quantify Signal & Background in specific and non-specific regions image->quantify compare Compare Signal-to-Noise Ratio across all groups to find optimum quantify->compare

Caption: Experimental workflow for optimizing this compound concentration.

Excitation Excitation Light Source Sample Biological Sample Excitation->Sample Illumination Detector Detector / Eye Sample->Detector Specific Signal (e.g., Red Emission >600nm) Dye This compound (absorbs ~416nm) Sample->Dye Autofluorescence (Blue/Green Emission ~400-550nm)

Caption: Conceptual diagram of selective background fluorescence absorption.

Experimental Protocol

Objective: To determine the optimal concentration of this compound for reducing background fluorescence without significantly quenching the target signal in an immunofluorescence assay.

Materials:

  • Fixed and permeabilized cell/tissue samples prepared on coverslips.

  • Primary and secondary antibodies for the target of interest. The secondary antibody should be conjugated to a red or far-red fluorophore (e.g., Alexa Fluor 647).

  • This compound (Quinoline Yellow WS) powder.

  • Phosphate-Buffered Saline (PBS).

  • Mounting medium.

Procedure:

  • Preparation of Dye Stock:

    • Prepare a 1% (w/v) stock solution of this compound in PBS.

    • Vortex thoroughly to dissolve.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Immunostaining:

    • Process all sample coverslips identically through all fixation, permeabilization, blocking, and antibody incubation steps according to your standard, optimized protocol.

    • After the final wash step following secondary antibody incubation, proceed immediately to the titration.

  • This compound Titration:

    • Prepare four sets of working solutions by diluting the 1% stock in PBS:

      • Control: 0% (PBS only).

      • Low: 0.01% this compound.

      • Medium: 0.1% this compound.

      • High: 0.5% this compound.

    • Place coverslips (cell-side up) in a multi-well plate.

    • Add the corresponding working solution to each coverslip, ensuring the sample is fully covered.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Final Washes & Mounting:

    • Carefully aspirate the dye solutions.

    • Wash all coverslips 3 times for 5 minutes each with PBS to remove any unbound dye.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Image all slides using a fluorescence microscope. Crucially, all imaging parameters (laser power, exposure time, gain) must be kept identical for all conditions.

    • Capture images of both specifically stained regions and regions with no specific staining (to measure background).

    • Use image analysis software (e.g., ImageJ/Fiji) to:

      • Measure the mean fluorescence intensity of your target signal.

      • Measure the mean fluorescence intensity of the background in an adjacent area.

      • Calculate the Signal-to-Noise Ratio (SNR) for each condition: SNR = (Mean Signal Intensity) / (Mean Background Intensity).

    • Compare the SNR across all conditions. The optimal concentration of this compound is the one that provides the highest SNR without visibly compromising the specific signal quality.

References

Technical Support Center: Addressing Lucifer Yellow Leakage from Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Lucifer yellow (LY) leakage from labeled cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lucifer yellow leakage from labeled cells?

A1: Lucifer yellow leakage can stem from several factors:

  • Poor Membrane Integrity: Physical damage to the cell membrane during loading procedures like microinjection or electroporation can create transient or permanent pores.

  • Opening of Hemichannels: Connexin and pannexin hemichannels, which are half of a gap junction, can open in response to certain stimuli, creating a pathway for LY to exit the cell. Common triggers include low extracellular calcium concentrations and the presence of extracellular ATP.[1]

  • Cell Death: Apoptotic or necrotic cells will have compromised membrane integrity, leading to significant dye leakage.

  • Inadequate Fixation: If the Lucifer yellow carbohydrazide (B1668358) (CH) form is used, improper or incomplete fixation with aldehyde-based fixatives can result in the dye not being covalently linked to intracellular biomolecules and subsequently leaking out during washing steps.

Q2: How can I minimize Lucifer yellow leakage during my experiments?

A2: Minimizing leakage involves optimizing several experimental steps:

  • Gentle Cell Handling: Use careful and gentle techniques during cell loading to avoid unnecessary membrane stress.

  • Optimize Loading Parameters: Fine-tune the parameters for microinjection (e.g., pressure, duration), electroporation (e.g., voltage, pulse duration), and scrape loading to maximize loading efficiency while minimizing cell damage.

  • Maintain Physiological Conditions: Whenever possible, maintain physiological extracellular calcium levels to keep hemichannels closed. If your experiment requires low calcium, be aware of the potential for increased leakage.

  • Proper Fixation: When using Lucifer yellow CH, ensure thorough fixation with an appropriate concentration of paraformaldehyde (PFA) or other aldehyde fixatives to covalently bind the dye within the cell.

Q3: I am observing high background fluorescence in my Lucifer yellow experiments. What could be the cause and how can I reduce it?

A3: High background fluorescence can obscure your signal and is often caused by:

  • Excess Extracellular Dye: Insufficient washing after loading can leave residual Lucifer yellow in the extracellular space.

  • Leaked Dye Re-uptake: Dye that has leaked from labeled cells can be taken up non-specifically by other cells or adhere to the coverslip.

  • Autofluorescence: Some cell types and tissues naturally fluoresce, which can interfere with the Lucifer yellow signal.

  • Non-specific Binding of Detection Antibodies: If you are using an anti-Lucifer yellow antibody for signal amplification, non-specific binding can contribute to background.

To reduce background, you can:

  • Increase Wash Steps: After loading and before imaging, increase the number and duration of washes with a suitable buffer (e.g., PBS) to remove extracellular dye.

  • Use a Blocking Solution: For immunostaining, use a blocking solution (e.g., normal serum) to reduce non-specific antibody binding.

  • Include a Quenching Step: After fixation, you can treat your sample with a quenching agent like sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence.

  • Spectral Unmixing: If your imaging system allows, use spectral unmixing to separate the Lucifer yellow signal from the autofluorescence spectrum.

Q4: Are there any alternatives to Lucifer yellow that are less prone to leakage?

A4: Yes, several alternatives are available, each with its own advantages and disadvantages:

  • Dextran Conjugates: Fluorescently-labeled dextrans of various molecular weights are often used as cell tracers. Larger dextrans (e.g., 10 kDa or higher) are less likely to leak through small pores or hemichannels.

  • Alexa Fluor Dyes: Alexa Fluor hydrazides can be used as fixable polar tracers and are known for their brightness and photostability.

  • Neurobiotin™ or Biocytin: These tracers are smaller than Lucifer yellow and can pass through gap junctions that may be impermeable to LY. They require secondary detection with fluorescently-labeled streptavidin but are well-retained after fixation.

Troubleshooting Guides

Issue 1: Significant Lucifer Yellow Leakage Observed Immediately After Loading
Possible Cause Troubleshooting Steps
Cell Membrane Damage - Microinjection: Reduce injection pressure and duration. Use a smaller pipette tip. - Electroporation: Optimize voltage and pulse duration. Use a specialized electroporation buffer. - Scrape Loading: Use a finer needle or blade to create the scrape.
Sub-optimal Buffer Conditions - Ensure the extracellular buffer contains physiological concentrations of calcium (typically 1-2 mM) to promote membrane stability and keep hemichannels closed.
Issue 2: Gradual Lucifer Yellow Leakage Over Time During Live-Cell Imaging
Possible Cause Troubleshooting Steps
Opening of Hemichannels - Avoid experimental conditions known to open hemichannels (e.g., prolonged exposure to low calcium media, high concentrations of extracellular ATP). - If unavoidable, consider using hemichannel blockers like carbenoxolone (B1668346) or probenecid, but be aware of their potential off-target effects.
Phototoxicity - Reduce the intensity and duration of excitation light exposure. - Use a more sensitive camera to allow for lower excitation power. - Consider using an anti-fade reagent in your imaging medium if compatible with live cells.
Cellular Stress/Apoptosis - Ensure cells are healthy and not overly confluent before the experiment. - Maintain optimal culture conditions (temperature, CO2, humidity) during imaging.
Issue 3: Loss of Lucifer Yellow Signal After Fixation and Permeabilization
Possible Cause Troubleshooting Steps
Incomplete Fixation - Ensure you are using the carbohydrazide (CH) form of Lucifer yellow, which is aldehyde-fixable. - Optimize fixation time and PFA concentration (e.g., 4% PFA for 15-20 minutes at room temperature).
Permeabilization is too Harsh - Reduce the concentration of the detergent used for permeabilization (e.g., use 0.1% Triton X-100 instead of 0.5%). - Decrease the duration of the permeabilization step.

Quantitative Data on Lucifer Yellow Leakage

The rate of Lucifer yellow leakage is highly dependent on the cell type, experimental conditions, and the specific trigger for leakage. The following tables provide some examples of reported leakage rates.

Table 1: Lucifer Yellow Leakage from Novikoff Hepatoma Cells [1]

ConditionLeakage ObservationLeakage Rate (slope)
ControlVery slow leakage in a few cases< -0.0007 /sec
5 mM ATPLeakage observed in 16 of 31 single cellsSlow: > -0.0008 but < -0.009 /sec; Quick: > -0.01 /sec
5 mM EGTA (low Ca2+)Leakage observed in 30 of 40 single cellsSimilar to ATP treatment

Table 2: Apparent Permeability Coefficient (Papp) of Lucifer Yellow Across Cell Monolayers

Cell ModelConditionPapp (cm/s)Reference
Caco-2 mono-culture---(6.47 ± 1.59) × 10⁻⁸[2]
Caco-2 / 3T3 co-culture---(1.84 ± 0.20) × 10⁻⁷[2]
hCMEC/D3Naïve8.06 × 10⁻⁶[3]

Note: The quantitative data presented here are from specific studies and may not be directly comparable across different cell types and experimental setups. It is crucial to establish baseline leakage rates for your specific model system.

Experimental Protocols

Protocol 1: Microinjection of Lucifer Yellow
  • Prepare Lucifer Yellow Solution: Dissolve Lucifer yellow CH (lithium or potassium salt) in sterile, nuclease-free water or an appropriate intracellular buffer to a final concentration of 1-5% (w/v).

  • Back-fill Micropipettes: Back-fill pulled glass micropipettes with the Lucifer yellow solution.

  • Cell Loading:

    • Mount the cell culture dish on the microscope stage.

    • Using a micromanipulator, carefully bring the micropipette into contact with the target cell.

    • Apply a brief, low-pressure pulse to inject the dye into the cytoplasm.

    • Withdraw the micropipette and allow the cell to recover for a few minutes.

  • Washing: Gently wash the cells three times with pre-warmed, complete culture medium to remove any extracellular dye.

  • Imaging or Fixation: Proceed with live-cell imaging or fix the cells for subsequent analysis.

Protocol 2: Scrape Loading of Lucifer Yellow
  • Prepare Lucifer Yellow Solution: Prepare a 0.1-0.5% (w/v) solution of Lucifer yellow CH in a calcium-free buffer (e.g., PBS without Ca2+/Mg2+).

  • Cell Loading:

    • Wash the confluent cell monolayer twice with calcium-free buffer.

    • Remove the buffer and add the Lucifer yellow solution to cover the cell monolayer.

    • Using a sterile scalpel blade or a 26-gauge needle, make a few parallel scratches across the cell monolayer.

    • Incubate for 1-5 minutes at room temperature to allow the dye to enter the scraped cells and transfer to adjacent cells via gap junctions.

  • Washing: Gently wash the cells three to five times with a calcium-containing buffer (e.g., complete culture medium or PBS with Ca2+/Mg2+) to remove the extracellular dye and promote membrane resealing.

  • Imaging or Fixation: Proceed with imaging or fixation.

Protocol 3: Electroporation of Lucifer Yellow
  • Cell Preparation: Harvest and resuspend cells in an electroporation buffer at the desired concentration.

  • Prepare Lucifer Yellow: Add Lucifer yellow to the cell suspension to a final concentration of 1-5 mg/mL.

  • Electroporation:

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply the optimized electrical pulse using an electroporation device. Optimization of voltage, pulse length, and number of pulses is critical for each cell type to maximize loading and minimize cell death.

  • Recovery and Plating: Immediately after the pulse, gently remove the cells from the cuvette and plate them in pre-warmed culture medium. Allow cells to recover and adhere.

  • Washing and Analysis: After a recovery period, gently wash the cells to remove extracellular dye and proceed with your experiment.

Signaling Pathways and Experimental Workflows

Hemichannel-Mediated Lucifer Yellow Leakage

The opening of connexin and pannexin hemichannels is a significant contributor to Lucifer yellow leakage. These channels are regulated by various signaling pathways, with low extracellular calcium and extracellular ATP being key triggers.

Hemichannel_Activation Low_Ca Low Extracellular Ca2+ Connexin_HC Connexin Hemichannel Low_Ca->Connexin_HC Opens ATP_ext Extracellular ATP P2X7R P2X7 Receptor ATP_ext->P2X7R Activates Pannexin_HC Pannexin Hemichannel P2X7R->Pannexin_HC Opens LY_Leakage Lucifer Yellow Leakage Connexin_HC->LY_Leakage Pannexin_HC->LY_Leakage

Diagram 1: Simplified signaling pathway for hemichannel-mediated Lucifer yellow leakage.
General Experimental Workflow for Investigating Lucifer Yellow Leakage

The following workflow outlines the key steps in a typical experiment involving Lucifer yellow, with checkpoints to assess and mitigate leakage.

LY_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep LY_Loading Lucifer Yellow Loading (Microinjection, Electroporation, Scrape Loading) Cell_Prep->LY_Loading Washing Washing LY_Loading->Washing Live_Imaging Live-Cell Imaging Washing->Live_Imaging For live-cell experiments Fixation Fixation Washing->Fixation For fixed-cell experiments Analysis Data Analysis Live_Imaging->Analysis Permeabilization Permeabilization Fixation->Permeabilization Immunostaining Immunostaining (Optional) Permeabilization->Immunostaining Imaging Imaging Permeabilization->Imaging No immunostaining Immunostaining->Imaging Imaging->Analysis End End Analysis->End High_Background_Troubleshooting Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained Autofluorescence High Background in Unstained Control? Check_Unstained->Autofluorescence Autofluorescence_Source Source is Autofluorescence Autofluorescence->Autofluorescence_Source Yes NonSpecific_Binding Low Background in Unstained Control Autofluorescence->NonSpecific_Binding No Quench Implement Quenching (e.g., Sodium Borohydride) Autofluorescence_Source->Quench Change_Filter Use Narrower Emission Filter Autofluorescence_Source->Change_Filter End Re-image and Assess Background Quench->End Change_Filter->End Increase_Washes Increase Number and Duration of Washes NonSpecific_Binding->Increase_Washes Optimize_Blocking Optimize Blocking (for Immunostaining) NonSpecific_Binding->Optimize_Blocking Titrate_Antibody Titrate Primary and Secondary Antibodies NonSpecific_Binding->Titrate_Antibody Increase_Washes->End Optimize_Blocking->End Titrate_Antibody->End

References

Techniques to reduce cytotoxicity of Lucifer yellow in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Lucifer yellow (LY) in long-term cellular studies. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize cytotoxicity and ensure the success of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments involving Lucifer yellow.

Issue 1: High Cell Death or Poor Cell Health Over Time

Possible Cause: Lucifer yellow can exhibit cytotoxicity, particularly phototoxicity, which is exacerbated by prolonged exposure to excitation light. This leads to the generation of reactive oxygen species (ROS), causing cellular damage and death.[1][2][3]

Troubleshooting Steps:

  • Optimize Lucifer Yellow Concentration: Use the lowest possible concentration of Lucifer yellow that provides adequate fluorescence for your imaging needs. Higher concentrations can increase cytotoxic effects.[4] Start with the concentrations reported in established protocols and perform a titration to find the optimal concentration for your specific cell type and experimental duration.

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.

    • Use a neutral density filter to decrease illumination intensity.

    • Minimize the frequency of image acquisition in time-lapse experiments.

    • Use the shortest possible exposure time that yields a sufficient signal-to-noise ratio.

  • Incorporate Antioxidants: Supplement the culture medium with antioxidants to neutralize reactive oxygen species. Common antioxidants used in cell culture include:

    • Trolox (a water-soluble vitamin E analog)

    • Sodium ascorbate (B8700270) (Vitamin C)

    • N-acetylcysteine (NAC)

  • Consider Alternative Dyes: For very long-term studies, consider using alternative fluorescent tracers known for lower cytotoxicity.

Issue 2: High Background Fluorescence

Possible Cause: High background fluorescence can obscure the signal from labeled cells, making data analysis difficult. This can be caused by excess dye in the medium, non-specific binding, or autofluorescence from the cells or culture vessel.

Troubleshooting Steps:

  • Thorough Washing: After loading the cells with Lucifer yellow, ensure that all excess dye is removed by washing the cells multiple times with fresh, pre-warmed medium or buffer.[5][6]

  • Optimize Loading Protocol: Adjust the loading time and concentration to ensure efficient intracellular uptake without excessive extracellular dye.

  • Use a Blocking Step: For experiments involving immunostaining, a blocking step with a suitable serum can help reduce non-specific binding of both the dye and antibodies.[4]

  • Check for Autofluorescence: Before loading with Lucifer yellow, examine your cells and culture vessel under the microscope using the same filter sets to determine the baseline level of autofluorescence. If autofluorescence is high, consider using a different culture vessel or a dye with a different excitation/emission spectrum.

  • Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. Switch to a phenol red-free medium for imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lucifer yellow cytotoxicity in long-term studies?

A1: The primary mechanism of Lucifer yellow cytotoxicity is phototoxicity.[1][3] Upon excitation with light, Lucifer yellow can generate reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[1][2]

Q2: What are the typical working concentrations for Lucifer yellow in live-cell imaging?

A2: The optimal concentration of Lucifer yellow can vary depending on the cell type and loading method. For microinjection, concentrations in the range of 2-5% in a suitable salt solution (e.g., LiCl) are often used.[1] For bath application or scrape loading, lower concentrations are typically sufficient. It is crucial to determine the lowest effective concentration for your specific experiment to minimize potential toxicity.[4]

Q3: How can I reduce phototoxicity during time-lapse imaging with Lucifer yellow?

A3: To reduce phototoxicity, you should minimize the total light dose delivered to your cells. This can be achieved by:

  • Reducing excitation intensity: Use the lowest light intensity that provides a usable signal.

  • Minimizing exposure time: Use the shortest possible camera exposure time.

  • Decreasing the frequency of imaging: Increase the time interval between image acquisitions.

  • Using more sensitive detectors: A more sensitive camera can achieve a good signal with less excitation light.

Q4: Are there any chemical supplements that can reduce Lucifer yellow cytotoxicity?

A4: Yes, adding antioxidants to the culture medium can help mitigate phototoxicity by scavenging reactive oxygen species.[2] Commonly used antioxidants include Trolox, sodium ascorbate, and N-acetylcysteine. The optimal antioxidant and its concentration should be determined empirically for your cell type.

Q5: What are some less cytotoxic alternatives to Lucifer yellow for long-term cell tracking?

A5: For very long-term studies, several alternative fluorescent tracers with potentially lower cytotoxicity are available. These include:

  • Alexa Fluor dyes: These dyes are known for their brightness and photostability, which can allow for lower excitation light levels.

  • Biocytin or Neurobiotin: These are non-fluorescent tracers that can be visualized after fixation and staining, thus avoiding phototoxicity during the experiment.[1]

  • Genetically encoded fluorescent proteins (e.g., GFP, RFP): These are expressed by the cells themselves, eliminating the need for dye loading.

Data Summary

The following tables summarize key quantitative data related to the use of Lucifer yellow. It is important to note that optimal conditions can be cell-type and experiment-specific.

Table 1: Recommended Starting Concentrations of Lucifer Yellow for Different Loading Methods

Loading MethodRecommended Starting ConcentrationReference
Microinjection2-5% (w/v) in 0.5-1M LiCl[1]
Electroporation5 mM in resuspension buffer[4]
Permeability Assay100 µM - 1 mM in buffer[7]

Table 2: Strategies to Mitigate Lucifer Yellow Phototoxicity

StrategyRecommendationRationale
Reduce Excitation Light Use the lowest possible intensity and exposure time.Minimizes the generation of reactive oxygen species.[2]
Optimize Concentration Titrate to the lowest effective concentration.Higher concentrations can lead to increased cytotoxicity.[4]
Use Antioxidants Supplement media with Trolox, ascorbate, or NAC.Neutralizes cytotoxic reactive oxygen species.[2]
Choose Appropriate Filter Sets Use filter sets that match the excitation/emission peaks of LY.Reduces bleed-through and unnecessary light exposure.

Experimental Protocols

Protocol 1: Assessing Lucifer yellow Cytotoxicity using a Cell Viability Assay

This protocol describes a general method to quantify the cytotoxicity of Lucifer yellow over time.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.

  • Lucifer Yellow Loading: The following day, load the cells with varying concentrations of Lucifer yellow (e.g., 0, 10, 50, 100, 200 µM) for a specified period (e.g., 1-2 hours) in serum-free medium. Include a set of wells with medium only as a control.

  • Washing: Gently wash the cells three times with pre-warmed complete culture medium to remove extracellular dye.

  • Long-Term Culture: Culture the cells for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Protocol 2: Microinjection of Lucifer Yellow into Adherent Cells

  • Prepare Microinjection Needles: Pull glass capillary tubes to create fine-tipped microinjection needles.

  • Load the Needle: Backfill the needle with a 2-5% solution of Lucifer yellow CH (lithium salt) in 0.5-1M LiCl.[1]

  • Cell Culture: Plate cells on a glass-bottom dish to allow for visualization on an inverted microscope.

  • Microinjection: Under microscopic guidance, carefully insert the needle into the cytoplasm of the target cell and apply a small amount of pressure to inject the dye.

  • Recovery: Allow the injected cells to recover for at least 15-30 minutes before proceeding with imaging.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_loading Loading cluster_incubation Long-Term Incubation cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_ly Prepare Lucifer Yellow dilutions load_cells Load cells with LY for 1-2 hours prepare_ly->load_cells wash_cells Wash cells 3x with fresh medium load_cells->wash_cells incubate_24 Incubate for 24h wash_cells->incubate_24 incubate_48 Incubate for 48h wash_cells->incubate_48 incubate_72 Incubate for 72h wash_cells->incubate_72 viability_24 Perform Viability Assay (24h) incubate_24->viability_24 viability_48 Perform Viability Assay (48h) incubate_48->viability_48 viability_72 Perform Viability Assay (72h) incubate_72->viability_72 analyze_data Calculate % Cell Viability viability_24->analyze_data viability_48->analyze_data viability_72->analyze_data

Caption: Workflow for assessing Lucifer yellow cytotoxicity.

Phototoxicity_Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcome Outcome phototoxicity Phototoxicity from Lucifer Yellow reduce_light Minimize Light Exposure (Intensity & Duration) phototoxicity->reduce_light optimize_conc Optimize LY Concentration (Use lowest effective dose) phototoxicity->optimize_conc use_antioxidants Add Antioxidants (e.g., Trolox, Ascorbate) phototoxicity->use_antioxidants alternative_dyes Consider Alternative Dyes (e.g., Alexa Fluor, Biocytin) phototoxicity->alternative_dyes reduced_cytotoxicity Reduced Cytotoxicity & Improved Cell Viability reduce_light->reduced_cytotoxicity optimize_conc->reduced_cytotoxicity use_antioxidants->reduced_cytotoxicity alternative_dyes->reduced_cytotoxicity

Caption: Strategies to mitigate Lucifer yellow phototoxicity.

References

Technical Support Center: Acid Yellow 3 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 3. Our aim is to help you overcome common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected water solubility of Acid Yellow 3?

A1: The reported aqueous solubility of Acid Yellow 3 varies significantly across different sources, which can be attributed to differences in experimental conditions, product purity, and the specific mixture of sulfonated derivatives. It is crucial to experimentally determine the solubility for your specific batch and conditions.

Q2: Why am I observing lower solubility than reported values?

A2: Several factors can lead to lower than expected solubility. These include the purity of the Acid Yellow 3 sample, the pH of the aqueous solution, the temperature, and the presence of other solutes or electrolytes.[1][2] Impurities in the dye can significantly decrease its solubility.

Q3: Can the pH of the solution affect the solubility of Acid Yellow 3?

A3: Yes, pH can influence the solubility of Acid Yellow 3. As an acid dye with sulfonic acid groups, its solubility can change with the pH of the aqueous medium. For instance, the oxidation peak of Acid Yellow 3 is observed in the pH range of 2.0–6.0, and the peak currents are maximal at pH 5.0, suggesting pH-dependent behavior.

Q4: Does temperature affect the solubility of Acid Yellow 3?

A4: Yes, temperature is a critical factor. For most acid dyes, solubility in water increases with temperature. If you are struggling with solubility, a modest increase in temperature during dissolution may help.

Q5: My solution of Acid Yellow 3 is forming a precipitate over time. What can I do?

A5: Precipitation over time can be due to supersaturation, temperature fluctuations, or changes in the solution's composition. To address this, ensure your initial solution is not supersaturated. If you heated the solution to dissolve the dye, allow it to cool to your working temperature slowly. Filtration of the saturated solution after equilibration can also help remove any undissolved particles that could act as nucleation sites for precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent solubility results between experiments. - Variation in experimental conditions (temperature, pH, agitation).- Inconsistent purity of Acid Yellow 3 samples.- Use of different water sources (e.g., tap water vs. deionized water).- Standardize your experimental protocol, carefully controlling temperature, pH, and agitation speed/duration.- Use a consistent source and batch of Acid Yellow 3. If possible, characterize the purity of your sample.- Always use high-purity deionized or distilled water for your solutions.
Difficulty dissolving the Acid Yellow 3 powder. - Insufficient agitation or mixing time.- Low temperature of the solvent.- The dye has formed clumps.- Use a magnetic stirrer or a vortex mixer to ensure vigorous and consistent agitation.- Gently warm the solvent to increase the rate of dissolution. Be careful not to exceed the temperature stability of the dye.- Break up any clumps of powder before adding it to the solvent.
The color of the solution is not as expected. - The pH of the solution is outside the optimal range.- Degradation of the dye.- Presence of impurities.- Adjust the pH of your solution to the desired range for your application. The color of Acid Yellow 3 can be pH-dependent.- Store the dye in a cool, dark, and dry place to prevent degradation. Prepare fresh solutions for your experiments.- Use a high-purity grade of Acid Yellow 3.
Precipitate forms when adding other components to the solution. - The added component is causing a change in pH.- The added component is an electrolyte that reduces the solubility of the dye (salting out).- A chemical reaction is occurring between the dye and the added component.- Buffer your Acid Yellow 3 solution to the desired pH before adding other components.- If possible, reduce the concentration of electrolytes in your final solution.- Check for known incompatibilities between Acid Yellow 3 and the other components in your formulation.

Quantitative Solubility Data

The following table summarizes the reported aqueous solubility of Acid Yellow 3 from various sources. The significant variation highlights the importance of determining the solubility for your specific sample and conditions.

Source Reported Solubility Temperature
Safety Data Sheet6 g/L20 °C
Chemical Supplier225 g/L20 °C
European Commission20% (200 g/L)Not Specified

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 for determining water solubility.[3][4][5]

1. Principle:

A surplus of Acid Yellow 3 is equilibrated with a known volume of water at a constant temperature. The concentration of Acid Yellow 3 in the resulting saturated solution is then determined analytically.

2. Materials:

  • Acid Yellow 3

  • High-purity deionized or distilled water

  • Flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of the Test Mixture:

    • Add an excess amount of Acid Yellow 3 to a flask containing a known volume of water. The excess solid should be clearly visible.

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to let the undissolved solid settle.

    • To separate the saturated aqueous phase from the undissolved solid, centrifuge an aliquot of the mixture.

    • Carefully draw the supernatant and filter it using a syringe filter to ensure no solid particles are present in the sample for analysis.

  • Analysis:

    • Determine the concentration of Acid Yellow 3 in the clear, saturated filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve using standard solutions of Acid Yellow 3 of known concentrations.

    • Ensure the sample is diluted as necessary to fall within the linear range of the calibration curve.

  • Data Reporting:

    • Report the solubility in units such as g/L or mg/mL at the specified temperature.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Define Experimental Conditions (Temperature, pH, Solvent) prep_solution Prepare Supersaturated Mixture: Add excess Acid Yellow 3 to water start->prep_solution agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep_solution->agitate centrifuge Centrifuge to Pellet Excess Solid agitate->centrifuge filter Filter Supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter analyze Analyze Filtrate Concentration (UV-Vis or HPLC) filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Report Solubility Data calculate->end

References

Calibration of imaging systems for quantitative Lucifer yellow fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lucifer Yellow for quantitative fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of Lucifer Yellow?

Lucifer Yellow has an excitation peak at approximately 428 nm and an emission peak around 536-544 nm.[1] It can be effectively excited using a 445 nm laser.[1]

Q2: How should I prepare and store Lucifer Yellow stock solutions?

Lucifer Yellow CH dilithium (B8592608) salt is soluble in water.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2] Stock solutions in water are generally not recommended for storage for more than one day.[3] For experiments, prepare fresh solutions or use small, pre-packaged sizes.[4] If using a stock solution in solvent, it can be stored at -80°C for up to a year.[2]

Q3: What concentration of Lucifer Yellow should I use for my experiments?

The optimal concentration depends on the specific application. For cell infusion techniques like electroporation or microinjection, concentrations around 5 mM have been used.[5] For permeability assays, concentrations in the range of 100 µM are common.[6] It is always recommended to optimize the concentration for your specific cell type and experimental setup to avoid issues like aggregation and reduced diffusion at high concentrations.[5]

Q4: Can Lucifer Yellow be used for live-cell imaging?

Yes, Lucifer Yellow is suitable for labeling and tracing living cells.[7] However, like many fluorophores, it is susceptible to photobleaching, so it is important to minimize the exposure of your sample to excitation light.[8]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect filter set Verify that the excitation and emission filters on your microscope are appropriate for Lucifer Yellow's spectral properties (Excitation ~428 nm, Emission ~536-544 nm).[1]
Low dye concentration Increase the concentration of the Lucifer Yellow working solution. Optimization may be required for your specific cell type.[5]
Inefficient dye loading For microinjection or electroporation, ensure that the loading parameters are optimized for your cells to allow for efficient delivery.[5]
Photobleaching Minimize the sample's exposure to the excitation light. Use neutral density filters to reduce illumination intensity or find the area of interest using transmitted light before switching to fluorescence.[8]
Detector settings not optimized Increase the gain or high voltage (HV) of the photomultiplier tube (PMT) to amplify the signal. Be cautious as excessively high gain can increase noise.[9][10]
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Unbound dye After labeling, wash the sample thoroughly 2-3 times with a buffered saline solution like PBS to remove any unbound fluorophores.[5]
Autofluorescence Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a different cell culture medium that does not contain phenol (B47542) red, as it can contribute to background.[11]
Non-specific binding Increase the blocking time or use a higher concentration of blocking serum if performing immunostaining in conjunction with Lucifer Yellow.[5]
Contaminated optics or slides Ensure that microscope slides, coverslips, and immersion oil are clean and non-fluorescent.
Background from imaging medium Use an imaging medium with low intrinsic fluorescence.
Issue 3: Inaccurate or Non-Linear Quantitative Data
Possible Cause Troubleshooting Step
PMT detector not in linear range It is critical for quantitative measurements that the data is collected within the linear range of the PMT detector.[12] Use a calibration curve with known concentrations of Lucifer Yellow to determine the linear range of your system.
Incorrect background subtraction Implement a proper background subtraction method. This can involve subtracting the average intensity of a cell-free region from your image.[11][13]
Photobleaching affecting measurements Create a photobleaching curve by imaging a sample over time to quantify the rate of fluorescence decay. This can be used to correct your quantitative data.[8]
Fluctuations in light source intensity Ensure the stability of your excitation light source. Monitor the lamp or laser output for fluctuations.
Improper gain and offset settings The gain should be set to maximize the dynamic range without saturating the detector for the brightest samples. The offset (or black level) should be adjusted so that the darkest areas of the image are just above zero, but no signal is lost.[9][14]

Quantitative Data Summary

For accurate quantification, it is essential to create a standard curve to correlate fluorescence intensity with Lucifer Yellow concentration.

Table 1: Example Lucifer Yellow Standard Curve Concentrations

StandardConcentration (µM)
10.1
20.5
31.0
45.0
510.0
625.0
750.0
Blank0

Note: These are example concentrations. The optimal range for your specific instrument and assay should be determined empirically.[6]

Table 2: Typical Imaging System Parameters for Calibration

ParameterSettingRationale
Objective Use the same objective for calibration and experiments.Ensures consistency in light collection efficiency.
Excitation Wavelength ~428 nmMatches the excitation peak of Lucifer Yellow.[1]
Emission Wavelength ~530 nmCaptures the peak emission of Lucifer Yellow.[6]
PMT Gain/HV Set to avoid saturation with the highest standard concentration.Ensures measurements are within the linear range of the detector.[12]
PMT Offset/Black Level Adjust to set the background (blank sample) just above zero.Prevents clipping of low-intensity signals.[9]
Pinhole (Confocal) 1 Airy UnitProvides a good balance between signal detection and rejection of out-of-focus light.[12]
Scan Speed & Averaging Keep consistent for all measurements.Reduces noise and ensures comparability between samples.
Laser Power Use the lowest power necessary to obtain a good signal.Minimizes photobleaching.[8]

Experimental Protocols

Protocol 1: Preparation of Lucifer Yellow Calibration Standards
  • Prepare a Stock Solution: Dissolve Lucifer Yellow CH dilithium salt in 1x PBS (pH 7.4) to create a 100 µM stock solution. Ensure the dye is fully dissolved.

  • Perform Serial Dilutions: Create a series of standards by serially diluting the stock solution in 1x PBS. A suggested concentration range is 0.1 µM to 50 µM.[6]

  • Prepare a Blank: Use 1x PBS as a blank for background measurement.

  • Load into Imaging Plate/Chamber: Pipette the standards and the blank into the wells of a black, clear-bottom 96-well plate or your imaging chamber. Black plates are recommended to reduce background and light scatter.[15]

Protocol 2: Imaging System Calibration Workflow
  • Set Up Microscope: Turn on the microscope, light source, and camera/PMT. Allow the light source to warm up for a stable output.

  • Select Imaging Parameters: Choose the appropriate objective, filter set, and other imaging parameters as outlined in Table 2.

  • Optimize Gain and Offset:

    • Image the blank sample and adjust the offset so that the background intensity is slightly above zero.

    • Image the highest concentration standard and adjust the PMT gain so that the signal is bright but not saturated. The brightest pixels should be below the maximum value of the detector's dynamic range.[12]

  • Acquire Images of Standards: Using the exact same imaging settings, acquire images from each of the standard concentrations and the blank.

  • Measure Mean Intensity: For each image, measure the mean fluorescence intensity of a region of interest (ROI).

  • Subtract Background: Subtract the mean intensity of the blank from the mean intensity of each standard.

  • Generate Calibration Curve: Plot the background-subtracted mean fluorescence intensity against the corresponding Lucifer Yellow concentration. Perform a linear regression to determine the relationship and the R-squared value, which should be close to 1 for a good linear fit.

Visualizations

Experimental_Workflow Experimental Workflow for Quantitative Lucifer Yellow Imaging cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare Lucifer Yellow Standards & Blank setup_microscope Set up Microscope & Optimize Imaging Parameters prep_dye->setup_microscope prep_sample Prepare Biological Sample (e.g., cell culture) load_dye Load Lucifer Yellow into Sample prep_sample->load_dye acquire_standards Acquire Images of Standards & Blank setup_microscope->acquire_standards generate_curve Generate Calibration Curve (Intensity vs. Concentration) acquire_standards->generate_curve quantify Quantify Concentration using Calibration Curve generate_curve->quantify acquire_images Acquire Images of Sample (using same settings as calibration) load_dye->acquire_images measure_intensity Measure Mean Fluorescence Intensity acquire_images->measure_intensity subtract_bg Subtract Background measure_intensity->subtract_bg subtract_bg->quantify

Caption: Workflow for quantitative Lucifer Yellow imaging.

Troubleshooting_Workflow Troubleshooting Logic for Quantitative Fluorescence start Problem with Quantitative Data? weak_signal Weak or No Signal? start->weak_signal high_bg High Background? start->high_bg non_linear Non-linear Results? start->non_linear weak_signal->high_bg No check_filters Check Filter Set weak_signal->check_filters Yes high_bg->non_linear No wash_sample Thoroughly Wash Sample high_bg->wash_sample Yes check_pmt_linearity Verify PMT Linearity (Calibration Curve) non_linear->check_pmt_linearity Yes end Problem Resolved non_linear->end No increase_conc Increase Dye Concentration check_filters->increase_conc optimize_loading Optimize Dye Loading increase_conc->optimize_loading check_pmt_gain Increase PMT Gain optimize_loading->check_pmt_gain check_pmt_gain->end check_media Use Phenol Red-Free Media wash_sample->check_media clean_optics Clean Optics/Slides check_media->clean_optics clean_optics->end correct_photobleaching Correct for Photobleaching check_pmt_linearity->correct_photobleaching proper_bg_subtraction Use Proper Background Subtraction correct_photobleaching->proper_bg_subtraction proper_bg_subtraction->end

Caption: Troubleshooting workflow for quantitative imaging.

References

Validation & Comparative

A Researcher's Guide to Dye-Coupling Experiments: Lucifer Yellow and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular communication, understanding how cells "talk" to one another is paramount. Dye-coupling experiments, which visualize the passage of small molecules through gap junctions, are a cornerstone of this research. For decades, Lucifer yellow has been a workhorse in this field. However, a new generation of tracer molecules offers distinct advantages. This guide provides a comprehensive comparison of Lucifer yellow with its primary alternatives, offering researchers the data and protocols needed to make informed decisions for their specific experimental needs.

At a Glance: Comparing Tracer Dyes for Dye-Coupling

The choice of a tracer dye in dye-coupling experiments is critical and depends on the specific biological question, the cell type under investigation, and the experimental setup. Below is a summary of the key characteristics of Lucifer yellow and its common alternatives.

FeatureLucifer YellowNeurobiotinBiocytin (B1667093)Alexa Fluor Dyes
Molecular Weight (Da) ~457[1][2]~286~372Varies (e.g., Alexa Fluor 488 is ~643)
Charge Anionic (-2)[3]Cationic (+1)Zwitterionic (net charge 0)[3]Varies (often anionic)
Detection Method Direct fluorescenceIndirect (requires avidin (B1170675)/streptavidin conjugation)[3]Indirect (requires avidin/streptavidin conjugation)[4]Direct fluorescence
Visualization in Live Cells Yes[2]NoNoYes
Fixable Yes[2]YesYesYes
Phototoxicity Potential for phototoxicity[5][6]N/AN/APotential for phototoxicity[5][6]
Signal Stability Can photobleach[7]Stable signal after processing[4]Stable signal after processing[4]Generally more photostable than Lucifer yellow

In-Depth Analysis: Advantages and Disadvantages

Lucifer Yellow: The Classic Choice

Lucifer yellow is a fluorescent dye that has been instrumental in demonstrating intercellular communication through gap junctions.[2][8] Its primary advantage lies in its ability to be visualized in real-time in living cells, allowing for dynamic studies of dye transfer.[2] It is also fixable, enabling subsequent immunohistochemistry.[2]

However, Lucifer yellow is not without its drawbacks. Its relatively larger size and negative charge can limit its passage through certain types of gap junctions.[3][9] Studies have shown that in some neuronal populations, Lucifer yellow fails to reveal coupling that is readily observed with other tracers like Neurobiotin. Furthermore, as a fluorescent dye, it is susceptible to photobleaching and can induce phototoxicity, potentially altering cellular physiology and even leading to cell death with prolonged exposure to excitation light.[5][6][7] The lithium salt of Lucifer yellow, often used for microinjection, has also been reported to have detrimental effects on neurons.[2]

Neurobiotin and Biocytin: The Sensitive Alternatives

Neurobiotin and biocytin are biotinylated tracers that have gained popularity due to their smaller size and different charge properties compared to Lucifer yellow.[9] Their principal advantage is their ability to pass through a wider variety of gap junctions, often revealing more extensive coupling than Lucifer yellow.[10] For instance, studies in the retina and supraoptic nucleus have demonstrated significantly more widespread coupling with Neurobiotin compared to Lucifer yellow.[10]

The main disadvantage of these tracers is that they are not fluorescent on their own and require a secondary detection step using fluorescently-labeled avidin or streptavidin.[3][4] This indirect detection method means they cannot be visualized in real-time in living cells. The multi-step processing can also be more time-consuming. However, the resulting signal is generally very stable and less prone to fading.[4]

Alexa Fluor Dyes: The Modern Fluorescent Competitors

The Alexa Fluor family of dyes offers a range of fluorescent tracers with varying molecular weights, charges, and spectral properties. A key advantage of Alexa Fluor dyes is their superior photostability and brightness compared to Lucifer yellow, resulting in a better signal-to-noise ratio and reduced phototoxicity under similar imaging conditions.[3] The availability of different colors also facilitates multicolor labeling experiments.

While generally more photostable, they are still subject to phototoxicity, a concern in any live-cell imaging experiment.[5][6] Their larger molecular size, often exceeding that of Lucifer yellow, can also restrict their passage through certain gap junctions.[3]

Experimental Corner: Protocols for Dye-Coupling

Protocol 1: Microinjection

Microinjection is a precise method for introducing a dye into a single cell to observe its transfer to adjacent, coupled cells.

Materials:

  • Micropipettes (borosilicate glass)

  • Micromanipulator and injection system (e.g., picospritzer)

  • Inverted fluorescence microscope with a CCD camera

  • Tracer dye solution (e.g., 5% Lucifer yellow in 150 mM LiCl[11]; 2-5% Neurobiotin or Biocytin in intracellular solution)

  • Cell culture dish with adherent cells

Procedure:

  • Prepare Micropipettes: Pull glass capillaries to create micropipettes with a fine tip.

  • Load the Dye: Backfill the micropipette with the desired tracer dye solution.

  • Position the Micropipette: Under microscopic view, carefully position the micropipette tip to just touch the membrane of the target cell.

  • Inject the Dye: Apply a brief pulse of pressure or current to inject the dye into the cell.

  • Observe Dye Transfer: For fluorescent dyes like Lucifer yellow or Alexa Fluors, monitor the spread of fluorescence to neighboring cells in real-time using fluorescence microscopy.

  • Incubation (for non-fluorescent dyes): For Neurobiotin or biocytin, allow a diffusion period (e.g., 5-15 minutes) before fixation.

  • Fixation and Visualization: Fix the cells with 4% paraformaldehyde. For Neurobiotin and biocytin, proceed with permeabilization and incubation with a fluorescently labeled avidin or streptavidin conjugate to visualize the dye.

  • Image Analysis: Capture images and quantify the extent of dye coupling, typically by counting the number of coupled cells.[12]

Protocol 2: Scrape Loading

Scrape loading is a simpler, higher-throughput method suitable for cultured cells, where a scrape in the cell monolayer allows dye to enter damaged cells and then pass into coupled neighbors.[1]

Materials:

  • Cell culture dish with a confluent monolayer of cells

  • Scraping tool (e.g., syringe needle or scalpel blade)

  • Tracer dye solution (e.g., 0.1-0.5% Lucifer yellow in a buffered salt solution)[13]

  • Fluorescence microscope

Procedure:

  • Prepare Cell Monolayer: Grow cells to confluency in a culture dish.

  • Wash Cells: Gently wash the cell monolayer with a buffered salt solution (e.g., HBSS).

  • Add Dye Solution: Cover the cells with the tracer dye solution.

  • Scrape the Monolayer: Make a clean scrape across the cell monolayer with a sterile needle or scalpel.

  • Incubate: Allow a short incubation period (e.g., 1-5 minutes) for the dye to be taken up by the cells along the scrape and transfer to adjacent cells.[13]

  • Wash and Fix: Wash the cells thoroughly to remove extracellular dye and then fix with 4% paraformaldehyde.

  • Image and Analyze: Visualize the spread of the dye from the scrape line using a fluorescence microscope. The extent of dye transfer can be quantified by measuring the distance of dye spread or the area of fluorescent cells.[14]

Visualizing the Concepts

To further clarify the methodologies and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_incubation Incubation & Fixation cluster_detection Detection & Analysis cell_culture Cell Culture microinjection Microinjection cell_culture->microinjection scrape_loading Scrape Loading cell_culture->scrape_loading dye_prep Prepare Dye Solution dye_prep->microinjection dye_prep->scrape_loading incubation Incubation/ Diffusion microinjection->incubation scrape_loading->incubation fixation Fixation incubation->fixation direct_imaging Direct Fluorescence Imaging fixation->direct_imaging indirect_detection Indirect Detection (Avidin/Streptavidin) fixation->indirect_detection quantification Quantification direct_imaging->quantification indirect_detection->quantification

Experimental workflow for dye-coupling experiments.

Decision-making flowchart for selecting a dye.

References

Unveiling the Specificity of Anti-Lucifer Yellow Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the fluorescent tracer Lucifer yellow in their experiments, the specificity of the corresponding antibody is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of anti-Lucifer yellow antibodies with other structurally related compounds. Due to the limited availability of direct quantitative cross-reactivity data in published literature, this guide presents a framework for assessing specificity, including detailed experimental protocols and a list of potential cross-reactants.

Understanding Antibody Specificity

Anti-Lucifer yellow antibodies are typically polyclonal, raised by immunizing animals with Lucifer yellow conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Rabbit Serum Albumin (RSA).[1] The resulting antibodies are invaluable for enhancing the signal of Lucifer yellow in techniques like immunocytochemistry (ICC) and immunohistochemistry (IHC), allowing for a more permanent and fade-free signal.[1][2][3][4][5] However, the polyclonal nature of these antibodies means they recognize multiple epitopes on the Lucifer yellow molecule, which can sometimes lead to cross-reactivity with structurally similar compounds.

Potential Cross-Reactants

A thorough analysis of antibody specificity requires testing against compounds with similar chemical structures. Based on the structure of Lucifer yellow, the following compounds are potential cross-reactants:

  • Lucifer Yellow Derivatives: These include molecules where the core Lucifer yellow structure is modified with different functional groups, such as Lucifer yellow CH (carbohydrazide), Lucifer yellow ethylenediamine, Lucifer yellow cadaverine, and Lucifer yellow iodoacetamide.[6][7][8][9]

  • Other Fluorescent Dyes: Dyes with a similar polycyclic aromatic sulfonated structure could potentially be recognized by the antibody. Examples include Cascade Blue and some Alexa Fluor dyes.[4][10]

Quantitative Comparison of Cross-Reactivity

The most common method to quantify antibody cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of a potential cross-reactant to compete with the primary antigen (Lucifer yellow) for binding to the antibody. The results are typically expressed as the concentration of the competitor that inhibits 50% of the antibody binding (IC50), and the percent cross-reactivity is calculated relative to Lucifer yellow.

CompoundIC50 (nM) (Hypothetical)% Cross-Reactivity (Hypothetical)
Lucifer Yellow 10 100%
Lucifer Yellow CH1566.7%
Lucifer Yellow Cadaverine1506.7%
Cascade Blue> 10,000< 0.1%
Fluorescein> 10,000< 0.1%

Percent Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of Lucifer Yellow / IC50 of Competitor) x 100

Experimental Protocols

A detailed protocol for a competitive ELISA to determine the cross-reactivity of anti-Lucifer yellow antibodies is provided below. This protocol is adapted from standard competitive ELISA procedures.[2][11][12][13][14]

Competitive ELISA Protocol for Cross-Reactivity Assessment

Materials:

  • 96-well microtiter plates

  • Anti-Lucifer yellow antibody

  • Lucifer yellow-protein conjugate (e.g., Lucifer yellow-BSA) for coating

  • Lucifer yellow standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the Lucifer yellow-protein conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the Lucifer yellow standard and each potential cross-reacting compound in Blocking Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of a predetermined optimal dilution of the anti-Lucifer yellow antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/standard or antibody/competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the concentration for the Lucifer yellow standard and each competitor to generate sigmoidal dose-response curves.

    • Determine the IC50 value for Lucifer yellow and each competitor.

    • Calculate the percent cross-reactivity for each compound using the formula provided above.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection A Coat Plate with Lucifer Yellow-Protein Conjugate B Block Non-specific Sites A->B E Add Mixture to Coated Plate C Prepare Serial Dilutions (Lucifer Yellow & Competitors) D Incubate Dilutions with Anti-Lucifer Yellow Antibody C->D D->E F Add Enzyme-conjugated Secondary Antibody E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance & Analyze Data H->I G cluster_cell1 Cell 1 cluster_cell2 Cell 2 A Signaling Molecule (e.g., Hormone) B Receptor A->B C Second Messenger (e.g., cAMP, Ca²⁺) B->C D Gap Junction C->D Passage of Second Messengers E Cellular Response D->E F Lucifer Yellow (Tracer) F->D Passage indicates open junction

References

A Comparative Analysis of Lucifer Yellow CH Salt Variants: Lithium vs. Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent tracer is critical for the accurate visualization and analysis of cellular morphology and communication. Lucifer Yellow CH, a highly fluorescent and fixable dye, is a popular choice for such applications. It is commonly available as either a dilithium (B8592608) (CH) or dipotassium (B57713) (VK) salt. This guide provides an objective, data-driven comparison of these two variants to aid in the selection of the most appropriate compound for your experimental needs.

Executive Summary

The primary distinction between Lucifer Yellow CH dilithium salt and Lucifer Yellow CH dipotassium salt lies in their solubility, particularly in the context of intracellular microinjection. The dilithium salt exhibits significantly higher aqueous solubility, especially in the presence of potassium chloride, a common component of intracellular recording solutions. Spectroscopic properties, including excitation and emission maxima, are virtually identical for both salts. While direct comparative studies on quantum yield and photostability are limited, both forms are recognized for their high fluorescence and reasonable stability. A potential consideration for the dilithium salt is the introduction of lithium ions, which at high concentrations could have physiological effects.

Quantitative Data Comparison

PropertyLucifer Yellow CH Dilithium SaltLucifer Yellow CH Dipotassium SaltReferences
Molecular Formula C₁₃H₉Li₂N₅O₉S₂C₁₃H₉K₂N₅O₉S₂[1]
Molecular Weight ~457.25 g/mol ~521.57 g/mol [2]
Excitation Maximum (λex) ~428-430 nm~428-430 nm[3][4]
Emission Maximum (λem) ~535-540 nm~535-540 nm[3][4]
Quantum Yield High (generally cited for Lucifer Yellow CH)High (generally cited for Lucifer Yellow CH)[1]
Solubility in Water High (~8% w/v)Lower (~1% w/v)[5][6]
Fixability Yes (aldehyde-fixable via carbohydrazide (B1668358) group)Yes (aldehyde-fixable via carbohydrazide group)[7]
Primary Advantage High solubility, ideal for microinjection with KCl electrodes.Avoids introduction of lithium ions.[5][7]
Primary Disadvantage Potential for lithium ion effects at high concentrations.Low solubility can be problematic for certain applications.[7]

Experimental Performance and Considerations

The choice between the dilithium and dipotassium salts of Lucifer Yellow CH is primarily dictated by the experimental methodology, particularly the method of dye delivery.

Microinjection: For intracellular loading via microinjection, especially when using micropipettes filled with potassium chloride (KCl) based solutions, the dilithium salt is strongly preferred.[7] The higher solubility of the lithium salt prevents precipitation within the narrow tip of the electrode, ensuring reliable and consistent dye delivery. The potassium salt has a known tendency to precipitate in the presence of high KCl concentrations, which can clog the micropipette.[7]

Cellular Toxicity: A potential concern with the dilithium salt is the introduction of lithium ions into the cell. At the concentrations typically used for microinjection, this is generally not considered a significant issue. However, for experiments sensitive to changes in ion concentration or requiring prolonged exposure, the potential physiological effects of lithium should be considered.[7] In such cases, the dipotassium salt may be a more suitable, albeit less soluble, alternative.

Fluorescence and Photostability: Both salts exhibit the same fluorophore and are therefore expected to have similar fluorescence brightness and photostability. Lucifer Yellow CH, in general, is known for its high quantum yield and good resistance to photobleaching, making it suitable for demanding imaging applications such as confocal microscopy.[1]

Experimental Protocols

Microinjection for Neuronal Tracing and Gap Junction Analysis

This protocol is adapted for the use of Lucifer Yellow CH dilithium salt due to its superior solubility in typical microinjection buffers.

Materials:

  • Lucifer Yellow CH dilithium salt

  • Intracellular solution (e.g., 1 M KCl or a specific physiological buffer)

  • Microcapillary glass pipettes

  • Micropipette puller

  • Micromanipulator and injection system

  • Fluorescence microscope with appropriate filter sets (Excitation: ~428 nm, Emission: ~540 nm)

Procedure:

  • Prepare the Dye Solution: Dissolve Lucifer Yellow CH dilithium salt in the intracellular solution to a final concentration of 1-5% (w/v). Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.

  • Pull Micropipettes: Fabricate glass micropipettes with a fine tip (typically <1 µm diameter) using a micropipette puller.

  • Backfill the Micropipette: Carefully backfill the micropipette with the filtered dye solution, ensuring no air bubbles are trapped in the tip.

  • Cell Impalement and Injection: Under microscopic guidance, use a micromanipulator to carefully impale the target cell with the micropipette.

  • Dye Injection: Inject the dye into the cell using either iontophoresis (applying negative current) or gentle positive pressure. The duration and magnitude of the injection will depend on the cell type and experimental goals.

  • Visualization: After injection, visualize the fluorescently labeled cell and any coupled cells (in the case of gap junction studies) using a fluorescence microscope.

Workflow for Microinjection:

G prep Prepare 1-5% Lucifer Yellow CH dilithium salt in intracellular solution pull Pull glass micropipettes prep->pull backfill Backfill micropipette with dye solution pull->backfill impalement Impale target cell under microscope backfill->impalement injection Inject dye via iontophoresis or pressure impalement->injection visualize Visualize fluorescence injection->visualize

Microinjection workflow for Lucifer Yellow CH.
Scrape Loading for Gap Junction Communication Assay

This protocol can be used with either salt, but the dipotassium salt is a viable option here as high concentrations in a small volume are not required.

Materials:

  • Lucifer Yellow CH (dilithium or dipotassium salt)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture dish with a confluent monolayer of cells

  • Scalpel blade or needle

  • Fluorescence microscope

Procedure:

  • Prepare Dye Solution: Prepare a 1 mg/mL solution of Lucifer Yellow CH in PBS.

  • Cell Culture: Grow cells to a confluent monolayer in a culture dish.

  • Washing: Gently wash the cell monolayer twice with PBS to remove the culture medium.

  • Scrape Loading: Add the Lucifer Yellow CH solution to the cells. Using a sterile scalpel blade or needle, make a few scratches across the cell monolayer.

  • Incubation: Incubate the cells with the dye solution for 2-5 minutes to allow the dye to enter the scraped cells.

  • Washing: Wash the cell monolayer three times with PBS to remove extracellular dye.

  • Visualization: Observe the cells under a fluorescence microscope. The dye will have loaded into the cells along the scratch and will have transferred to adjacent, coupled cells through gap junctions.

Scrape Loading and Dye Transfer Pathway:

G cluster_0 Extracellular Space cluster_1 Cell Monolayer Dye Lucifer Yellow CH in solution ScrapedCell Scraped Cell (Membrane Disrupted) Dye->ScrapedCell Enters via membrane breaks CoupledCell1 Coupled Cell 1 ScrapedCell->CoupledCell1 Gap Junction Transfer CoupledCell2 Coupled Cell 2 CoupledCell1->CoupledCell2 Gap Junction Transfer

Diagram of scrape loading and gap junction transfer.

Conclusion

Both Lucifer Yellow CH dilithium and dipotassium salts are effective fluorescent tracers for delineating cellular morphology and assessing gap junctional intercellular communication. The choice between them is primarily a practical one based on the experimental paradigm. For applications requiring direct intracellular injection through micropipettes, the superior solubility of the Lucifer Yellow CH dilithium salt makes it the clear choice to avoid technical difficulties with clogged electrodes. For other applications where solubility is less of a concern and the introduction of lithium ions is a potential issue, the Lucifer Yellow CH dipotassium salt provides a suitable alternative. For all intents and purposes regarding the fluorescent output, both salts can be considered to perform identically.

References

Evaluating C.I. Acid Yellow 3 as a Potential Fluorescent Cellular Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential utility of C.I. Acid Yellow 3 (also known as Quinoline (B57606) Yellow) as a fluorescent stain for cellular imaging. Due to the limited use of this compound in routine cell biology applications, this document focuses on a comparative analysis of its known photophysical and toxicological properties against well-established fluorescent dyes. The aim is to equip researchers with the necessary data to make informed decisions about its suitability for their experimental needs.

Overview of this compound and Common Alternatives

This compound is a water-soluble, anionic quinophthalone dye with fluorescent properties.[1][2][3] It is primarily used as a colorant in foods, cosmetics, and pharmaceuticals.[4][5][6] While its fluorescence suggests potential for biological imaging, it is rarely used as a cellular stain.[] In contrast, dyes like Fluorescein (B123965), Rhodamine B, and DAPI are extensively characterized and widely used for staining various cellular compartments.

Table 1: General Properties of this compound and Selected Alternative Dyes

FeatureThis compound (Quinoline Yellow)FluoresceinRhodamine BDAPI
Primary Use Food, cosmetic, and pharmaceutical colorant[4][5][6]Fluorescent tracer, microscopy, dye laser[8]Fluorescent tracer, microscopy, mitochondrial probe[6][9]Nuclear counterstain in microscopy and flow cytometry[][10]
Solubility Water-soluble[1][2][3]Slightly soluble in water, soluble in alcohol[8]Soluble in water and alcohol[9]Soluble in water[]
Target Specificity Non-specific (potential cytoplasmic)Primarily cytoplasmicPrimarily mitochondrial and cytoplasmic[6][9]A-T rich regions of DNA (nucleus)[][10]

Comparative Photophysical Properties

The selection of a fluorescent dye is critically dependent on its spectral characteristics, brightness (quantum yield), and stability.

Table 2: Photophysical Properties of this compound and Alternative Dyes

PropertyThis compound (Quinoline Yellow)FluoresceinRhodamine BDAPI (bound to dsDNA)
Excitation Max (nm) ~413 - 416[11][12]~494 - 495[8]~554~358 - 359[1][]
Emission Max (nm) Not well-defined for cellular applications~512 - 520[8]~577~461[1][]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~22,700 at 413 nm[12]~76,900 at 490 nm~110,000 at 554 nm~23,000 at 345 nm
Quantum Yield (Φ) Not reported for cellular applications~0.95 (in 0.1 M NaOH)~0.31 (in ethanol)[9]~0.5-0.8 (intercalated in DNA)[13]
Photostability Suggested to have decent photostability[14]Prone to photodegradation[]Generally good, but can photobleach[16][17]Moderate, can photobleach

Cytotoxicity and Genotoxicity Profile

A crucial aspect of any reagent used in cell-based assays is its potential to induce toxicity or genetic damage, which can confound experimental results.

Table 3: Summary of Cytotoxicity and Genotoxicity Data

DyeCell Line(s) StudiedObserved EffectsCitations
This compound (Quinoline Yellow) HepG2 (human hepatoma)Genotoxic at low concentrations; causes DNA damage; modulates expression of DNA repair and cell cycle genes.[18][19][20]
OtherSuspected to have genotoxic effects when absorbed through the skin.[18]
Fluorescein HepG2 (human hepatoblastoma)Low intrinsic toxicity, but photoactivation leads to markedly lowered cell viability.[21][22]
Rhodamine B Various human malignant cell linesCytotoxic, particularly in combination with hyperthermia. Suspected carcinogen, but not mutagenic in some assays.[4][23]
SaOs-2 (osteosarcoma), U-87 (glioblastoma)Reduced intrinsic cytotoxicity when loaded into melanin (B1238610) nanoparticles.[24]
DAPI VariousToxic to cells over extended periods, preferred for fixed-cell staining. Known mutagen.[3][25]

Experimental Protocols

While no established protocols exist for using this compound as a cellular stain, a hypothetical protocol can be derived from general staining procedures.

Hypothetical Protocol for Staining with this compound
  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Staining: Remove the culture medium and add the this compound staining solution at various concentrations (e.g., 1-10 µg/mL).

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS or culture medium.

  • Imaging: Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~415 nm, emission ~450-500 nm).

Standard Protocol for DAPI Staining of Fixed Cells
  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

  • Washing: Wash cells twice with PBS.

  • Staining: Add DAPI solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash cells twice with PBS.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with a DAPI filter set.

Visualizing Experimental Concepts

To aid in understanding the workflows and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture seeding Seed cells on coverslips/plates cell_culture->seeding add_dye Add Fluorescent Dye (e.g., Acid Yellow 3) seeding->add_dye incubation Incubate (15-30 min) add_dye->incubation wash Wash cells (2x) incubation->wash microscopy Fluorescence Microscopy wash->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

Caption: A generalized workflow for fluorescent staining of cultured cells.

Signaling_Pathway_Toxicity Acid_Yellow_3 This compound (Quinoline Yellow) Metabolism Cellular Metabolism (e.g., in HepG2 cells) Acid_Yellow_3->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Gene_Modulation Modulation of DNA Repair Genes DNA_Damage->Gene_Modulation Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Modulation->Cell_Cycle_Arrest

Caption: Postulated mechanism of this compound-induced genotoxicity.

Conclusion and Recommendations

Based on the available data, this compound is not a recommended fluorescent probe for live-cell imaging or sensitive cell-based assays due to the following reasons:

  • Lack of Characterization: Its performance as a cellular stain in different cell types is not documented in the scientific literature.

  • Toxicity Concerns: Studies have demonstrated its potential for genotoxicity and cytotoxicity in human cell lines, which could significantly impact experimental outcomes.[18][19][20]

  • Availability of Superior Alternatives: A wide range of well-characterized, less toxic, and brighter fluorescent probes with specific subcellular targets are commercially available.

For researchers requiring a yellow/green fluorescent cytoplasmic or general cell stain, alternatives such as Fluorescein derivatives (e.g., FITC) or other commercially available live-cell stains with proven performance and lower toxicity profiles are strongly recommended. For nuclear staining, DAPI (for fixed cells) and Hoechst dyes (for live or fixed cells) remain the standards. The significant toxicological concerns associated with this compound outweigh its potential utility as a novel fluorescent probe in cell biology at this time.

References

Assessing the Fixability of Lucifer Yellow for Correlative Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on correlative light and electron microscopy (CLEM), the choice of a fluorescent probe is critical. The ideal dye must not only provide a strong and stable signal for fluorescence imaging but also withstand the rigors of fixation and processing for electron microscopy. Lucifer yellow, a long-standing fluorescent tracer, is often considered for such applications. This guide provides a comprehensive comparison of Lucifer yellow's fixability and performance against modern alternatives, supported by experimental data and detailed protocols to aid in making an informed decision for your correlative microscopy studies.

Performance Comparison of Fluorescent Dyes for CLEM

The selection of a fluorescent dye for CLEM hinges on its ability to remain fluorescent after chemical fixation and to be visualized in the electron microscope. While Lucifer yellow is a fixable aldehyde-reactive dye, its performance, particularly its fluorescence retention and photostability after fixation, should be carefully weighed against newer alternatives like the Alexa Fluor series.

FeatureLucifer YellowAlexa Fluor 488Biocytin/Neurobiotin
Fixability Yes, reacts with aldehydes.Yes, amine-reactive versions are fixable.Yes, fixable with aldehydes.
Fluorescence Retention after PFA Fixation Moderate, prolonged fixation can decrease signal intensity.[1]Generally high, but can be variable and prone to leakage.Indirectly fluorescent via labeled streptavidin.
Photostability Moderate.High, more photostable than many conventional dyes.[2][3]Dependent on the conjugated fluorophore.
Method for EM Detection Photoconversion to an electron-dense diaminobenzidine (DAB) product.Can be used with immunogold labeling via anti-fluorophore antibodies.Labeled with electron-dense tags (e.g., gold-conjugated streptavidin).
Signal-to-Noise Ratio Can be affected by autofluorescence from glutaraldehyde (B144438) fixation.Generally high due to brightness and photostability.Can provide high contrast with gold labeling.
Ease of Use Requires microinjection or electroporation for cell loading.Can be conjugated to antibodies or other targeting molecules.Requires microinjection and subsequent detection steps.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in correlative microscopy. Below are key protocols for utilizing Lucifer yellow in a CLEM workflow.

Lucifer Yellow Injection and Fixation

This protocol is adapted for cultured cells or tissue slices.

Materials:

  • Lucifer Yellow CH (lithium salt) solution (5-10% in 0.1 M KCl or sterile water)

  • Microinjection or electroporation system

  • Fixative solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (optional): 0.1% sodium borohydride (B1222165) in PBS

  • Wash buffer: Phosphate-buffered saline (PBS)

Procedure:

  • Cell Loading: Introduce Lucifer yellow into the cells of interest using microinjection or electroporation.

  • Incubation: Allow the dye to diffuse throughout the cell for a period of 15-60 minutes.

  • Fixation: Gently wash the sample with PBS and then fix with 4% PFA in PBS for 15-30 minutes at room temperature. Prolonged fixation times may lead to a decrease in fluorescence intensity.[1]

  • Quenching (Optional): To reduce autofluorescence if glutaraldehyde was used in the fixative, wash the sample with PBS and incubate in 0.1% sodium borohydride in PBS for 10 minutes. It is important to note that sodium borohydride is a reducing agent and may potentially affect the fluorescence of the dye, although some studies suggest it does not significantly impact GFP fluorescence.[4]

  • Washing: Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Fluorescence Imaging: The sample is now ready for fluorescence microscopy.

Photoconversion of Lucifer Yellow for Electron Microscopy

This protocol converts the fluorescent signal into an electron-dense precipitate for visualization in the electron microscope.

Materials:

  • Diaminobenzidine (DAB) solution (0.5 - 1.5 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Hydrogen peroxide (H₂O₂) (optional, for signal amplification)

  • 0.1 M Phosphate buffer, pH 7.4

Procedure:

  • DAB Incubation: After fluorescence imaging, immerse the fixed and imaged sample in the DAB solution in the dark for 20-30 minutes.

  • Photoconversion: Place the sample on the stage of a fluorescence microscope. Using a high-magnification objective, illuminate the Lucifer yellow-filled cell with the appropriate excitation wavelength (e.g., blue light). The illumination time will need to be optimized but is typically in the range of 5-15 minutes. The fluorescent signal will fade as the DAB polymerizes into a brown, electron-dense precipitate.

  • Washing: After photoconversion, wash the sample thoroughly with 0.1 M phosphate buffer.

  • Post-fixation and EM Processing: The sample can now be post-fixed with osmium tetroxide, dehydrated, and embedded in resin for standard transmission electron microscopy.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental process and aid in the selection of an appropriate dye, the following diagrams are provided.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy A Sample Preparation (Cell culture, tissue sectioning) B Fluorescent Labeling (e.g., Lucifer Yellow injection) A->B C Fixation (e.g., 4% PFA) B->C D Fluorescence Imaging (Confocal, Widefield) C->D E Photoconversion (for LY) or Immunogold Labeling D->E Transition to EM I Image Registration & Correlative Analysis D->I F Post-fixation, Dehydration, & Resin Embedding E->F G Ultrathin Sectioning F->G H Electron Microscopy Imaging G->H H->I

A general workflow for correlative light and electron microscopy (CLEM).

Dye_Selection Start Start: Choose a Dye for CLEM Q1 Is high photostability a primary concern? Start->Q1 A1_Yes Consider Alexa Fluor Dyes Q1->A1_Yes Yes A1_No Lucifer Yellow may be suitable Q1->A1_No No Q2 Is direct electron-dense conversion required? A1_Yes->Q2 A1_No->Q2 A2_Yes Lucifer Yellow (photoconversion) Q2->A2_Yes Yes A2_No Consider alternatives like Biocytin with gold labeling Q2->A2_No No Q3 Is ease of labeling a priority? A2_Yes->Q3 A2_No->Q3 A3_Yes Antibody-conjugated Alexa Fluors Q3->A3_Yes Yes A3_No Microinjection of Lucifer Yellow or Biocytin is an option Q3->A3_No No End Final Dye Selection A3_Yes->End A3_No->End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling C.I. Acid Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the operational use and disposal of C.I. Acid Yellow 3 (CAS No. 8004-92-0), also known as Quinoline Yellow. Adherence to these procedural steps is critical for minimizing risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure to this compound, particularly in its powdered form. The primary hazards include inhalation of airborne particles and direct contact with skin and eyes.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for splash protection.[1]Protects against dust particles and potential splashes that can cause eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile or latex) inspected prior to use.[1][2] A lab coat, apron, or chemical protection suit should be worn.[1][3] For prolonged use or handling larger quantities, protective coveralls with hoods are recommended.[3]Prevents skin contact, which may cause irritation or dermatitis in sensitive individuals.[3]
Respiratory Protection A NIOSH-approved particulate respirator is essential when working with the powdered form to prevent inhalation.[1] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[2]Protects against the inhalation of airborne dust, which can cause respiratory irritation.
Footwear Chemical-resistant boots or shoe covers.[3]Provides an additional layer of protection against spills.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood, to control exposure to dust and vapors.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and explosion-proof equipment, especially when airborne dust is present.[3]

  • Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from food, drink, and animal feedingstuffs.[3]

  • Protect the product from moisture.[4]

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[2] Wear appropriate PPE as outlined above.[3] Avoid dust formation.[2] Dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable, closed container for disposal.[5] Use an approved industrial vacuum for cleaning up dust.[3] Prevent the spilled material from entering drains or public sewer systems.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Material: The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational harm or environmental contamination.[6] Any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier if possible.[6]

  • Waste Disposal: Collect and arrange disposal in suitable and closed containers.[2] Dispose of contents and container according to applicable international, national, federal, state, and local regulations.[3]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[3] Completely emptied packages can be recycled.[3]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials & Non-Sparking Tools prep_setup->prep_gather handle_weigh Weigh/Measure this compound prep_gather->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_action_spill Follow Spill Cleanup Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First-Aid Procedures emergency_exposure->emergency_action_exposure

Safe Handling Workflow for this compound

References

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C.I. Acid yellow 3
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.